Product packaging for Azithromycin hydrate(Cat. No.:CAS No. 117772-70-0; 83905-01-5)

Azithromycin hydrate

Cat. No.: B2801444
CAS No.: 117772-70-0; 83905-01-5
M. Wt: 785.026
InChI Key: SRMPHJKQVUDLQE-FHBXIABPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin hydrate is a broad-spectrum macrolide antibiotic extensively used in biomedical research. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing bacterial replication . This compound is particularly valued for its excellent tissue penetration and long half-life, which are key subjects of pharmacokinetic studies . Beyond its core antibacterial activity, this compound is a critical tool for investigating immunomodulatory and anti-inflammatory pathways. Research has shown it can reduce the production of pro-inflammatory cytokines, inhibit neutrophil infiltration, and alter macrophage polarization, making it relevant for studies on chronic respiratory diseases like asthma and cystic fibrosis . In the research laboratory, this compound is applied in studies against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens such as Chlamydia trachomatis and Mycoplasma pneumoniae . It is also used to explore synergistic drug combinations to combat antimicrobial resistance . This product is supplied for research applications and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H76N2O14 B2801444 Azithromycin hydrate CAS No. 117772-70-0; 83905-01-5

Properties

CAS No.

117772-70-0; 83905-01-5

Molecular Formula

C38H76N2O14

Molecular Weight

785.026

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate

InChI

InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22?,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1

InChI Key

SRMPHJKQVUDLQE-FHBXIABPSA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Azithromycin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of azithromycin dihydrate, a widely used macrolide antibiotic. Azithromycin is commercially available as a dihydrate, and its solid-state properties are critical for its stability, dissolution rate, and bioavailability.[1] Understanding the crystalline structure is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This document details the key analytical techniques used for its characterization, presents collated crystallographic and thermal analysis data, and outlines the experimental protocols for each method.

Crystallographic Data of Azithromycin Dihydrate

The crystal structure of azithromycin dihydrate has been primarily elucidated using X-ray diffraction techniques. Recent studies indicate that at room temperature, azithromycin dihydrate crystallizes in an orthorhombic system.[2] However, upon heating, it can undergo phase transformations.[2] The fundamental crystallographic parameters are summarized below.

Unit Cell Parameters

The unit cell is the basic building block of a crystal. Its dimensions and angles are crucial identifiers of a specific crystalline form. Data from different studies show slight variations, which can be attributed to different refinement methods and experimental conditions.

ParameterValue (Study 1: Orthorhombic)[2]Value (Study 2: Orthorhombic)[3]
a Not specified8.80922 Å
b Not specified20.04765 Å
c Not specified23.88248 Å
α 90°90°
β 90°90°
γ 90°90°
Space Group Not specifiedP2₁P2₁P2₁
Volume (V) Not specified4217.747 ų

Note: A 2021 study identified a phase transformation from this orthorhombic symmetry to a new triclinic phase (P1̅ space group) in the temperature range of 388–395 K (115-122 °C).[2]

Powder X-ray Diffraction (PXRD) Data

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases. The resulting diffraction pattern serves as a fingerprint for a specific crystal structure. Azithromycin dihydrate exhibits a characteristic pattern with several distinct peaks at specific 2θ angles.

Characteristic Peaks (2θ ±0.2°)
7.17°
9.34°
9.88° (Intense) [4][5][6]
18.77°

The peak at approximately 9.9° is consistently reported as the most intense and is often used for quantifying the dihydrate form in the presence of amorphous azithromycin.[5][6]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the stability of hydrates and their dehydration processes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For azithromycin dihydrate, TGA confirms the presence of two water molecules.

ParameterValue
Description Transition from dihydrate to anhydrous form.[7][8]
Stoichiometric Weight Loss ~4.38% (corresponding to 2 moles of water).[7][8]
Temperature Range Dehydration begins at room temperature under nitrogen flow and is complete by ~120 °C.[7]
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for azithromycin dihydrate typically shows endothermic events corresponding to dehydration and melting. The exact temperatures can vary based on experimental conditions like heating rate and the type of pan used (open vs. sealed).[7]

EventTemperature Range (°C)Enthalpy (J/g)Notes
Endotherm 1 115 - 126Not always reportedCorresponds to the melting point of the pure drug.[9][10]
Endotherm 2 130 - 140~62.03Corresponds to the dehydration step, which may occur simultaneously with melting.[1][7]
Endotherm 3 ~224 - 243Not reportedMay correspond to the degradation point of the molecule.[11]

The thermal behavior can be complex, with some studies suggesting dehydration and melting occur concurrently.[1] The use of sealed pans in DSC can shift the dehydration to higher temperatures.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible crystal structure analysis. The following sections outline the standard protocols for the key experiments cited.

Powder X-ray Diffraction (PXRD)

Objective: To obtain the diffraction pattern of the crystalline sample to confirm its phase identity and crystallinity.

Methodology:

  • Sample Preparation: A small amount of the azithromycin dihydrate powder is gently packed into a sample holder. The surface is carefully flattened to ensure a smooth, level plane for analysis.

  • Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range, for example, from 5° to 40°. The scan speed and step size are optimized to obtain a high-resolution pattern.

  • Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is analyzed. The peak positions, intensities, and shapes are compared against a reference pattern for azithromycin dihydrate to confirm its identity. The broadness of the peaks can provide information about crystallite size and strain.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content in the azithromycin hydrate crystal.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1–5 mg) of azithromycin dihydrate is placed into an aluminum TGA pan.[7]

  • Instrumentation: A thermogravimetric analyzer is calibrated for temperature and mass.

  • Data Collection: The sample is heated at a constant rate, for instance, 1°C/min, from ambient temperature up to 250°C.[7] An inert nitrogen purge (e.g., 40 mL/min) is maintained throughout the experiment to prevent oxidative degradation.[7]

  • Data Analysis: The resulting TGA curve (Weight % vs. Temperature) is analyzed. The weight loss step corresponding to the removal of water is identified. The percentage of weight loss is calculated and compared to the theoretical value for a dihydrate (4.57%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as dehydration and melting.

Methodology:

  • Sample Preparation: A small sample (10–15 mg) of azithromycin dihydrate is weighed into an aluminum DSC pan.[7] The pan is then hermetically sealed (or left open, depending on the desired experimental conditions). An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter is calibrated for temperature and enthalpy using a standard like indium.

  • Data Collection: The sample and reference pans are heated at a constant rate (e.g., 2°C/min) over a temperature range of 0–250°C under a nitrogen purge.[7]

  • Data Analysis: The DSC thermogram (Heat Flow vs. Temperature) is analyzed to identify endothermic or exothermic peaks. The onset temperature, peak maximum, and enthalpy (area under the peak) of each thermal event are determined.

Visualized Workflows and Relationships

Experimental Workflow for Analysis

The following diagram illustrates the typical workflow for the comprehensive solid-state analysis of azithromycin dihydrate.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_results Final Characterization AZ_Sample Azithromycin Dihydrate (Bulk Sample) PXRD PXRD Scan Range: 5-40° 2θ Cu Kα radiation AZ_Sample->PXRD DSC DSC Heating Rate: 2°C/min N₂ Purge Sealed/Open Pan AZ_Sample->DSC TGA TGA Heating Rate: 1°C/min N₂ Purge AZ_Sample->TGA PXRD_Data Diffraction Pattern (Phase ID, Purity) PXRD->PXRD_Data DSC_Data Thermogram (Dehydration, Melting Temps) DSC->DSC_Data TGA_Data Weight Loss Curve (Water Content Quantification) TGA->TGA_Data Final Structural & Thermal Profile of Azithromycin Dihydrate PXRD_Data->Final DSC_Data->Final TGA_Data->Final

Fig 1. Experimental workflow for azithromycin dihydrate analysis.
Thermal Transformation Pathway

Thermal analysis reveals a distinct pathway for the transformation of azithromycin dihydrate upon heating. This process involves dehydration followed by further phase changes at higher temperatures.

G A Azithromycin Dihydrate (Orthorhombic Crystal) B Anhydrous Azithromycin (Triclinic Crystal) A->B Heat (T ≈ 115-140°C) -2 H₂O C Amorphous Phase B->C Heat (T > 122°C)

Fig 2. Thermal transformation pathway of azithromycin dihydrate.

References

Azithromycin Monohydrate vs. Dihydrate: A Technical Guide to Solid-State Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative stability of azithromycin monohydrate and dihydrate, two key crystalline forms of the widely-used macrolide antibiotic. A comprehensive understanding of their solid-state properties is critical for ensuring the quality, efficacy, and shelf-life of the final drug product. This document summarizes key stability findings, details relevant experimental protocols, and provides visual representations of analytical workflows.

Executive Summary

Azithromycin can exist in several solid forms, including a dihydrate, a monohydrate, and an amorphous/anhydrous state. The commercially available and most thermodynamically stable form under ambient conditions is the dihydrate . While the monohydrate is also a crystalline and relatively stable form, studies indicate it can convert to the dihydrate in the presence of moisture. The anhydrous form, typically generated through heating the dihydrate, is highly hygroscopic and readily reverts to the dihydrate form, highlighting the latter's stability. For drug development, the choice of the solid form has significant implications for processing, storage, and bioavailability.

Comparative Stability Profile

The stability of a pharmaceutical ingredient is a critical quality attribute. For azithromycin, the key stability concern is the interconversion between its hydrated forms and the potential for chemical degradation under stress conditions.

Qualitative Stability Assessment:

  • Azithromycin Dihydrate: Generally considered the most stable crystalline form, especially in environments with uncontrolled humidity. It is the form most commonly used in commercial formulations.[1][2]

  • Azithromycin Monohydrate: While crystalline, it has been shown to convert to the dihydrate form during solubility studies, suggesting it is less stable in aqueous environments.[2]

  • Anhydrous Azithromycin: This form is generated by heating the dihydrate but is physically unstable. It is highly hygroscopic and will readily absorb water to transform into the more stable dihydrate form.[1][2]

Thermal Stability:

Thermal analysis is crucial for understanding the dehydration and degradation processes of azithromycin hydrates.

  • Azithromycin Dihydrate: Upon heating, the dihydrate form undergoes dehydration to become anhydrous. One study showed this conversion occurring when heated to 80°C.[1] This dehydration can induce changes in the crystal habit, though the crystalline lattice may remain largely unchanged initially.[1]

  • Azithromycin Monohydrate: Dehydration of the monohydrate, for instance at temperatures of 60°C or higher, can lead to an amorphous form without a crystalline anhydrous intermediate.

Quantitative Data Summary

While direct, side-by-side quantitative stability data under ICH conditions is limited in publicly available literature, thermal analysis provides key quantitative insights into the hydration states.

Table 1: Thermogravimetric Analysis (TGA) Data for Azithromycin Dihydrate

ParameterResultReference
Dehydration Onset25°C (under nitrogen flow)[3]
Dehydration Completion120°C[3]
Weight Loss~4.38%[3]

This weight loss corresponds to the stoichiometric loss of two water molecules.

Experimental Protocols

Detailed methodologies are essential for reproducible stability and characterization studies. Below are protocols for key analytical techniques used in the assessment of azithromycin hydrates.

Characterization of Hydrate Forms

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal transitions, such as melting and dehydration.

  • Methodology:

    • Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan. Both sealed and open pans can be used for comparison.

    • Use an empty pan as a reference.

    • Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C.

    • Purge with nitrogen gas during the analysis.[3]

  • Typical Observation: For azithromycin dihydrate, an endotherm corresponding to dehydration and melting is observed.

Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the water content in the hydrate.

  • Methodology:

    • Place 1-5 mg of the azithromycin sample in an aluminum pan.

    • Heat the sample to 250°C at a rate of 1°C/min.

    • Maintain a nitrogen purge at a flow rate of 40 ml/min.[3]

  • Typical Observation: A weight loss corresponding to the loss of water molecules is recorded.

Stability-Indicating Analytical Method

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate and quantify azithromycin from its degradation products and related substances.

  • Methodology Example:

    • Column: XTerra® RP C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water (25:15:1:59 v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 43°C.

    • Detection: UV at 215 nm.

  • Sample Preparation (Bulk Drug):

    • Dissolve 50 mg of the azithromycin bulk sample in 25 mL of acetonitrile with sonication.

    • Dilute to 50 mL with distilled water.

    • Filter through a 0.45 µm membrane filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.

  • Acid Degradation:

    • Incubate a 5 mg/mL solution of azithromycin in 0.1 M H3PO4 at 37°C.

    • Monitor the degradation over time by HPLC.

  • Oxidative Degradation:

    • Incubate a 5 mg/mL solution of azithromycin in 0.0005% v/v H2O2 at 37°C.

    • Monitor the degradation over a period of several hours by HPLC.

Visualizations

Experimental Workflow for Characterization of Azithromycin Hydrates

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Analysis & Interpretation start Azithromycin Sample (Monohydrate or Dihydrate) dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga xrd X-Ray Powder Diffraction (XRPD) start->xrd analysis Compare thermal transitions, weight loss, and diffraction patterns dsc->analysis tga->analysis xrd->analysis conclusion Identify and characterize the hydrate form analysis->conclusion

Caption: Workflow for the characterization of azithromycin hydrate forms.

Logical Relationship of this compound Forms

G dihydrate Azithromycin Dihydrate (Stable) anhydrous Anhydrous Azithromycin (Unstable, Hygroscopic) dihydrate->anhydrous Heating (e.g., 80°C) monohydrate Azithromycin Monohydrate monohydrate->dihydrate Presence of Water (e.g., during solubility studies) anhydrous->dihydrate Exposure to Moisture

References

synthesis and characterization of azithromycin hydrate polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin Hydrate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of various polymorphic and hydrated forms of azithromycin. Azithromycin, a macrolide antibiotic, can exist in several solid-state forms, including as a dihydrate, monohydrate, sesquihydrate, and in an amorphous state.[1][2] The specific polymorphic form of an active pharmaceutical ingredient (API) is critical as it can significantly influence key properties such as solubility, dissolution rate, stability, and bioavailability.[3] This document details the experimental protocols for preparing these forms and the analytical techniques used for their characterization, with quantitative data summarized for comparative analysis.

Synthesis and Preparation of Azithromycin Polymorphs

The commercially available form of azithromycin is typically the dihydrate.[1][3] Other forms, such as the monohydrate, sesquihydrate, and amorphous azithromycin, can be prepared through specific laboratory procedures.

Preparation of Azithromycin Monohydrate

Azithromycin monohydrate can be prepared from a commercial dihydrate sample using a mixture of water and ethanol.[1][3]

Experimental Protocol:

  • Suspend a commercial sample of azithromycin dihydrate in a 1:1 (v/v) mixture of water and ethanol.[1][3]

  • Stir the suspension to facilitate the conversion.

  • Isolate the resulting solid material.

  • Dry the isolated solid to obtain the azithromycin monohydrate.

Another method involves treating hygroscopic azithromycin monohydrate with acetone, followed by the addition of water at 35-40°C, stirring, optional seeding with polymorph crystals, and subsequent cooling to 5°C.[4][5]

Preparation of Azithromycin Dihydrate

Azithromycin dihydrate can be prepared from crude azithromycin by crystallization from an aqueous solution containing acetone.[6][7]

Experimental Protocol:

  • Dissolve 5g of crude azithromycin in a mixture of 22.6 ml of water and 2.4 ml of 6N hydrochloric acid at 20-25°C.[6]

  • To this solution, add 25 ml of acetone.[6]

  • Adjust the pH to 9.8 by adding 2.8 ml of a 20% (w/v) aqueous sodium hydroxide solution.[6]

  • Stir the resulting suspension for 5 hours at 20-25°C.[6]

  • Cool the suspension to 0-5°C and continue stirring for 1 hour.[6]

  • Collect the solid by filtration, wash with cold water (3 x 5 ml at 5°C), and dry at 35-40°C to yield azithromycin dihydrate.[6]

Prolonged stirring (6 to 30 hours) is crucial to ensure the complete conversion of any initially precipitated monohydrate to the more stable dihydrate form.[6][7]

Preparation of Azithromycin Sesquihydrate

Azithromycin sesquihydrate can be obtained through the dehydration of azithromycin dihydrate at elevated temperatures.[2]

Experimental Protocol:

  • Heat azithromycin dihydrate at a temperature of ≥80°C.[2]

  • This controlled dehydration process leads to the formation of azithromycin sesquihydrate.[2] Dehydration at temperatures below 80°C typically yields an isomorphic dehydrate.[2]

Preparation of Amorphous Azithromycin

Amorphous azithromycin can be prepared by various methods, including quench cooling of the melt and solvent evaporation.[8][9]

Experimental Protocol (Solvent Evaporation):

  • Dissolve azithromycin dihydrate in a suitable solvent.[8]

  • Prepare a solid dispersion with a polymer such as Eudragit L100 or S100.[8]

  • Evaporate the solvent at 60°C with stirring until complete evaporation is achieved.[8]

  • Dry the resulting solid dispersion in a static oven for 24 hours to obtain amorphous azithromycin.[8]

Experimental Protocol (Hot-Melt Extrusion):

  • Select a suitable polymer, such as Eudragit® RL PO, based on miscibility predictions (e.g., Hansen solubility parameter).[10][11]

  • Mix azithromycin with the polymer at a specific drug percentage (e.g., 25%).[10][12]

  • Process the mixture through a hot-melt extruder at optimized parameters (e.g., 150°C, 75 rpm screw speed).[10][12]

  • The extrudate contains azithromycin in its amorphous form.[10][12]

Characterization of Azithromycin Polymorphs

A variety of analytical techniques are employed to characterize the different solid-state forms of azithromycin.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, such as melting points and dehydration events.[3][13]

Experimental Protocol (DSC):

  • Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan, which can be sealed or left open.[13]

  • Use an empty pan as a reference.

  • Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C under a nitrogen purge.[13]

Experimental Protocol (TGA):

  • Place an appropriate amount of the sample in an aluminum sample pan.[12]

  • Heat the sample from 30°C to 500°C at a rate of 10°C/min under a dry nitrogen environment (60 mL/min).[12]

  • Record the weight loss as a function of temperature.[12]

Table 1: Thermal Analysis Data for Azithromycin Hydrates

FormTechniqueKey FindingsReference
DihydrateTGA4.38% weight loss, corresponding to two water molecules. Dehydration completes at 120°C.[13]
MonohydrateTGAIdentified as a monohydrate based on water content.[1][3]
DihydrateDSCEndotherm at 139°C (open crucible, 20°C/min) or 143.7 ± 0.5°C (capillary crucible, 10°C/min).[4][5]
AmorphousDSCA single broad endothermic peak is observed in extrudates, indicating a monophasic solid solution.[14]
Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for distinguishing between different crystalline forms based on their unique diffraction patterns.[3][15]

Experimental Protocol:

  • Acquire powder X-ray diffractograms at room temperature (~20°C) and ~50% relative humidity.[16]

  • Use an X-ray diffractometer with Cu Kα radiation.[16]

  • Scan the samples over a suitable 2θ range.

Table 2: Characteristic PXRD Peaks for Azithromycin Polymorphs

FormCharacteristic 2θ PeaksReference
DihydrateIntense peak at ~9.90°. Other peaks at 7.17°, 9.34°, 18.77°.[15][17]
MonohydrateExhibits a distinct diffraction pattern from the dihydrate.[18]
AmorphousDisplays no sharp 2θ peaks, but rather two broad rounded peaks, one between 4° and 13° and another between 13° and 25°.[19]
Spectroscopic Analysis (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to investigate molecular vibrations and interactions, such as hydrogen bonding, which differ between polymorphs.[3][20]

Experimental Protocol (FTIR):

  • Prepare a KBr pellet of the azithromycin sample.[3]

  • Record the spectrum in a FT-IR spectrophotometer, typically in the region of 4000–400 cm⁻¹.[3]

Table 3: Spectroscopic Data for Azithromycin Polymorphs

FormTechniqueCharacteristic Peaks/ObservationsReference
DihydrateFTIRO-H vibrational region at 3400 cm⁻¹, a peak at 3494 cm⁻¹ ("tightly bound" water), and a peak at 3560 cm⁻¹ (two crystalline water molecules).[21]
Amorphous (in solid dispersion)FTIRThe O-H stretching vibration peak at 3560 cm⁻¹ disappears, and a broad absorption peak appears around 3419 cm⁻¹, indicating the loss of crystal water and the formation of hydrogen bonds with the polymer.[10][11][21]
Other Characterization Techniques
  • Karl Fischer Titration (KFT): Used to accurately determine the water content of the hydrated forms.[3]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and surface characteristics of the crystals.[3][8]

  • Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events like melting and dehydration.[3]

Interconversion and Stability of Polymorphs

The different forms of azithromycin can interconvert under certain conditions.

  • The anhydrous form is hygroscopic and tends to convert to the dihydrate when stored at room temperature.[1][3]

  • The monohydrate has been observed to convert to the dihydrate during solubility studies.[1][3]

  • Dehydration of the dihydrate at temperatures below 80°C yields an isomorphic dehydrate, while dehydration at or above 80°C results in the sesquihydrate.[2]

  • Dehydration of the monohydrate at or above 60°C leads to an amorphous form without a crystalline intermediate.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflows for azithromycin polymorphs.

Synthesis_Workflow Crude_AZI Crude Azithromycin AZI_DH Azithromycin Dihydrate (Form A) Crude_AZI->AZI_DH Crystallization (Acetone/Water, pH 9.8) AZI_MH Azithromycin Monohydrate AZI_DH->AZI_MH Suspension (Water/Ethanol) AZI_SH Azithromycin Sesquihydrate (Form G) AZI_DH->AZI_SH Dehydration (≥80°C) Amorphous_AZI Amorphous Azithromycin AZI_DH->Amorphous_AZI Hot-Melt Extrusion or Quench Cooling Anhydrous_AZI Anhydrous Azithromycin AZI_DH->Anhydrous_AZI Heating >120°C AZI_MH->Amorphous_AZI Dehydration (≥60°C) AZI_SH->Amorphous_AZI Dehydration (≥100°C) Anhydrous_AZI->AZI_DH Hygroscopic Conversion (Room Temp)

Caption: Interconversion pathways of azithromycin polymorphs.

Characterization_Workflow Sample Azithromycin Sample (Unknown Form) Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Heat Flow & Weight Loss PXRD Powder X-ray Diffraction Sample->PXRD Crystal Structure Spectroscopy Spectroscopy (FTIR, Raman) Sample->Spectroscopy Molecular Vibrations Microscopy Microscopy (SEM, HSM) Sample->Microscopy Morphology & Thermal Events Water_Content Water Content (KFT) Sample->Water_Content Hydration State Identification Polymorph Identification Thermal->Identification PXRD->Identification Spectroscopy->Identification Microscopy->Identification Water_Content->Identification

Caption: General workflow for polymorph characterization.

References

azithromycin hydrate solubility profile in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Profile of Azithromycin Hydrate

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is fundamental to formulation development, bioavailability enhancement, and manufacturing process design. Azithromycin, a macrolide antibiotic, can exist in different hydrated forms, primarily as a monohydrate and a dihydrate, which influences its physicochemical properties, including solubility.[1] This guide provides a comprehensive overview of the solubility of this compound in various solvents, details the experimental protocols for its determination, and presents the data in a clear, comparative format.

Core Concept: Solubility of this compound

Azithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3] Its poor aqueous solubility can be a limiting factor for oral absorption and bioavailability.[2][4] The solubility of azithromycin is not only dependent on the solvent but also on the specific hydrate form, temperature, and pH of the medium.[1][5][6]

Quantitative Solubility Data

The solubility of this compound has been investigated in a range of organic solvents and aqueous systems. The following tables summarize the quantitative data available from various studies.

Table 1: Solubility of Azithromycin Monohydrate in Pure Organic Solvents

The following data represents the mole fraction solubility (x) of azithromycin monohydrate at various temperatures.

Temperature (K)EthanolPropan-2-olButan-1-olEthyl Ethanoate2-Propanone
278.150.003420.002150.001680.004560.00398
283.150.004180.002630.002060.005580.00487
288.150.005080.003210.002520.006830.00596
293.150.006180.003910.003080.008360.00730
298.150.007520.004760.003760.010240.00894
303.150.009150.005800.004590.012540.01095
308.150.011140.007060.005610.015350.01341
313.150.013560.008600.006850.018790.01642
318.150.016500.010470.008370.022990.02010
323.150.020080.012740.010220.028120.02460

Data sourced from Wang et al. (2012).[5][7]

At a constant temperature, the solubility of azithromycin monohydrate was found to be highest in ethyl ethanoate, followed by 2-propanone, ethanol, propan-2-ol, and butan-1-ol.[5] The dissolution process in these solvents is reported to be endothermic and spontaneous.[5]

Table 2: Solubility of Azithromycin (Unspecified/Dihydrate Form) in Common Solvents

This table provides a summary of solubility data from various sources, which may refer to different hydrate forms.

SolventSolubilityApproximate Temperature
Dimethyl Sulfoxide (DMSO)~5 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)100 mg/mL (127.38 mM)25°C
Ethanol~16 mg/mLNot Specified
Ethanol100 mg/mL (127.38 mM)25°C
Dimethylformamide (DMF)~16 mg/mLNot Specified
Propylene GlycolHighest among tested non-volatile solventsNot Specified
WaterInsoluble / Sparingly SolubleNot Specified
Water10 mg/mL (12.73 mM)25°C
Water (Aqueous Solubility)1.1 mg/mLRoom Temperature
1:1 Ethanol:PBS (pH 7.2)~0.50 mg/mLNot Specified
0.1 M Phosphate Buffer (pH 8.0)8 mg/mLNot Specified

Data compiled from multiple sources.[6][8][9][10][11]

It is important to note that solubility can vary between the monohydrate and dihydrate forms. However, one study suggested that the monohydrate may convert to the dihydrate during solubility studies, resulting in no significant difference in the equilibrium solubility between the two forms.[1]

Experimental Protocols

The determination of this compound solubility involves precise and well-controlled experimental procedures. The most common methods cited in the literature are detailed below.

Isothermal Shake-Flask Method

This is a conventional method for determining equilibrium solubility.

  • Principle: An excess amount of the solid drug is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

  • Apparatus:

    • Constant temperature water bath with a shaker.

    • Vials or flasks for the slurry.

    • Centrifuge or filtration apparatus (e.g., syringe filters).

    • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

  • Procedure:

    • Add an excess of this compound to a series of vials containing the different solvents to be tested.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 298.15 K).

    • Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium.

    • After reaching equilibrium, stop the agitation and allow the solid to settle.

    • Withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.

    • Dilute the filtrate with a suitable solvent.

    • Analyze the concentration of azithromycin in the diluted filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry at a specific wavelength (e.g., 215 nm).[3][4]

Synthetic (Polythermal) Method

This method involves determining the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating.

  • Principle: A mixture of the solute and solvent of a known composition is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature for that specific concentration.

  • Apparatus:

    • Jacketed glass vessel (crystallizer) with a temperature control system (e.g., circulating water bath).[5]

    • Precision thermometer.

    • Magnetic stirrer.

  • Procedure:

    • A precisely weighed amount of this compound and solvent are added to the jacketed crystallizer.

    • The mixture is continuously stirred.

    • The temperature of the system is gradually increased at a controlled rate.

    • The mixture is visually observed, and the temperature at which the solution becomes clear (i.e., all solid has dissolved) is recorded.

    • This temperature corresponds to the solubility of the initial composition. The experiment is repeated for different compositions to generate a solubility curve over a range of temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of this compound solubility using the isothermal shake-flask method.

experimental_workflow prep Preparation of Saturated Solutions equilibration Equilibration prep->equilibration Agitation at constant T sampling Sampling and Filtration equilibration->sampling After reaching equilibrium (e.g., 48h) dilution Dilution sampling->dilution Prepare for analysis analysis Quantitative Analysis (HPLC/UV-Vis) dilution->analysis Inject/Measure sample data Data Processing and Solubility Calculation analysis->data Concentration data

References

Physicochemical Properties of Azithromycin Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of azithromycin dihydrate, a widely used macrolide antibiotic. The following sections detail its structural characteristics, solubility profile, thermal behavior, solid-state properties, and stability, supported by experimental data and methodologies.

General Information

Azithromycin dihydrate is the hydrated form of azithromycin, an azalide subclass of macrolide antibiotics.[1] It is a white to almost white crystalline powder.[2] The chemical structure of azithromycin differs from erythromycin by the incorporation of a methyl-substituted nitrogen atom into the lactone ring, which enhances its stability in acidic environments.[3]

Table 1: General Properties of Azithromycin Dihydrate

PropertyValueReference(s)
Molecular Formula C₃₈H₇₂N₂O₁₂·2H₂O[4]
Molecular Weight 785.02 g/mol [5]
CAS Number 117772-70-0[5]
Appearance White to almost white crystalline powder[2]
pKa (Strongest Basic) 9.57[6]
logP 3.03[7]

Solubility

The solubility of azithromycin dihydrate is a critical factor influencing its formulation and bioavailability. It is sparingly soluble in water and exhibits varying solubility in different organic solvents.

Table 2: Solubility of Azithromycin Dihydrate in Various Solvents

SolventSolubilityTemperatureReference(s)
WaterInsoluble (<1 mg/mL)25°C[5]
Ethanol100 mg/mL (127.38 mM)25°C[5]
DMSO100 mg/mL (127.38 mM)25°C[5]
Propylene GlycolMaximum solubility among tested non-volatile solventsNot Specified[8]
Ethanol:PBS (pH 7.2) (1:1)~0.50 mg/mLNot Specified[9]
Acetone + Water mixturesSolubility increases with temperature and acetone content283.15 K to 323.15 K[10]
Experimental Protocol: Solubility Determination (Static Method)

The solubility of azithromycin dihydrate in binary solvent mixtures can be determined using a static equilibrium method.

  • Apparatus : A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.

  • Procedure :

    • An excess amount of azithromycin dihydrate is added to a known volume of the solvent mixture in the vessel.

    • The suspension is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.

    • An aliquot of the supernatant is withdrawn, filtered through a suitable membrane filter (e.g., 0.45 µm), and diluted appropriately.

    • The concentration of azithromycin in the diluted solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Parameters :

    • Temperature Range : 283.15 K to 323.15 K.

    • Solvent Systems : e.g., acetone + water binary mixtures.

Thermal Properties

The thermal behavior of azithromycin dihydrate is crucial for understanding its stability during manufacturing and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for its characterization.

Table 3: Thermal Properties of Azithromycin Dihydrate

PropertyValueConditionsReference(s)
Melting Point (DSC) Endothermic peak at 115.77°C-[11]
Dehydration (TGA) Weight loss of 4.38% (corresponds to two water molecules)Heating up to 120°C[4]
Dehydration and Melting Occur simultaneouslyVarious thermal analysis conditions[12]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument : A calibrated DSC instrument.

  • Sample Preparation : 10-15 mg of azithromycin dihydrate is accurately weighed into an aluminum pan. The pan can be sealed or left open depending on the desired measurement. An empty pan is used as a reference.

  • Analysis Conditions :

    • Heating Rate : A typical heating rate is 2°C/min.

    • Temperature Range : 0°C to 250°C.

    • Purge Gas : Nitrogen, at a constant flow rate.

    • Calibration : The instrument is calibrated for temperature and enthalpy using an indium standard.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument : A calibrated TGA instrument.

  • Sample Preparation : 1-5 mg of azithromycin dihydrate is placed in an aluminum pan.

  • Analysis Conditions :

    • Heating Rate : A slow heating rate, such as 1°C/min, is used.

    • Temperature Range : Ambient to 250°C.

    • Purge Gas : Nitrogen, at a flow rate of 40 ml/min.

Solid-State Properties

The crystalline form of azithromycin dihydrate is important for its stability and pharmaceutical processing. X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared (FTIR) Spectroscopy are fundamental for its solid-state characterization.

X-ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline structure of azithromycin dihydrate. The dihydrate form has a characteristic diffraction pattern with intense peaks at specific 2θ angles. A prominent peak is observed around 9.90º 2θ.[13]

Experimental Protocol: X-ray Powder Diffraction (XRPD)
  • Instrument : A powder X-ray diffractometer.

  • Sample Preparation : A sufficient amount of the powdered sample is placed on a sample holder.

  • Analysis Conditions :

    • Radiation : Cu Kα radiation is commonly used.

    • Voltage and Current : The tube is typically operated at 45 kV and 40 mA.

    • Scan Range : Data is collected over an angular range of 5° to 50° 2θ.

    • Temperature and Humidity : Analysis is performed at room temperature and controlled relative humidity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the azithromycin molecule and the presence of water of hydration. The FTIR spectrum of azithromycin dihydrate shows characteristic absorption bands.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument : An FTIR spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR) : The sample is placed directly on the ATR crystal.

  • Analysis Conditions :

    • Spectral Range : Typically 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : An average of multiple scans (e.g., 50) is taken to improve the signal-to-noise ratio.

Stability

Azithromycin dihydrate is a stable form, but it can be affected by temperature and humidity. The anhydrous form of azithromycin is hygroscopic and tends to convert back to the dihydrate form in the presence of moisture.[12][14] Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Stability Testing (ICH Guidelines)
  • Storage Conditions :

    • Long-term : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[15]

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH.[15]

  • Testing Frequency :

    • Long-term : Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

    • Accelerated : A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[15]

  • Analytical Methods : Validated stability-indicating analytical methods are used to monitor the drug substance for any changes in its physicochemical properties, purity, and potency.

Mechanism of Action Visualization

Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves the binding of the drug to the 50S ribosomal subunit. The following diagram illustrates this mechanism.

Azithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome Protein Bacterial Protein (Growth & Replication) Ribosome->Protein Protein Synthesis 50S_subunit 50S Subunit No_Protein Inhibition of Protein Synthesis (Bacteriostatic Effect) 50S_subunit->No_Protein Blocks translocation of peptides 30S_subunit 30S Subunit mRNA mRNA mRNA->Ribosome Translation Azithromycin Azithromycin Dihydrate Azithromycin->50S_subunit Binds to 23S rRNA

Caption: Mechanism of action of Azithromycin.

Physicochemical Characterization Workflow

The comprehensive characterization of azithromycin dihydrate involves a series of analytical techniques to determine its key properties. The following diagram outlines a typical experimental workflow.

Physicochemical_Characterization_Workflow cluster_characterization Physicochemical Characterization Start Azithromycin Dihydrate Sample Solubility Solubility Studies (e.g., Shake-Flask) Start->Solubility Thermal Thermal Analysis (DSC, TGA) Start->Thermal SolidState Solid-State Characterization (XRPD, FTIR) Start->SolidState Stability Stability Testing (ICH Guidelines) Start->Stability Other Other Properties (pKa, logP) Start->Other Report Comprehensive Physicochemical Profile Solubility->Report Thermal->Report SolidState->Report Stability->Report Other->Report

Caption: Experimental workflow for physicochemical characterization.

References

investigating the antibacterial spectrum of azithromycin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antibacterial Spectrum of Azithromycin Hydrate

Executive Summary

Azithromycin, an azalide subclass of macrolide antibiotics, is distinguished by its broad antibacterial spectrum, unique pharmacokinetic properties, and immunomodulatory effects.[1][2] It functions by inhibiting bacterial protein synthesis, binding to the 50S ribosomal subunit, which makes it effective against a wide array of Gram-positive, Gram-negative, and atypical bacteria.[3][4] Its ability to achieve high concentrations in tissues and phagocytic cells allows for effective targeting of intracellular pathogens and contributes to its clinical efficacy in respiratory, urogenital, and skin infections.[1][2][5] This guide provides a detailed overview of azithromycin's mechanism of action, its spectrum of activity with corresponding quantitative susceptibility data, and the standardized experimental protocols used to determine its antibacterial efficacy.

Mechanism of Action

Azithromycin exerts its bacteriostatic effect by arresting bacterial protein synthesis.[3][6] As a macrolide, it binds reversibly to the 23S rRNA portion of the large 50S subunit of the bacterial ribosome.[5][7] This binding action physically blocks the polypeptide exit tunnel, interfering with the translocation step of protein synthesis.[3] Specifically, it prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, which halts the elongation of the nascent peptide chain.[3][6] This disruption ultimately leads to the cessation of bacterial growth and replication.[3] Unlike some antibiotics, nucleic acid synthesis is not affected by azithromycin.[8] At high concentrations or with prolonged exposure, its action can become bactericidal for certain bacterial species.[1][3]

cluster_bacterium Bacterial Cell cluster_ribosome Ribosome Subunits ribosome Bacterial Ribosome protein_synthesis Protein Synthesis (Elongation) 50S 50S Subunit inhibition Inhibition 50S->inhibition 30S 30S Subunit bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth azithromycin Azithromycin azithromycin->50S Binds to 23S rRNA inhibition->protein_synthesis Blocks Translocation inhibition->bacterial_growth Halts

Caption: Mechanism of action of Azithromycin in a bacterial cell.

Antibacterial Spectrum

Azithromycin possesses a broad spectrum of activity, though it is described as relatively shallow.[9] Its efficacy encompasses many common pathogens responsible for a variety of clinical infections.[7][8]

Gram-Positive Bacteria

Azithromycin is effective against several Gram-positive cocci. However, rising resistance, particularly in Staphylococcus aureus, is a growing concern.[10]

  • Staphylococcus aureus (Methicillin-susceptible strains only)[7][8]

  • Streptococcus pneumoniae [7][8]

  • Streptococcus pyogenes (Group A Strep)[7][8]

  • Streptococcus agalactiae (Group B Strep)[7][8]

  • Other Beta-hemolytic streptococci (Groups C, F, G)[7]

  • Viridans group streptococci[7]

Gram-Negative Bacteria

A key advantage of azithromycin over older macrolides is its enhanced activity against certain Gram-negative organisms.[1][5]

  • Haemophilus influenzae [7][8]

  • Moraxella catarrhalis [7][8]

  • Neisseria gonorrhoeae [7][8]

  • Haemophilus ducreyi [7][8]

  • Bordetella pertussis [8][9]

  • Legionella pneumophila [8][9]

Atypical Bacteria

Azithromycin is highly effective against clinically significant intracellular pathogens, which are common causes of atypical pneumonia.[1][11] This is facilitated by its ability to achieve high intracellular concentrations.[5]

  • Chlamydophila pneumoniae (formerly Chlamydia pneumoniae)[7][8]

  • Chlamydia trachomatis [7][8]

  • Mycoplasma pneumoniae [7][8]

  • Ureaplasma urealyticum [7]

Anaerobic Bacteria

Azithromycin shows activity against some anaerobic species.[8]

  • Peptostreptococcus species[8]

  • Prevotella bivia[8]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for azithromycin against various pathogens. Values can vary based on geographic location and testing methodology.

Table 1: MIC Data for Gram-Negative Bacteria

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Haemophilus influenzae - 1.34[12]
Moraxella catarrhalis - <0.1[12]
Neisseria gonorrhoeae - 0.25[12]
Bordetella spp. - 0.03-0.24[12]
Pseudomonas spp. >64.0 >64.0[13]
Shigella spp. >64.0 >64.0[13]

| Escherichia coli | >64.0 | >64.0[13] |

Table 2: MIC Data for Gram-Positive and Other Bacteria

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Streptococcus strains - 0.35[12]
Bacillus pumilus 1.0 2.0[13]
Mycobacterium avium complex 16 >64[14]
Anaerobic Gram-positive cocci - 2.3[12]

| Propionibacterium acnes | - | 0.03[12] |

Experimental Protocols for Susceptibility Testing

Determining the in vitro susceptibility of bacterial isolates to azithromycin is critical for guiding clinical therapy and monitoring resistance. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of azithromycin in a liquid growth medium.

Protocol:

  • Preparation of Azithromycin Stock Solution: A stock solution of azithromycin is prepared in a suitable solvent. Subsequent serial two-fold dilutions are made using cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range (e.g., 0.06–64 µg/mL).[14]

  • Inoculum Preparation: Several morphologically similar colonies of the test organism are selected from an agar plate after 18-24 hours of incubation. The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: A 96-well microtiter plate is used. Each well receives 100 µL of the standardized bacterial suspension. The wells will contain the serially diluted azithromycin concentrations. A positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) must be included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of azithromycin that completely inhibits visible growth.

start Start prep_azm Prepare Serial Dilutions of Azithromycin in Broth start->prep_azm prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense Dispense Dilutions & Inoculum into 96-Well Plate prep_azm->dispense prep_inoculum->dispense incubate Incubate Plate (35°C for 16-20h) dispense->incubate read_results Examine for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

To determine if an antibiotic is bactericidal, an MBC test can be performed following an MIC test.

Protocol:

  • Subculturing: Following MIC determination, a small aliquot (e.g., 10-100 µL) is taken from all wells showing no visible growth in the MIC test.

  • Plating: The aliquot is spread onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The number of surviving organisms (CFU/plate) is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azithromycin, a macrolide antibiotic, is widely recognized for its efficacy against a variety of bacterial infections by inhibiting protein synthesis.[1][2] Beyond its antimicrobial properties, a substantial body of evidence has illuminated its potent immunomodulatory and anti-inflammatory effects.[3] These non-antibiotic actions are clinically significant in the management of chronic inflammatory diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying azithromycin's immunomodulatory activity, focusing on its effects on key immune cells, modulation of critical signaling pathways, and regulation of cytokine production. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams of molecular pathways and workflows to serve as a resource for research and development professionals.

Core Immunomodulatory Mechanisms

Azithromycin exerts its influence on the immune system through a multi-faceted approach rather than complete immunosuppression. It modulates the function of key innate immune cells, primarily neutrophils and macrophages, and interferes with pro-inflammatory signaling cascades.[4][5]

Effects on Neutrophil Function

Neutrophils are first responders to infection and injury, but their excessive activation can contribute to tissue damage. Azithromycin modulates several aspects of neutrophil behavior:

  • Inhibition of Neutrophil Influx: Azithromycin has been shown to reduce the recruitment and infiltration of neutrophils to sites of inflammation.[4][5][6] In a murine model of Pseudomonas aeruginosa infection, azithromycin-treated mice exhibited a significant reduction in lung cellular infiltrate.[7] This is partly achieved by decreasing the production of potent neutrophil chemoattractants like Interleukin-8 (IL-8) and leukotriene B4.[3][8]

  • Modulation of Oxidative Burst: The drug can attenuate the neutrophil oxidative burst, a process that generates reactive oxygen species (ROS) to kill pathogens but can also cause host cell damage.[3][9] This effect appears to be dependent on the concentration and exposure time.[9][10]

  • Induction of Apoptosis: Azithromycin can promote neutrophil apoptosis (programmed cell death), which is a crucial step in the resolution of inflammation.[8][11] This facilitates the clearance of neutrophils from inflamed tissues, preventing the release of their damaging contents.

  • Reduction of NETs Release: Studies have shown that pre-treating neutrophils with azithromycin decreases the release of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins that can trap pathogens but also contribute to thrombosis and inflammation.[10]

Alteration of Macrophage Phenotype

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). Azithromycin plays a critical role in shifting this balance.

  • Polarization towards M2 Phenotype: Azithromycin promotes the polarization of macrophages from the classical M1 phenotype towards the alternative M2 phenotype.[5][12][13] M2 macrophages are involved in resolving inflammation and promoting tissue repair.[14] This shift is characterized by a distinct profile of cytokine and surface receptor expression.[13]

  • Mechanism of Polarization: This phenotypic shift is achieved by inhibiting key signaling pathways that drive M1 activation, such as NF-κB and STAT1, while promoting M2-associated effectors like arginase-1.[12][13][15]

Modulation of Intracellular Signaling Pathways

Azithromycin's effects on immune cells are mediated by its interference with critical intracellular signaling pathways that regulate inflammation.

Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for a vast array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2]

  • Mechanism: Azithromycin inhibits the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.[5][12] It appears to achieve this by blunting the degradation of IκBα, the inhibitor of NF-κB, partly through reducing the kinase activity of IKKβ.[12][15] By blocking NF-κB activation, azithromycin effectively downregulates the expression of numerous inflammatory mediators.[2][5]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Stimulates IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degrades IkB_NFkB->NFkB Releases AZM Azithromycin AZM->IKK Inhibits Activity DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription NFkB_nuc->DNA Binds

Caption: Azithromycin inhibits the NF-κB signaling pathway.
Modulation of MAPK and STAT1 Pathways

  • MAPK Pathway: Azithromycin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the ERK1/2 and JNK pathways.[5][16] Inhibition of ERK1/2 activation by azithromycin is linked to the reduction of neutrophil chemotaxis.[7]

  • STAT1 Pathway: Signal Transducer and Activator of Transcription 1 (STAT1) is a key signaling molecule for the pro-inflammatory M1 macrophage polarization induced by IFN-γ. Azithromycin treatment decreases the phosphorylation of STAT1 in a concentration-dependent manner, further contributing to the suppression of the M1 phenotype.[15] Interestingly, this effect appears to be linked to IKKβ, suggesting a crosstalk between the NF-κB and STAT1 pathways.[15][17]

Macrophage_Polarization cluster_outputs Macrophage Macrophage (M0) M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 STAT1 / NF-κB Activation M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 STAT6 Activation M1_out • TNF-α, IL-1β, IL-6, IL-12 • iNOS • CCR7 M2_out • IL-10, TGF-β • Arginase-1 • Mannose Receptor AZM Azithromycin AZM->M1 Inhibits AZM->M2 Promotes IFNy_LPS IFN-γ + LPS IFNy_LPS->Macrophage IL4_IL13 IL-4 / IL-13 IL4_IL13->Macrophage

Caption: Azithromycin shifts macrophage polarization from M1 to M2.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from key studies, illustrating the impact of azithromycin on various immunological parameters.

Table 1: Effect of Azithromycin on Cytokine Production in a Murine Sepsis Model (Data sourced from a study on sepsis induced by lipopolysaccharide (LPS) in mice.[18])

CytokineControl Group (pg/mL)LPS Treated Group (pg/mL)Note on Azithromycin Effect
IL-618.47 ± 3.5344.44 ± 20.8Dose-dependent inhibition[18]
IL-1β8.28 ± 0.6983.33 ± 72.7Dose-dependent inhibition[18]
TNF-α11.15 ± 0.5113.0 ± 12.4Dose-dependent inhibition[18]

Table 2: Effect of Azithromycin on Macrophage Phenotype Markers (J774 Cell Line) (Data sourced from a study on in vitro macrophage polarization.[13])

ParameterStimulusControlAzithromycin Treated
IL-12 / IL-10 RatioIFN-γ + LPSBaseline60% decrease[13]
Arginase ActivityIFN-γ + LPSBaseline10-fold increase[13]
CCR7 Expression (M1)IFN-γ + LPSUpregulatedInhibited[13]
Mannose Receptor (M2)-BaselineIncreased[13]

Table 3: Effect of Azithromycin on Human Monocyte Marker Release (Data sourced from a study on classically activated (IFN-γ/LPS) human blood monocytes.[19])

MarkerPhenotypeEffect of Azithromycin (1.5–50 µM)
IL-12p70M1Dose-dependent inhibition[19]
CXCL11M1Dose-dependent inhibition[19]
IL-10M2Enhanced release[19]
CCL18M2Enhanced release[19]
TNF-α / IL-6M1No alteration[19]

Key Experimental Protocols

This section details common methodologies used to investigate the immunomodulatory effects of azithromycin.

Protocol: In Vitro Macrophage Polarization Assay
  • Objective: To determine the effect of azithromycin on macrophage polarization into M1 or M2 phenotypes.

  • Methodology:

    • Cell Culture: Murine macrophage cell lines (e.g., J774) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).[12][13]

    • Treatment: Cells are pre-incubated with varying concentrations of azithromycin (e.g., 1-50 µM) for a specified period (e.g., 2 hours) before polarization.[13][19]

    • Polarization & Stimulation:

      • M1 Polarization: Cells are treated with IFN-γ (e.g., 20 ng/mL) for 24 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for another 24 hours.[12][19]

      • M2 Polarization (Control): Cells are treated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).[13]

    • Analysis:

      • Cytokine Measurement: Supernatants are collected, and concentrations of cytokines (IL-12, IL-6, TNF-α, IL-10) are measured using ELISA.[13]

      • Surface Marker Expression: Cells are analyzed by flow cytometry for M1 (e.g., CCR7) and M2 (e.g., Mannose Receptor, CD23) surface markers.[13]

      • Enzyme Activity: Cell lysates are used to measure the activity of M1 effector iNOS (via nitrite measurement) or M2 effector Arginase (via urea production assay).[13]

      • Signaling Pathway Analysis: Cell lysates are analyzed via Western Blot to assess the phosphorylation status and total protein levels of key signaling molecules like p65 (NF-κB), IκBα, and STAT1.[12][15]

Experimental_Workflow start Start: Plate Macrophages (e.g., J774 cells) pre_incubation Pre-incubate with Azithromycin (or vehicle) start->pre_incubation polarization Polarize Cells: - Group A: IFN-γ - Group B: IL-4/IL-13 pre_incubation->polarization stimulation Stimulate with LPS polarization->stimulation harvest Harvest Supernatant and Cell Lysates stimulation->harvest analysis Analysis harvest->analysis elisa ELISA: Cytokine Levels (IL-12, IL-10, etc.) analysis->elisa flow Flow Cytometry: Surface Markers (CCR7, CD206) analysis->flow western Western Blot: Signaling Proteins (p-STAT1, p-p65) analysis->western end End: Compare Results elisa->end flow->end western->end

Caption: Workflow for an in vitro macrophage polarization experiment.
Protocol: Neutrophil Chemotaxis Assay

  • Objective: To assess the effect of azithromycin on neutrophil migration towards a chemoattractant.

  • Methodology:

    • Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood or murine bone marrow using density-gradient centrifugation.[7][10]

    • Treatment: Isolated neutrophils are incubated with azithromycin at various concentrations for 1-2 hours.

    • Chemotaxis Assay: A Boyden chamber or a similar transwell migration system is used.

      • The lower chamber is filled with a chemoattractant (e.g., IL-8, fMLP, or KC).[7]

      • Azithromycin-treated neutrophils are placed in the upper chamber, separated by a porous membrane.

    • Quantification: After incubation (e.g., 1-3 hours), the number of neutrophils that have migrated through the membrane to the lower chamber is quantified by cell counting using a hemocytometer or flow cytometry.

Conclusion and Implications for Drug Development

Azithromycin hydrate possesses robust and complex immunomodulatory properties that are distinct from its antibacterial action. Its ability to suppress neutrophil-mediated inflammation, drive macrophage polarization towards a reparative M2 phenotype, and inhibit key pro-inflammatory signaling pathways like NF-κB and STAT1, provides a strong mechanistic basis for its clinical efficacy in chronic inflammatory diseases.[2][5][12]

For drug development professionals, these insights offer several opportunities:

  • Repurposing: Azithromycin serves as a prime example of drug repurposing, where a well-established antibiotic can be leveraged for non-antibiotic, host-directed therapy.

  • Analogue Development: The molecular structures of azithromycin responsible for its immunomodulatory effects could be identified and optimized to develop new non-antibiotic macrolides ("disassociated macrolides") that retain potent anti-inflammatory properties while minimizing the risk of promoting antibiotic resistance.

  • Combination Therapies: Understanding these mechanisms can inform the rational design of combination therapies, where azithromycin could be used to temper excessive inflammation associated with infections or other inflammatory conditions, potentially improving patient outcomes.[18]

Further research into the precise molecular interactions and downstream effects of azithromycin will continue to uncover new therapeutic possibilities and refine its use as a powerful immunomodulatory agent.

References

An In-depth Technical Guide to the Degradation Pathways of Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of azithromycin hydrate, a widely used macrolide antibiotic. Understanding the stability of azithromycin is critical for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the degradation of azithromycin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Overview of Azithromycin Stability

Azithromycin, a semi-synthetic macrolide antibiotic, is known to be susceptible to degradation under various environmental conditions. Its chemical structure, which includes a 15-membered macrocyclic lactone ring with two sugar moieties, desosamine and cladinose, presents several sites for potential chemical reactions. The primary degradation pathways involve the hydrolysis of the glycosidic bonds and the opening of the lactone ring.[1][2] The stability of azithromycin in aqueous solutions is highly pH-dependent, with maximum stability observed at approximately pH 6.3.[1] Both acidic and alkaline conditions can catalyze its degradation.[1]

Degradation Pathways and Mechanisms

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following sections detail the degradation of azithromycin under different stress conditions.

Acidic Degradation

Under acidic conditions, the primary degradation pathway for azithromycin is the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[3] This results in the formation of the major degradation product, desosaminylazithromycin, which is microbiologically inactive.[1][2] This rapid degradation in acidic media is a key characteristic of azithromycin.[3] In a solution at 37°C and pH 2, azithromycin has been shown to degrade by 10% in just over 20 minutes.[3] At lower pH values, the degradation is even more pronounced, with studies showing about 90% degradation within 10 minutes in 0.1 M phosphoric acid at 37°C.[4]

dot

Acid_Degradation_Pathway Azithromycin This compound Desosaminylazithromycin Desosaminylazithromycin Azithromycin->Desosaminylazithromycin  H+ / H2O (Hydrolysis of Cladinose Sugar) Cladinose L-Cladinose Azithromycin->Cladinose  

Caption: Acid-catalyzed hydrolysis of azithromycin.

Alkaline Degradation

In alkaline conditions, azithromycin also undergoes degradation. The base-catalyzed hydrolysis can lead to the opening of the macrocyclic lactone ring.[1][2] This pathway is a common transformation mechanism for macrolide antibiotics.[1] Two previously unreported degradation products resulting from the opening of the lactone ring have been identified and characterized using MS and NMR spectroscopy in the pH range of 6.0-7.2.[1]

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Alkaline_Degradation_Pathway Azithromycin This compound Lactone_Ring_Opening_Product Lactone Ring-Opened Product Azithromycin->Lactone_Ring_Opening_Product  OH- / H2O (Lactone Hydrolysis)

Caption: Base-catalyzed hydrolysis of azithromycin.

Oxidative Degradation

Azithromycin is susceptible to oxidative degradation, which can occur in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen.[5] One identified pathway involves the oxidation of the exocyclic amine group.[5][6] Forced degradation studies using 0.0005% v/v H₂O₂ have shown that the degradation follows second-order kinetics with a half-life of 13 minutes.[4] Several oxidative degradation products have been identified by their relative retention times in HPLC analysis.[5][7]

dot

Oxidative_Degradation_Pathway cluster_products Oxidative Degradation Products DP1 Product I (RRT 0.22) DP2 Product II (RRT 0.26) DP3 Product III (RRT 0.80) Azithromycin This compound Azithromycin->DP1  [O] (e.g., H2O2) Azithromycin->DP2 Azithromycin->DP3

Caption: Oxidative degradation pathways of azithromycin.

Photolytic Degradation

The photodegradation of azithromycin is influenced by pH and the presence of photosensitizers. Studies have shown that degradation is more significant under basic conditions.[8] For instance, complete degradation was achieved at pH 9 with UV irradiation in the presence of H₂O₂ within 60 minutes.[8] The degradation mechanism is believed to proceed via the formation of hydroxyl radicals.[8] The degradation can involve the cleavage of the amino sugars from the lactone ring, followed by further degradation of the ring itself.[9]

Thermal Degradation

Thermal stress can also lead to the degradation of azithromycin. Heating a sample of azithromycin at 55°C for two months has been used to generate degradation products for identification.[10] Another study showed that azithromycin is stable when heated at 80°C for up to 2 hours.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on azithromycin.

Table 1: Degradation of Azithromycin under Various Stress Conditions

Stress ConditionReagent/ParametersTemperatureDuration% DegradationReference
Acid Hydrolysis 0.1 M H₃PO₄ (pH 1.60)37°C10 min~90%[4]
0.05 M H₃PO₄ (pH 1.68)37°C10 min~90%[4]
pH 2 (aqueous)37°C20.1 min10% (t₁₀)
27 N H₂SO₄40°C60 min>93%[12]
Alkali Hydrolysis 0.1 N NaOH60°C10 minUnstable[13]
100 mmolL⁻¹ NaOH-24 h5.99%[11]
Oxidative 0.0005% v/v H₂O₂37°C13 min50% (t₁/₂)[4]
3% H₂O₂Room Temp24 h100%[11]
Photolytic UV light + 3 mL 30% H₂O₂ (pH 9)-60 min100%[8]
UV light (pH 4)-120 min82.6%
Thermal Dry Heat70°C48 h-[14]
Dry Heat80°C2 h~0%[11]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation
  • Bulk Drug: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a known concentration (e.g., 5 mg/mL).[4]

  • Pharmaceutical Formulations (Tablets/Suspensions): For tablets, weigh and finely powder a representative number of tablets. For suspensions, use a well-mixed sample. Disperse an amount equivalent to a target concentration of azithromycin in a suitable solvent mixture (e.g., acetonitrile and water), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume. Filter the solution through a 0.45 µm membrane filter before analysis.[4]

Forced Degradation Procedures

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Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Prep Prepare Azithromycin Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 90 min) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C, 10 min) Prep->Base Oxidative Oxidative Degradation (e.g., 30% H2O2, RT, overnight) Prep->Oxidative Thermal Thermal Degradation (e.g., 70°C, 48 h) Prep->Thermal Neutralize Neutralize Sample (if acidic or basic) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Analyze Analyze Chromatogram (Identify and Quantify Degradants) HPLC->Analyze

Caption: General workflow for forced degradation studies.

  • Acid Hydrolysis:

    • To a specific volume of the azithromycin stock solution, add an equal volume of an acid solution (e.g., 0.1 N HCl or 0.1 M H₃PO₄).[4][14]

    • Incubate the mixture at a controlled temperature (e.g., 37°C or 60°C) for a specified duration (e.g., 10 minutes to 90 minutes).[4][14]

    • At defined time points, withdraw samples and neutralize them with an equivalent amount of a base (e.g., 0.1 N NaOH).[14]

    • Dilute the neutralized sample to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To a specific volume of the azithromycin stock solution, add an equal volume of a base solution (e.g., 0.1 N NaOH).[14]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.[13]

    • Withdraw samples at intervals and neutralize with an equivalent amount of an acid (e.g., 0.1 N HCl).

    • Dilute the neutralized sample for analysis.

  • Oxidative Degradation:

    • Mix a volume of the azithromycin stock solution with a solution of hydrogen peroxide (e.g., 3% or 30% v/v H₂O₂).[11][14]

    • Keep the solution at room temperature or a specified temperature for a defined period (e.g., overnight).[14]

    • Withdraw samples and dilute them for analysis.

  • Thermal Degradation:

    • For solid-state studies, place the azithromycin powder in a petri dish and expose it to a high temperature (e.g., 70°C) in an oven for an extended period (e.g., 48 hours).[14]

    • For solution studies, heat the azithromycin solution at a specified temperature (e.g., 80°C) for a defined duration.[11]

    • After the stress period, dissolve the solid sample or dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose the azithromycin solution in a quartz cuvette to a UV light source (e.g., 365 nm) for a specified duration.[11]

    • Prepare a control sample and keep it in the dark to exclude the effect of temperature.

    • Analyze the samples at different time intervals.

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating method is crucial to separate the intact drug from its degradation products.

  • Chromatographic System: A typical HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase column, such as an XTerra® RP18 (250 mm × 4.6 mm, 5 µm) or a Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm), is commonly employed.[4][11]

  • Mobile Phase: An isocratic mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) at a specific pH (typically around 6.5-7.5).[4][15] A common composition is acetonitrile and 0.1 M KH₂PO₄ at pH 6.5, sometimes with the addition of tetrabutyl ammonium hydroxide.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: Detection is usually performed at 210 nm or 215 nm.[4][15]

  • Column Temperature: The column temperature is often maintained at around 43°C or 60°C to ensure reproducible retention times.[4][11]

Conclusion

The degradation of this compound is a complex process influenced by pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways include acid-catalyzed hydrolysis leading to the loss of the cladinose sugar, and base-catalyzed hydrolysis resulting in the opening of the lactone ring. Oxidative conditions can also lead to the formation of several degradation products. A thorough understanding of these degradation pathways, facilitated by robust stability-indicating analytical methods, is paramount for the development of stable and effective azithromycin formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Methodological & Application

Standard Protocol for In Vitro Susceptibility Testing of Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin is a macrolide antibiotic effective against a wide range of bacteria by inhibiting protein synthesis.[1][2][3] Accurate in vitro susceptibility testing is crucial for clinical decision-making, epidemiological surveillance, and drug development. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of azithromycin hydrate against clinically relevant bacteria using standardized methods, primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action and Resistance

Azithromycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, which in turn inhibits the synthesis of proteins.[1][2][3]

Bacterial resistance to azithromycin primarily occurs through two main mechanisms:

  • Target Site Modification: Alterations in the 23S rRNA, a component of the 50S ribosomal subunit, can prevent azithromycin from binding effectively. This is often mediated by erm genes.

  • Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which actively transport azithromycin out of the cell, preventing it from reaching its ribosomal target.[1]

Data Presentation: Azithromycin MIC Distributions

The following tables summarize the Minimum Inhibitory Concentration (MIC) distributions of azithromycin against various common pathogens. These values are essential for interpreting susceptibility test results and understanding resistance patterns.

Table 1: Azithromycin MIC Distribution for Gram-Positive Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae0.125[4]0.25[4]≤0.125 - >8[4]
Staphylococcus aureus1>2560.5 - >256[5][6]

Table 2: Azithromycin MIC Distribution for Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Haemophilus influenzae1-221 - 8[7]
Escherichia coli8[8]128[8]0.06 - >256[8]
Salmonella enterica serovar Typhi6[9]12[9]4 - 16[10]
Neisseria gonorrhoeae0.125-0.19Shifted to higher values over time1 - ≥512[11][12]

Experimental Protocols

The following are standardized protocols for determining the in vitro susceptibility of bacteria to this compound. Adherence to these protocols is critical for obtaining accurate and reproducible results.

Broth Microdilution Method (Based on CLSI M07)

This method determines the MIC of azithromycin in a liquid broth medium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Procedure:

  • Prepare Azithromycin Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the azithromycin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum: From a pure, 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculate Microtiter Plates: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well of the microtiter plate containing the azithromycin dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of azithromycin that completely inhibits visible growth.

Disk Diffusion Method (Kirby-Bauer - Based on CLSI M02)

This method assesses bacterial susceptibility to azithromycin by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

  • 15-µg azithromycin disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers for measuring zone diameters

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923)

Procedure:

  • Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Azithromycin Disk: Aseptically place a 15-µg azithromycin disk onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI M100 guidelines.[13]

Quality Control

Regular quality control is essential to ensure the accuracy of susceptibility testing.[14]

Table 3: Quality Control Ranges for Azithromycin Susceptibility Testing

QC StrainMethodAcceptable Range
Staphylococcus aureus ATCC 25923Disk Diffusion (15 µg)21 - 26 mm
Staphylococcus aureus ATCC 29213Broth Microdilution0.25 - 1.0 µg/mL
Escherichia coli ATCC 25922Broth Microdilution2.0 - 8.0 µg/mL

Visualizations

The following diagrams illustrate key concepts related to azithromycin's mechanism of action and the experimental workflow for susceptibility testing.

Azithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation Inhibition Inhibition Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Translation Azithromycin Azithromycin Azithromycin->Ribosome Inhibition->Protein_Synthesis Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome 50S Ribosomal Subunit Efflux_Pump Efflux Pump Azithromycin_Out Azithromycin (Outside Cell) Efflux_Pump->Azithromycin_Out Pumps Out Azithromycin_In Azithromycin (Inside Cell) Azithromycin_In->Ribosome Binds to Target Azithromycin_In->Efflux_Pump Azithromycin_Out->Azithromycin_In Enters Cell Target_Modification Target Site Modification (23S rRNA methylation) Target_Modification->Ribosome Prevents Binding Active_Efflux Active Efflux Broth_Microdilution_Workflow A Prepare Azithromycin Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare 0.5 McFarland Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply 15-µg Azithromycin Disk B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret as S, I, or R (using CLSI breakpoints) E->F

References

Application Notes and Protocols: Azithromycin Hydrate in Eukaryotic Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, is increasingly recognized for its immunomodulatory, anti-inflammatory, and anti-proliferative properties, extending its utility beyond its antimicrobial functions.[1][2][3] In eukaryotic cell culture, azithromycin serves as a valuable tool to investigate a variety of cellular processes, including inflammatory responses, cell signaling, and autophagy.[2][4][5] These application notes provide detailed protocols and quantitative data for the use of azithromycin hydrate in in vitro experiments, offering a guide for researchers exploring its non-antibiotic effects.

Mechanism of Action in Eukaryotic Cells

Unlike its well-defined antibacterial mechanism of inhibiting protein synthesis by binding to the 50S ribosomal subunit, the effects of azithromycin on eukaryotic cells are more complex and multifaceted.[6][7] Key mechanisms include:

  • Immunomodulation and Anti-inflammatory Effects: Azithromycin can modulate the host immune response by accumulating in phagocytes and being delivered to sites of inflammation.[1][8] It has been shown to suppress the activation of key inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-8.[1][2][3][9]

  • Modulation of Autophagy: Azithromycin has been identified as an inhibitor of autophagy.[4][5][10] It can block autophagic flux by impairing lysosomal function and acidification, leading to the accumulation of autophagosomes.[4][5][11] This has implications for studying cellular homeostasis and its role in diseases such as cancer and cystic fibrosis.[4][5]

  • Effects on Cell Signaling: Azithromycin can influence various signaling pathways. It has been observed to interact with phospholipids and modulate the Erk1/2 pathway.[1] Furthermore, it can alter macrophage polarization, shifting them towards an anti-inflammatory M2 phenotype.[2][3]

Data Presentation: Quantitative Effects of Azithromycin in Cell Culture

The following tables summarize the effective concentrations and observed effects of azithromycin in various eukaryotic cell culture experiments.

Table 1: Anti-inflammatory and Immunomodulatory Effects

Cell Line/TypeConcentrationIncubation TimeKey FindingsReference
Cystic Fibrosis (CF) cellsNot SpecifiedNot Specified~40% reduction in IL-8 mRNA and protein expression.[9]
Cystic Fibrosis (CF) cellsNot SpecifiedNot Specified50% reduction in NF-κB and 70% reduction in AP-1 DNA binding.[9]
Dendritic Cells (DCs)Not SpecifiedNot SpecifiedSignificantly increased IL-10 production.[9]
J774 mouse macrophagesNot SpecifiedNot SpecifiedSelectively inhibited fluid-phase endocytosis.[9]
Human MonocytesNot SpecifiedNot SpecifiedDistinctively modulates classical activation.[2]
Bronchial Epithelial CellsBiologically achievable concentrations24 and 48 hoursSignificantly increased rhinovirus-induced interferons and reduced virus replication.[2]

Table 2: Effects on Autophagy and Cell Proliferation

Cell Line/TypeConcentrationIncubation TimeKey FindingsReference
A549 cells>5 µMNot SpecifiedIncreased levels of LC3B-II and p62, indicating autophagy inhibition.[4]
Rabbit Tracheal Smooth Muscle Cells10⁻⁵ to 10⁻⁶ M72 hoursReduced proliferation and viability in a dose-dependent manner; induced autophagy.[12]
PC12 cells4.5 µg/ml (EC₅₀)Not SpecifiedDose-dependent increase in LC3⁺ vesicles and LC3-II protein, suggesting autophagosome accumulation.[11]
Primary Human MacrophagesTherapeutic Dosing ConcentrationsNot SpecifiedBlocked autophagosome clearance by preventing lysosomal acidification.[5]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects of Azithromycin

Objective: To determine the effect of azithromycin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (powder, cell culture grade)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Azithromycin Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it in a complete medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing different concentrations of azithromycin. Include a vehicle control (medium with the solvent at the same final concentration). Incubate for 2-4 hours.

  • LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • (Optional) Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) on the remaining cells in the wells.

Protocol 2: Analysis of Autophagy Inhibition by Azithromycin

Objective: To assess the effect of azithromycin on autophagic flux by monitoring LC3B-II and p62 levels using Western blotting.

Materials:

  • Eukaryotic cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Bafilomycin A1 (optional, as a positive control for blocking autophagic flux)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with various concentrations of azithromycin (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle control. For a positive control for autophagic flux blockage, treat a set of cells with Bafilomycin A1 (e.g., 100 nM) for the last 4 hours of the experiment.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels in azithromycin-treated cells compared to the control indicate inhibition of autophagic flux.

Visualizations

Azithromycin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azithromycin Azithromycin IKK IKK Azithromycin->IKK inhibits ERK ERK1/2 Azithromycin->ERK modulates NFkB_n NF-κB Azithromycin->NFkB_n inhibits translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates TLR4->ERK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->NFkB_n translocates AP1 AP-1 ERK->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_n->Gene_Expression induces AP1_n->Gene_Expression induces

Caption: Azithromycin's impact on inflammatory signaling pathways.

Azithromycin_Autophagy_Workflow cluster_workflow Experimental Workflow: Analyzing Azithromycin's Effect on Autophagy start Seed Eukaryotic Cells treatment Treat with Azithromycin (and controls, e.g., Bafilomycin A1) start->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Cells and Prepare Lysates incubation->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page probing Probe for LC3B, p62, and Loading Control sds_page->probing analysis Analyze Band Intensities for LC3-II and p62 Accumulation probing->analysis conclusion Conclusion: Inhibition of Autophagic Flux analysis->conclusion

Caption: Workflow for assessing azithromycin's effect on autophagy.

References

Application Notes and Protocols for Developing Azithromycin Hydrate Formulations for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, an azalide subclass of macrolide antibiotics, is a widely used therapeutic agent in both human and veterinary medicine due to its broad-spectrum activity and favorable pharmacokinetic profile.[1] Effective preclinical evaluation of azithromycin in animal models necessitates the development of appropriate and well-characterized formulations. The choice of formulation can significantly impact drug exposure, therapeutic efficacy, and tolerability in animal studies. These application notes provide detailed protocols for preparing common formulations of azithromycin hydrate for use in animal models, along with methods for their characterization and relevant in vivo data.

Data Presentation

Solubility of Azithromycin Dihydrate

The solubility of azithromycin dihydrate is a critical parameter for developing liquid dosage forms. The following table summarizes its solubility in various solvents.

SolventSolubilityReference
Propylene GlycolHigh (Maximum solubility among tested non-volatile solvents)[2]
DMSO100 mg/mL[3]
Ethanol100 mg/mL[3]
WaterInsoluble[3]
Water (pH 4.0-6.0)Soluble (but unstable, prone to precipitation)[4]
Pharmacokinetic Parameters of Azithromycin in Animal Models

Understanding the pharmacokinetic profile of azithromycin in different species is crucial for designing meaningful preclinical studies.

Animal ModelFormulationDoseKey Pharmacokinetic ParametersReference
PigsLong-acting injection10 mg/kgCmax: 1.4 µg/mL, Tmax: 3.1 h, AUC0-∞: 27.3 µg·h/mL[5]
PigsLong-acting injection20 mg/kgCmax: 2.5 µg/mL, Tmax: 3.4 h, AUC0-∞: 47.4 µg·h/mL[5]
RabbitsDispersible tablets-Not specified

Experimental Protocols

Protocol 1: Preparation of a Simple Oral Suspension for Rodents

This protocol describes the preparation of a basic oral suspension of azithromycin dihydrate suitable for administration to rodents.

Materials:

  • Azithromycin dihydrate powder

  • Vehicle: 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of CMC-Na.

    • Slowly add the CMC-Na to the purified water while stirring continuously with a magnetic stirrer until a clear, homogeneous solution is formed.

  • Suspension Preparation:

    • Calculate the required amount of azithromycin dihydrate based on the desired concentration and final volume.

    • Weigh the calculated amount of azithromycin dihydrate powder.

    • Triturate the powder in a mortar and pestle to ensure a fine and uniform particle size.

    • Add a small amount of the prepared CMC-Na vehicle to the mortar to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the contents to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

    • Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.

Protocol 2: Preparation of an Intravenous (IV) Solution for Injection

This protocol outlines the steps for preparing a sterile this compound solution for intravenous administration in animal models. This procedure should be performed under aseptic conditions in a laminar flow hood.

Materials:

  • Azithromycin dihydrate powder for injection (sterile)

  • Sterile Water for Injection (SWFI)

  • Citric acid (anhydrous), USP

  • Sodium hydroxide, 10% solution

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile filter

  • pH meter

Procedure:

  • Reconstitution of Azithromycin:

    • In a sterile beaker, dissolve the required amount of citric acid in SWFI.

    • Add the sterile azithromycin dihydrate powder to the citric acid solution and stir until completely dissolved. The pH will be acidic at this stage.[4]

  • pH Adjustment:

    • Slowly add the 10% sodium hydroxide solution dropwise while continuously monitoring the pH.

    • Adjust the pH to a range of 6.4-6.6.[6] Do not exceed a pH of 7.0 to avoid precipitation.[4]

  • Final Volume and Sterilization:

    • Add SWFI to reach the final desired volume.

    • Aseptically filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Storage:

    • Dispense the sterile solution into single-dose sterile vials.

    • Store the vials at controlled room temperature or as specified by stability studies. Reconstituted solutions are typically stable for 24 hours.[7]

Protocol 3: Taste Masking for Oral Formulations

The bitter taste of azithromycin can be a significant challenge for oral administration in animals, potentially leading to incomplete dosing.[8] One common approach is the use of sweeteners and flavors.

Materials:

  • Azithromycin dihydrate oral suspension (prepared as in Protocol 1)

  • Sweeteners (e.g., sucralose, neotame)[8][9]

  • Flavoring agents (e.g., cherry, banana)[10][11]

Procedure:

  • Prepare the azithromycin oral suspension as described in Protocol 1.

  • Add the desired sweetener and flavoring agent to the suspension. The exact amounts may need to be optimized based on the specific animal species and their taste preferences.

  • Stir the mixture thoroughly to ensure uniform distribution of the taste-masking agents.

  • A pilot study in a small number of animals is recommended to assess the palatability of the flavored formulation before use in a larger study.

Mandatory Visualizations

G cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation API_Characterization API Characterization (Solubility, Stability) Excipient_Selection Excipient Selection (Compatibility, GRAS status) API_Characterization->Excipient_Selection Formulation_Preparation Formulation Preparation (e.g., Oral Suspension, IV Solution) Excipient_Selection->Formulation_Preparation Formulation_Characterization Formulation Characterization (pH, Viscosity, Particle Size) Formulation_Preparation->Formulation_Characterization Animal_Model_Selection Animal Model Selection Formulation_Characterization->Animal_Model_Selection Dose_Administration Dose Administration Animal_Model_Selection->Dose_Administration PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Dose_Administration->PK_PD_Studies Efficacy_Toxicity_Studies Efficacy and Toxicity Studies PK_PD_Studies->Efficacy_Toxicity_Studies

Caption: Experimental workflow for developing and testing azithromycin formulations.

G cluster_pathway Azithromycin Immunomodulatory Signaling Azithromycin Azithromycin PI3K_AKT PI3K/AKT Pathway Azithromycin->PI3K_AKT inhibits JAK_STAT JAK/STAT Pathway Azithromycin->JAK_STAT inhibits NF_kB NF-κB Activation PI3K_AKT->NF_kB AP_1 AP-1 Activation PI3K_AKT->AP_1 JAK_STAT->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Proinflammatory_Cytokines AP_1->Proinflammatory_Cytokines

Caption: Azithromycin's inhibition of pro-inflammatory signaling pathways.[12]

References

Application Notes and Protocols: Preparation and Storage of Azithromycin Dihydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic belonging to the azalide subclass.[1][2] It is a derivative of erythromycin and functions by inhibiting protein synthesis in susceptible bacteria.[3] Specifically, azithromycin binds to the 50S ribosomal subunit of the 70S ribosome, preventing the translocation step of protein synthesis.[1][4][5] Resistance can arise from mutations in the 50S rRNA, which prevents the binding of the antibiotic.[4] In research and clinical settings, it is often used as the dihydrate form, a white crystalline powder.[3][4][6]

Proper preparation and storage of azithromycin dihydrate stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's stability and efficacy. These notes provide detailed protocols and data for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Understanding the fundamental properties of azithromycin dihydrate is the first step in preparing stable and accurate stock solutions.

Table 1: Chemical and Physical Properties of Azithromycin Dihydrate

Property Value Reference
CAS Number 117772-70-0 [4][7][8]
Molecular Formula C₃₈H₇₂N₂O₁₂·2H₂O [3][4][8]
Molecular Weight 785.02 g/mol [4][5][7]

| Appearance | White to off-white crystalline powder |[4][9] |

The solubility of azithromycin dihydrate varies significantly across different solvents. It is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[4][10] For applications requiring aqueous buffers, a two-step dissolution process is recommended.[11]

Table 2: Solubility of Azithromycin Dihydrate in Common Laboratory Solvents

Solvent Reported Solubility Notes Reference
DMSO ~100 mg/mL (127.38 mM) Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. [7][10]
~5 mg/mL A different source reports lower solubility. Users should test solubility for their specific application. [11]
Ethanol ~100 mg/mL (127.38 mM) --- [4][10]
~16 mg/mL A different source reports lower solubility. [11]
Aqueous Buffers Sparingly soluble / Insoluble For aqueous solutions, first dissolve in an organic solvent like ethanol before diluting with buffer. [4][11]
Ethanol:PBS (pH 7.2) (1:1) ~0.50 mg/mL Achieved by first dissolving in ethanol, then diluting with PBS. [11]
Propylene Glycol High Solubility Identified as a non-volatile solvent showing maximum solubility in one study. [12]

| Methanol | Soluble | Used as a solvent for preparing solid dispersions. |[6] |

Experimental Workflows and Protocols

Workflow for Stock Solution Preparation

The choice of workflow depends on the final desired solvent system (organic vs. aqueous).

G cluster_0 Workflow 1: Non-Aqueous Stock Solution cluster_1 Workflow 2: Aqueous Working Solution A Weigh Azithromycin Dihydrate Powder B Add Anhydrous Solvent (e.g., DMSO, Ethanol) A->B C Vortex/Sonicate until Completely Dissolved B->C D Sterile Filter (Optional, 0.22 µm) C->D E Aliquot and Store Appropriately D->E F Prepare Concentrated Stock in Ethanol (see Workflow 1) G Add Stock Solution Dropwise to Aqueous Buffer with Vortexing F->G H Adjust to Final Volume with Aqueous Buffer G->H I Use Immediately H->I

Caption: Workflows for preparing non-aqueous and aqueous solutions.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mg/mL stock solution, which can be further diluted for various applications.

Materials:

  • Azithromycin Dihydrate powder (MW: 785.02 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the required mass of azithromycin dihydrate based on the desired final concentration and volume. For example, to prepare 10 mL of a 20 mg/mL stock solution, 200 mg (0.20 g) is needed.[13]

  • Weighing: Accurately weigh the calculated amount of azithromycin dihydrate powder in a sterile environment.

  • Dissolution: Transfer the powder to a sterile container. Add the calculated volume of anhydrous DMSO (e.g., 10 mL).[13]

  • Mixing: Cap the container securely and vortex or sonicate at room temperature until the powder is completely dissolved.[13] Gentle warming in a water bath may be used to aid dissolution, but temperature stability should be considered.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize contamination and avoid repeated freeze-thaw cycles.[7] Store the aliquots as recommended in Table 3.

Protocol 2: Preparation of Working Solution in Aqueous Buffer

This protocol is for applications requiring an aqueous medium. Due to the poor water solubility of azithromycin, a two-step process is necessary.[11]

Materials:

  • High-concentration stock solution of azithromycin in Ethanol (from Protocol 1, substituting ethanol for DMSO)

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.2)

  • Sterile conical tubes

Procedure:

  • Primary Stock: Prepare a concentrated stock solution in ethanol (e.g., 10-20 mg/mL) following Protocol 1.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the ethanolic stock solution dropwise to the buffer. This gradual addition helps prevent precipitation.

  • Final Concentration: Adjust to the final desired volume with the aqueous buffer. For example, to achieve a 0.5 mg/mL solution in 10 mL of PBS, add 0.5 mL of a 10 mg/mL ethanolic stock to 9.5 mL of PBS.

  • Usage: Use the freshly prepared aqueous solution immediately. Storage for more than one day is not recommended due to potential precipitation and degradation.[11]

Mechanism of Action

Azithromycin inhibits bacterial growth by interfering with protein synthesis.

G cluster_0 Bacterial Cell AZ Azithromycin Subunit 50S Subunit AZ->Subunit Binds to Ribosome 70S Ribosome Inhibition Inhibition Subunit->Inhibition Protein Protein Synthesis Growth Bacterial Growth Inhibited Protein->Growth Inhibition->Protein

Caption: Azithromycin's mechanism of action on bacterial ribosomes.

Storage and Stability

Proper storage is crucial to prevent degradation and ensure the potency of azithromycin dihydrate. The dihydrate form is generally stable, but it can be affected by temperature, humidity, and light.[14][15]

Table 3: Recommended Storage Conditions for Azithromycin Dihydrate

Form Solvent Temperature Duration Reference
Powder N/A -20°C 3 years [7]
N/A 15°C to 30°C See manufacturer's date [16][17]
Stock Solution DMSO / Ethanol -80°C 1 year [7]
DMSO / Ethanol -20°C 1 month [7]
Reconstituted Suspension Aqueous 5°C to 30°C Up to 10 days [16][17]
Diluted for Injection Aqueous ≤ 30°C 24 hours [16]

| | Aqueous | 2°C to 8°C (Refrigerated) | 72 hours |[16] |

Key Stability Considerations:

  • Freeze-Thaw Cycles: To maintain the stability of stock solutions, it is highly recommended to aliquot them into single-use volumes to avoid repeated freezing and thawing.[7]

  • Moisture: The anhydrous form of azithromycin is hygroscopic and will readily convert to the more stable dihydrate form in the presence of moisture.[14][18] It is important to control moisture levels during storage and handling of the powder.[14]

  • Light and pH: Azithromycin is known to degrade upon exposure to UV light, solar luminosity, and both acidic and basic conditions.[15] Protect solutions from light by using amber vials or wrapping containers in foil. Prepare solutions in buffers close to neutral pH unless the experimental design requires otherwise, and be aware of accelerated degradation.

  • Aqueous Stability: Aqueous solutions are significantly less stable than those in organic solvents. It is best practice to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day.[11]

References

Application of Azithromycin Hydrate in Bacterial Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, has garnered significant interest in bacterial biofilm research beyond its conventional bacteriostatic or bactericidal activities. At sub-inhibitory concentrations, azithromycin exhibits profound effects on biofilm formation and virulence of a wide range of bacteria, including clinically significant pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Haemophilus influenzae.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the inhibition of bacterial protein synthesis and interference with quorum sensing (QS) signaling pathways.[3][4] This unique profile makes azithromycin a valuable tool for studying biofilm biology and developing novel anti-biofilm strategies. These notes provide an overview of its applications, quantitative data on its efficacy, and detailed protocols for relevant in vitro assays.

Key Applications in Biofilm Research

  • Inhibition of Biofilm Formation: Azithromycin, often at concentrations well below the minimum inhibitory concentration (MIC), can prevent the initial stages of biofilm development.[5] This includes inhibiting bacterial attachment to surfaces and the subsequent formation of microcolonies.[6] This effect has been observed in numerous bacterial species, including P. aeruginosa, S. aureus, and Nontypeable Haemophilus influenzae (NTHi).[2][7][8]

  • Disruption of Established Biofilms: While less effective against mature biofilms than against forming ones, azithromycin can still diminish the biomass and thickness of established biofilms.[7] It can alter the biofilm matrix composition, for instance by decreasing the production of polysaccharides in Acinetobacter baumannii and alginate in P. aeruginosa.[5][9]

  • Inhibition of Quorum Sensing: A primary mechanism for azithromycin's anti-biofilm activity is its ability to interfere with bacterial cell-to-cell communication, or quorum sensing.[4][10] In P. aeruginosa, azithromycin has been shown to suppress the las and rhl QS systems, leading to a reduction in the production of virulence factors and biofilm matrix components.[4][11] It can reduce the synthesis of QS signal molecules like 3-oxo-C12-HSL and C4-HSL.[11]

  • Combination Therapy: Azithromycin can act synergistically with other antibiotics to enhance their efficacy against biofilm-associated infections. For example, it has been shown to potentiate the activity of colistin, levofloxacin, and ceftazidime against P. aeruginosa and Klebsiella pneumoniae biofilms.[12][13][14] This suggests its potential use as an adjuvant in treating chronic, biofilm-related infections.

  • Research in Cystic Fibrosis: Chronic P. aeruginosa lung infections are a major cause of morbidity and mortality in cystic fibrosis (CF) patients, largely due to biofilm formation.[6] Long-term, low-dose azithromycin therapy has shown clinical benefits in CF patients, which is attributed to its anti-biofilm and immunomodulatory properties.[8][15][16]

Quantitative Data on Azithromycin's Anti-Biofilm Activity

The efficacy of azithromycin against bacterial biofilms varies depending on the bacterial species, strain, and experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Anti-Biofilm Activity of Azithromycin against Pseudomonas aeruginosa

StrainParameterConcentration (µg/mL)CommentsReference
PAO1BPC₅₀0.122Biofilm Preventive Concentration[6]
PAO1MBEC₅₀7.49Minimum Biofilm Eradication Concentration[6]
Clinical Isolates (CF)MBIC8 - 64Minimum Biofilm Inhibitory Concentration (Sub-MIC)[8]
PAO1MBIC₉₀ (Young Biofilm)16In LB medium[17]
PAO1MBIC₉₀ (Young Biofilm)4In RPMI 1640 medium[17]
PAO1MBIC₉₀ (Mature Biofilm)256In LB medium[17]
PAO1MBIC₉₀ (Mature Biofilm)2In RPMI 1640 medium[17]
Mucoid StrainAlginate Inhibition≥ 1/256 MICSignificant inhibition of alginic acid production[5]
Non-mucoid StrainExopolysaccharide Inhibition≥ 1/16 MICSignificant inhibition of exopolysaccharide production[5]

Table 2: Anti-Biofilm Activity of Azithromycin against Other Bacterial Species

BacteriumStrainParameterConcentration (µg/mL)CommentsReference
Nontypeable H. influenzaeLaboratory StrainSub-MIC0.125Significantly decreased biomass and thickness[7]
Staphylococcus aureus (MRSA)Clinical IsolatesSub-MIC1/16 - 1/8 MICMarkedly reduced biofilm formation[2][18]
Staphylococcus xylosusATCC 700404MIC0.5Sub-inhibitory concentrations significantly reduced biofilm[19]
Acinetobacter baumanniiClinical IsolatesSub-inhibitory0.125 - 0.5Reduced Biofilm Index (BI)[9]
Klebsiella pneumoniaeATCC 10031Inhibitory3 - 9High levels of biofilm inhibition[12]

Experimental Protocols

Protocol 1: Static Biofilm Formation Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation in a 96-well microtiter plate.

Materials:

  • Flat-bottom 96-well polystyrene plates

  • Bacterial culture in mid-log phase

  • Appropriate growth medium (e.g., TSB, LB)

  • Azithromycin hydrate stock solution

  • Phosphate-buffered saline (PBS) or saline

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture 1:100 in fresh medium.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control.

  • Treatment: Add desired concentrations of azithromycin (typically sub-MIC) to the test wells. Ensure a set of wells with bacteria but no drug serves as a positive control.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells three times with 200 µL of PBS to remove loosely attached cells. After the final wash, remove excess liquid by tapping the plate on a paper towel.[20]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[20]

  • Washing: Remove the crystal violet solution and wash the plate again three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[20] Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[20] Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[21]

  • Analysis: The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the positive control.

Protocol 2: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to assess the synergistic effect of azithromycin with another antimicrobial agent against biofilms.

Materials:

  • 96-well microtiter plate

  • Bacterial culture in mid-log phase

  • Appropriate growth medium

  • Stock solutions of Azithromycin (Drug A) and the second antimicrobial (Drug B)

  • Reagents for biofilm quantification (as in Protocol 1)

Procedure:

  • Plate Setup: Prepare a 96-well plate with a two-dimensional array of antibiotic concentrations. Along the x-axis, prepare serial dilutions of Drug A (Azithromycin). Along the y-axis, prepare serial dilutions of Drug B. The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest (or no drug).

  • Inoculation: Add 100 µL of a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under conditions that allow for biofilm formation (e.g., 37°C for 24 hours).

  • Biofilm Quantification: After incubation, quantify the biofilm in each well using the Crystal Violet Method (as described in Protocol 1, steps 5-9).

  • Data Analysis: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for the biofilm (FBICI) using the formula: FBICI = (MBIC of Drug A in combination / MBIC of Drug A alone) + (MBIC of Drug B in combination / MBIC of Drug B alone)

  • Interpretation:

    • FBICI ≤ 0.5: Synergy

    • 0.5 < FBICI ≤ 4: No interaction (additive or indifferent)

    • FBICI > 4: Antagonism

Visualizations

Signaling Pathway: Inhibition of Pseudomonas aeruginosa Quorum Sensing

G cluster_AZM Azithromycin Action cluster_QS P. aeruginosa Quorum Sensing AZM Azithromycin (Sub-MIC) LasI LasI AZM->LasI Inhibits synthesis/ expression RhlI RhlI AZM->RhlI Inhibits expression AHL_3oxoC12 3-oxo-C12-HSL LasI->AHL_3oxoC12 synthesizes AHL_C4 C4-HSL RhlI->AHL_C4 synthesizes LasR LasR LasR->RhlI activates transcription Virulence Virulence Factors (e.g., elastase, rhamnolipids) LasR->Virulence regulates Biofilm Biofilm Formation (Matrix Production) LasR->Biofilm regulates RhlR RhlR RhlR->Virulence regulates RhlR->Biofilm regulates AHL_3oxoC12->LasR activates AHL_C4->RhlR activates

Caption: Azithromycin inhibits P. aeruginosa quorum sensing by downregulating autoinducer synthases.

Experimental Workflow: Crystal Violet Biofilm Assay

G A 1. Inoculate 96-well plate with bacteria & Azithromycin B 2. Incubate (24-48h, 37°C) to allow biofilm formation A->B C 3. Wash to remove planktonic cells B->C D 4. Stain with 0.1% Crystal Violet C->D E 5. Wash to remove excess stain D->E F 6. Solubilize bound stain with 30% Acetic Acid E->F G 7. Read Absorbance (570-595 nm) F->G H 8. Quantify Biofilm Inhibition G->H

Caption: Workflow for quantifying biofilm formation and inhibition using the crystal violet method.

Logical Relationship: Azithromycin in Combination Therapy

G AZM Azithromycin Combination Combination Therapy AZM->Combination QS_Inhibit Inhibits Quorum Sensing AZM->QS_Inhibit Matrix_Disrupt Disrupts Biofilm Matrix AZM->Matrix_Disrupt OtherAbx Conventional Antibiotic (e.g., Colistin, Ceftazidime) OtherAbx->Combination Bactericidal Kills Planktonic & Biofilm Bacteria OtherAbx->Bactericidal Biofilm Bacterial Biofilm Combination->Biofilm targets Eradication Enhanced Biofilm Eradication Combination->Eradication leads to QS_Inhibit->Biofilm weakens Matrix_Disrupt->Biofilm weakens Bactericidal->Biofilm kills

Caption: Synergistic effect of azithromycin with conventional antibiotics against bacterial biofilms.

References

Application Notes & Protocols: TLC-Densitometric Determination of Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of azithromycin in pharmaceutical samples using Thin-Layer Chromatography (TLC) with densitometric detection. This method offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for routine quality control analysis.

Principle

The TLC-densitometric method involves the chromatographic separation of azithromycin from other components in a sample on a high-performance TLC (HPTLC) plate coated with silica gel. The separated analyte is then visualized by a derivatization agent, and the resulting spots are quantified by measuring their absorbance or fluorescence using a densitometer. The concentration of azithromycin in the sample is determined by comparing the peak area of the sample spot to a calibration curve prepared from standard solutions of azithromycin.

Experimental Protocols

Standard and Sample Preparation

2.1.1. Standard Solution Preparation:

  • Accurately weigh 20.0 mg of azithromycin reference standard.

  • Dissolve the standard in ethanol in a 100 mL volumetric flask and make up to the mark with the same solvent to obtain a stock solution of 200 µg/mL.

  • From the stock solution, prepare a series of working standard solutions of desired concentrations by appropriate dilution with ethanol.

2.1.2. Sample Preparation (from Tablets):

  • Weigh and finely powder a number of tablets equivalent to approximately 10.0 mg of azithromycin.

  • Transfer the powdered tablets to a 50 mL volumetric flask.

  • Add 30 mL of ethanol, sonicate for 15 minutes, and then shake for 30 minutes.

  • Dilute to the mark with ethanol and mix well.

  • Centrifuge the solution, and use the supernatant for analysis. The final concentration should be adjusted to fall within the linear range of the method.

Chromatographic Conditions

A summary of validated chromatographic conditions from different studies is presented below. Researchers may choose the most suitable method based on their specific requirements and available resources.

Method 1:

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (20 cm x 10 cm).

  • Mobile Phase: Chloroform : Ethanol : 25% Ammonia (6:14:0.2, v/v/v).[1][2][3][4][5][6]

  • Chamber Saturation: Saturate the chromatographic chamber with the mobile phase vapor for at least 10 minutes at room temperature (25 ± 2°C).[3]

  • Application: Apply the standard and sample solutions as bands of appropriate length using a suitable applicator.

  • Development: Develop the plate in the saturated chamber up to a distance of 85 mm.[3]

  • Drying: Dry the developed plate completely with a hair dryer.[3]

Method 2:

  • Stationary Phase: Pre-coated silica gel F254 TLC aluminum plates.

  • Mobile Phase: Isopropanol : n-Hexane : 25% Ammonia (8:12:3, v/v/v).[7]

  • Chamber Saturation: Saturate the chromatographic chamber with the mobile phase vapor for 10 minutes at room temperature.[8]

  • Development: Develop the plate up to a distance of 145 mm.[8]

  • Drying: Dry the plate at room temperature.[8]

Method 3 (Stability-Indicating):

  • Stationary Phase: Pre-coated silica gel F254 TLC aluminum plates.

  • Mobile Phase: Methanol : Acetone : 25% Ammonia (2:13:0.1, v/v/v).[9][10]

Visualization and Densitometric Analysis
  • Visualization Reagent: A freshly prepared mixture of Sulfuric Acid and Ethanol (1:4, v/v).[2][4][7][9]

  • Procedure:

    • Spray the dried TLC plate uniformly with the visualization reagent.

    • Heat the plate in an oven at 100-120°C for 5 minutes to develop the spots.[2][4][7][9]

  • Densitometric Scanning:

    • Scan the plate using a TLC scanner in reflectance-absorbance mode.

    • Wavelength: The optimal wavelength for scanning azithromycin spots is approximately 483 nm.[1][2][3][4][6][9][10] A wavelength of 478 nm has also been reported.[7]

    • Slit Dimensions: Use appropriate slit dimensions as recommended by the instrument manufacturer (e.g., 8 mm x 0.6 mm).[3]

    • Scanning Speed: A scanning speed of 20 mm/s is commonly used.[3]

Data Presentation

The following tables summarize the quantitative data from various validated TLC-densitometric methods for azithromycin determination.

Table 1: Chromatographic Parameters

ParameterMethod 1Method 2Method 3 (Stability-Indicating)
Mobile Phase Chloroform : Ethanol : 25% Ammonia (6:14:0.2, v/v/v)[1][2][3][4][5][6]Isopropanol : n-Hexane : 25% Ammonia (8:12:3, v/v/v)[7]Methanol : Acetone : 25% Ammonia (2:13:0.1, v/v/v)[9][10]
Rf Value 0.53[1][2][3][4][5]0.65[7]0.39[9][10]
Detection Wavelength 483 nm[1][2][3][4][5][6]478 nm[7]483 nm[9][10]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 0.08 - 1.2 µ g/zone [2][3][4]2 - 15 µ g/spot [7]
Correlation Coefficient (r) 0.9965[2][3][4]> 0.99[7]
LOD (Limit of Detection) 40 ng/zone[2][3][4]Not explicitly stated for Azithromycin alone
LOQ (Limit of Quantitation) 80 ng/zone[2][3][4]Not explicitly stated for Azithromycin alone
Mean % Recovery 102.73%[2][3][4]Not explicitly stated
Precision (%RSD) 2.30%[3]1.49% - 4.14%[7]

Visualizations

Experimental Workflow Diagram

TLC_Densitometry_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography Chromatography cluster_detection Detection & Analysis Prep_Standard Prepare Standard Azithromycin Solutions Application Apply Samples and Standards to TLC Plate Prep_Standard->Application Prep_Sample Prepare Sample Solutions (e.g., from Tablets) Prep_Sample->Application Development Develop Plate in Saturated Chamber Application->Development Drying1 Dry the Developed Plate Development->Drying1 Visualization Spray with Visualization Reagent Drying1->Visualization Heating Heat Plate for Spot Development Visualization->Heating Scanning Densitometric Scanning at 483 nm Heating->Scanning Quantification Quantify Azithromycin using Calibration Curve Scanning->Quantification

Caption: Workflow for TLC-Densitometric Analysis of Azithromycin.

Conclusion

The described TLC-densitometric methods are demonstrated to be sensitive, accurate, and precise for the determination of azithromycin in pharmaceutical dosage forms. These protocols can be readily implemented in a quality control laboratory for routine analysis. The stability-indicating method is particularly useful for assessing the degradation of azithromycin under various stress conditions. Researchers should perform method validation according to ICH guidelines to ensure the suitability of the chosen method for their specific application.

References

Controlled Crystallization of Azithromycin Dihydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical parameters for the controlled crystallization of azithromycin dihydrate. The methodologies outlined are designed to ensure the consistent formation of the desired dihydrate crystalline form, which is crucial for the stability and bioavailability of the final drug product.

Introduction

Azithromycin, a broad-spectrum macrolide antibiotic, can exist in various crystalline forms, including a monohydrate and a dihydrate. The dihydrate form is often preferred due to its superior stability. Controlling the crystallization process is paramount to selectively obtain azithromycin dihydrate and avoid the formation of other polymorphs or amorphous material. This document outlines two primary methods for the controlled crystallization of azithromycin dihydrate, based on established scientific literature and patents.

Key Process Parameters

The successful crystallization of azithromycin dihydrate is highly dependent on the careful control of several key parameters. The following table summarizes the critical variables and their typical ranges for the two primary methods described.

ParameterMethod 1: Acetone-Water SystemMethod 2: tert-Butanol-Based System
Starting Material Crude or Amorphous AzithromycinAzithromycin Monohydrate
Solvent System Acetone and Water[1][2]tert-Butanol, Water, and optionally Petroleum Ether[3][4][5]
Temperature 20°C to 25°C[1][2]Maintained below 30°C, then cooled to <10°C[3][4][5]
Water Addition Two-step sequential addition[1][2]Single addition or added to a mixture[3][4][5]
Stirring/Mixing Time Several hours for each water addition step[1][2]48 to 72 hours[3][4][5]
Isolation Technique Filtration[1][2]Filtration[3][4][5]
Drying Conditions Vacuum drying80 mm Hg / 25°C[3][4][5]
Typical Yield > 90%[1]Not explicitly stated in all sources

Experimental Protocols

Method 1: Controlled Crystallization using Acetone-Water System

This method relies on the gradual addition of water to a solution of azithromycin in acetone to induce the crystallization of the dihydrate form. The temperature and the rate of water addition are critical to control the process.[1][2]

Materials:

  • Crude Azithromycin

  • Acetone

  • Purified Water

  • Jacketed reaction vessel with temperature control

  • Stirrer

  • Filtration apparatus

  • Vacuum oven

Protocol:

  • Dissolution: Dissolve crude azithromycin in acetone (e.g., 50 g of azithromycin in 250 mL of acetone) in a jacketed reaction vessel. Maintain the temperature of the solution between 20°C and 25°C.[1][2]

  • First Water Addition: Slowly add an initial volume of water (e.g., 100 mL) to the acetone solution over a period of approximately 3 hours. The temperature should be maintained at 20°C.[2]

  • Suspension Formation: Stop the water addition and continue to stir the mixture for about 4 hours. During this time, an initial turbidity will transform into a defined suspension of crystals.[1][2]

  • Second Water Addition: Once a clear suspension is formed, add a second volume of water (e.g., 150 mL) at a controlled rate, for instance, over a period of 3 hours, while maintaining the temperature at 20°C.[2]

  • Crystallization Completion: Continue stirring the suspension for a period to ensure complete crystallization.

  • Isolation: Collect the azithromycin dihydrate crystals by filtration.

  • Drying: Dry the isolated crystals in a vacuum oven to a constant weight. The final product should be azithromycin dihydrate with a yield of approximately 91.3%.[2]

Method 2: Crystallization from tert-Butanol-Based Systems

This protocol is suitable for converting azithromycin monohydrate into the dihydrate form. It involves dissolving the monohydrate in tert-butanol followed by the addition of water and an anti-solvent.[3][4][5]

Materials:

  • Azithromycin Monohydrate

  • tert-Butanol

  • Petroleum Ether

  • Purified Water

  • Reaction vessel

  • Stirrer

  • Filtration apparatus

  • Drying equipment

Protocol:

  • Dissolution: Dissolve crystalline azithromycin monohydrate (e.g., 25 g) in tert-butanol (e.g., 50 mL) by warming to 30°C.[3][4]

  • Filtration: Filter the resulting solution to remove any undissolved particles.

  • Crystallization Induction: In a separate vessel, prepare a mixture of petroleum ether (e.g., 500 mL) and water (e.g., 20 mL).[3][4]

  • Precipitation: Discharge the filtered azithromycin solution into the petroleum ether and water mixture.

  • Cooling and Stirring: Cool the resulting mixture to below 10°C and continue to stir for an extended period, typically 48 to 72 hours, to allow for complete crystal formation.[3][4][5]

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the collected crystals under vacuum (e.g., 80 mm Hg) at 25°C to obtain azithromycin dihydrate.[3][4][5]

Characterization of Azithromycin Dihydrate

The resulting crystalline material should be characterized to confirm the formation of the dihydrate form. Commonly used analytical techniques include:

  • Differential Scanning Calorimetry (DSC): Azithromycin dihydrate typically exhibits a single endotherm between 115°C and 135°C.[4][6]

  • Thermogravimetric Analysis (TGA): TGA can confirm the water content, which should be approximately 4.6% for the dihydrate.[4][6]

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern of the product should match the characteristic pattern of azithromycin dihydrate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the dihydrate form.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described crystallization processes.

Controlled_Crystallization_Method_1 cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Azithromycin in Acetone maintain_temp Maintain 20-25°C start->maintain_temp first_water First Water Addition (Slowly over 3h) maintain_temp->first_water stir1 Stir for 4h (Suspension Forms) first_water->stir1 second_water Second Water Addition (Controlled Rate) stir1->second_water stir2 Stir to Complete Crystallization second_water->stir2 filtration Filtration stir2->filtration drying Vacuum Drying filtration->drying end Azithromycin Dihydrate drying->end

Caption: Workflow for Method 1: Acetone-Water System.

Controlled_Crystallization_Method_2 cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Azithromycin Monohydrate dissolve Dissolve in tert-Butanol (30°C) start->dissolve filter_sol Filter Solution dissolve->filter_sol combine Combine Solutions filter_sol->combine solvent_mix Prepare tert-Butanol/ Water/Petroleum Ether Mix solvent_mix->combine cool Cool to <10°C combine->cool stir Stir for 48-72h cool->stir filtration Filtration stir->filtration drying Vacuum Drying (25°C) filtration->drying end Azithromycin Dihydrate drying->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Azithromycin Dihydrate Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding techniques to improve the aqueous solubility of azithromycin dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to improve the aqueous solubility of azithromycin dihydrate?

A1: Azithromycin dihydrate is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Common techniques to enhance its aqueous solubility include:

  • Solid Dispersion: This involves dispersing azithromycin in a hydrophilic carrier matrix.[1][2][3][4][5] Common carriers include polyethylene glycols (PEGs), urea, skimmed milk, mannitol, and cyclodextrins.[1][2][3][6]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming a more soluble inclusion complex.[7][8][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for azithromycin.[7][8]

  • Co-crystallization: This technique involves forming a crystalline structure comprised of azithromycin and a co-former, which can alter the physicochemical properties of the drug, leading to improved solubility.[10][11]

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution rates.[12][13][14] Solid lipid nanoparticles (SLNs) are one such approach.[12][13]

  • Amorphization: Converting the crystalline form of azithromycin to an amorphous state can significantly increase its aqueous solubility.[11][15]

Q2: How does the solid dispersion technique improve the solubility of azithromycin dihydrate?

A2: The solid dispersion technique enhances solubility through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within a hydrophilic carrier, effectively reducing the particle size to a submicron level and increasing the surface area for dissolution.[1][4]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic azithromycin particles.[4]

  • Conversion to Amorphous Form: The process of creating a solid dispersion can convert the crystalline drug into a higher-energy amorphous state, which is more soluble.[4][16]

  • Solubilization Effect of the Carrier: The carrier itself can have a solubilizing effect on the drug.[4]

Q3: Which carrier is most effective for azithromycin dihydrate solid dispersions?

A3: The effectiveness of a carrier depends on the preparation method and the desired drug-to-carrier ratio. Studies have shown significant solubility enhancement with various carriers:

  • Polyethylene Glycols (PEGs): PEG 6000, particularly at a 1:7 drug-to-carrier ratio, has demonstrated a significant increase in the dissolution rate of azithromycin.[1]

  • Urea: Solid dispersions with urea have also shown improved dissolution rates, with the effect increasing with the proportion of urea.[4]

  • β-Cyclodextrin: When used as a carrier in solid dispersions, β-cyclodextrin has been shown to enhance solubility, with a 1:1.5 drug-to-carrier ratio being particularly effective.[2][6]

  • Mannitol: Solid dispersions using mannitol as a carrier have also resulted in increased solubility.[2][6]

Q4: What is the mechanism behind cyclodextrin-mediated solubility enhancement?

A4: Cyclodextrins have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[7][9] The poorly water-soluble azithromycin molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[7] This complex shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin imparts greater water solubility to the entire complex.[9]

Troubleshooting Guides

Solid Dispersion Preparation (Solvent Evaporation Method)
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Solid Dispersion - Incomplete transfer of the solution. - Adherence of the product to the evaporation vessel.- Rinse the beaker with a small amount of the solvent to ensure complete transfer. - Use a spatula to carefully scrape the dried product from the vessel walls.
Opaque or Cloudy Solution After Mixing Drug and Carrier - Incomplete dissolution of the drug or carrier. - Use of an inappropriate solvent.- Ensure the drug and carrier are fully dissolved before proceeding with solvent evaporation. Gentle heating and stirring can aid dissolution.[1][4] - Verify that the chosen solvent is appropriate for both the drug and the carrier.
Residual Solvent in the Final Product - Incomplete evaporation of the solvent.- Extend the evaporation time or use a higher temperature (ensure it is below the degradation temperature of the drug and carrier). - Place the final product in a desiccator under vacuum to remove any remaining solvent.[1]
Inconsistent Drug Content in Different Batches - Inaccurate weighing of the drug or carrier. - Non-homogenous mixing of the drug and carrier in the solvent.- Use a calibrated analytical balance for all measurements. - Ensure thorough mixing of the solution before solvent evaporation to achieve a uniform dispersion.
Poor Dissolution Enhancement - Suboptimal drug-to-carrier ratio. - Inappropriate choice of carrier. - The drug may have recrystallized during the process.- Experiment with different drug-to-carrier ratios as the solubility enhancement is often ratio-dependent.[1][4] - Test different hydrophilic carriers to find the most compatible one for azithromycin. - Characterize the solid dispersion using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.

Data Presentation

Table 1: Solubility Enhancement of Azithromycin Dihydrate using Solid Dispersion with PEGs

CarrierDrug:Carrier Ratio (w/w)Saturation Solubility (µg/mL) in Phosphate Buffer (pH 6.0)
None (Pure Azithromycin)-Not explicitly stated, but dissolution is very low[1]
PEG 40001:7241 ± 1.45[1]
PEG 6000 1:7 253 ± 0.95 [1]
PEG 20000Not specifiedMinimum drug solubility among tested PEGs[1]

Table 2: Solubility Enhancement of Azithromycin Dihydrate using Solid Dispersion with Other Carriers

CarrierMethodDrug:Carrier Ratio (w/w)Maximum Solubility (µg/mL)
β-Cyclodextrin Kneading 1:1.5 9.52 [2][6]
MannitolMelting1:47.8[2][6]

Table 3: Solubility Enhancement of Azithromycin Dihydrate via Co-crystallization

FormulationSolventSolubility (mg/mL)
Azithromycin DihydrateDistilled WaterNot explicitly stated, but significantly lower than cocrystal
Azithromycin DihydratePhosphate Buffer (pH 6.8)Not explicitly stated, but significantly lower than cocrystal
Azithromycin-Paracetamol Cocrystal Distilled Water Significantly improved [10][17]
Azithromycin-Paracetamol Cocrystal Phosphate Buffer (pH 6.8) Significantly improved [10][17]

Experimental Protocols

Preparation of Azithromycin Dihydrate Solid Dispersion by Solvent Evaporation

This protocol is based on methodologies described in the literature for preparing solid dispersions of azithromycin dihydrate with various carriers like PEGs and urea.[1][4]

Materials:

  • Azithromycin dihydrate

  • Hydrophilic carrier (e.g., PEG 6000, Urea)

  • Solvent (e.g., 96% Ethanol, Methanol)[1][4]

  • Beakers

  • Magnetic stirrer and hot plate

  • Evaporating dish or petri dish

  • Sieve (e.g., mesh number 80)[4]

  • Desiccator

Procedure:

  • Accurately weigh the desired amounts of azithromycin dihydrate and the hydrophilic carrier to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5, 1:7 w/w).[1]

  • Dissolve the weighed azithromycin dihydrate in a suitable volume of the chosen solvent in a beaker.

  • Add the weighed carrier to the drug solution.

  • Stir the mixture on a hot plate at a controlled temperature (e.g., 40°C) until a clear solution is obtained.[1][4]

  • Transfer the clear solution to an evaporating dish.

  • Allow the solvent to evaporate at a controlled temperature until a constant weight is obtained, indicating complete solvent removal.

  • The resulting solid mass is then collected, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.[1]

Phase Solubility Study for Cyclodextrin Inclusion Complexes

This protocol is a general guide for determining the stoichiometry of the azithromycin-cyclodextrin complex.

Materials:

  • Azithromycin dihydrate

  • Cyclodextrin (e.g., SBE-β-CD)

  • Phosphate buffer (pH 6.8)[3]

  • Screw-capped vials

  • Rotary shaker

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions of the cyclodextrin in the phosphate buffer at various concentrations.

  • Add an excess amount of azithromycin dihydrate to each vial containing the cyclodextrin solutions.

  • Seal the vials and place them on a rotary shaker at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48 hours) to reach equilibrium.[3]

  • After reaching equilibrium, filter the solutions using a syringe filter to remove the undissolved drug.

  • Dilute the filtered solutions appropriately with the phosphate buffer.

  • Measure the concentration of dissolved azithromycin in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 215 nm).[3]

  • Plot the concentration of dissolved azithromycin against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the inclusion complex.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis weigh_drug 1. Weigh Azithromycin Dihydrate dissolve_drug 3. Dissolve Drug in Solvent weigh_drug->dissolve_drug weigh_carrier 2. Weigh Hydrophilic Carrier add_carrier 4. Add Carrier to Solution weigh_carrier->add_carrier dissolve_drug->add_carrier mix 5. Stir until Clear Solution add_carrier->mix evaporate 6. Solvent Evaporation mix->evaporate collect 7. Collect Solid Mass evaporate->collect pulverize 8. Pulverize and Sieve collect->pulverize store 9. Store in Desiccator pulverize->store solubility_test Solubility Testing store->solubility_test dissolution_study Dissolution Studies store->dissolution_study characterization Characterization (PXRD, DSC) store->characterization

Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.

logical_relationship_cyclodextrin cluster_components Components cluster_process Process cluster_result Result azithromycin Azithromycin Dihydrate (Poorly Soluble) complexation Inclusion Complexation azithromycin->complexation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complexation inclusion_complex Azithromycin-Cyclodextrin Inclusion Complex complexation->inclusion_complex enhanced_solubility Enhanced Aqueous Solubility inclusion_complex->enhanced_solubility

Caption: Logical Relationship of Cyclodextrin-Mediated Solubility Enhancement.

References

Technical Support Center: Azithromycin Hydrate Stability in Acidic Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of azithromycin hydrate in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in acidic buffers?

A1: The primary cause of instability is the acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide ring. This reaction leads to the formation of the inactive metabolite, decladinosylazithromycin.[1][2] The nitrogen atom in the azalide ring of azithromycin provides greater acid stability compared to erythromycin by preventing intramolecular dehydration.[1][2]

Q2: How does pH affect the degradation rate of azithromycin?

A2: The degradation of azithromycin is highly pH-dependent. Its stability significantly increases as the pH becomes less acidic. In the pH range of 1.0 to 4.1, the stability of azithromycin improves approximately tenfold for each unit increase in pH.[1] The maximum stability in aqueous solutions is observed around pH 6.3.

Q3: What is the kinetic profile of azithromycin degradation in acidic conditions?

A3: The degradation of azithromycin in acidic solutions follows pseudo-first-order kinetics.[3] The rate of degradation is directly proportional to the concentration of azithromycin.

Q4: What are the main degradation products of azithromycin in acidic media?

A4: The major degradation product formed under acidic conditions is decladinosylazithromycin, resulting from the cleavage of the cladinose sugar.[1][2] At a pH range of 6.0-7.2, other degradation products associated with the opening of the macrocyclic lactone ring have also been identified.

Q5: How does temperature influence the stability of azithromycin in acidic solutions?

A5: Temperature significantly accelerates the degradation of azithromycin. The degradation rate follows the Arrhenius equation, meaning the rate constant increases exponentially with temperature. For instance, at pH 2, the time for 10% degradation (T1/10) is 20.1 minutes at 37°C.[1]

Q6: What formulation strategies can be employed to improve the stability of azithromycin in acidic environments?

A6: Several strategies can be used to enhance azithromycin stability:

  • pH Modification: Incorporating buffering agents or pH modulators to maintain a micro-environmental pH closer to neutrality (around 6.3) where azithromycin is more stable.

  • Solid Dispersions: Creating solid dispersions with polymers such as β-cyclodextrin can improve stability by forming inclusion complexes and altering the microenvironment of the drug.

  • Encapsulation: Technologies like liposomes and cubosomes can physically protect the drug from the acidic environment.

  • Enteric Coating: For oral dosage forms, an enteric coating can prevent the release of the drug in the acidic environment of the stomach, allowing it to pass into the more neutral pH of the small intestine.

Troubleshooting Guides

Issue 1: Faster-than-expected degradation of azithromycin during experiments.
  • Question: My azithromycin sample is degrading much faster than the literature suggests. What could be the cause?

  • Answer:

    • Verify pH of the Buffer: Accurately measure the pH of your acidic buffer. Small deviations to a lower pH can significantly increase the degradation rate. Calibrate your pH meter before use.

    • Check Temperature Control: Ensure your experimental setup maintains a constant and accurate temperature. Higher temperatures will accelerate degradation.

    • Assess Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can influence the degradation kinetics.[3] Use the buffer system specified in your protocol and ensure the ionic strength is controlled.

    • Purity of this compound: Impurities in the drug substance could potentially catalyze degradation. Use a well-characterized, high-purity standard.

    • Presence of Metal Ions: Trace metal ions can sometimes catalyze hydrolysis. While less common for azithromycin, consider using chelating agents like EDTA if metal ion contamination is suspected.

Issue 2: Unexpected peaks observed in the HPLC chromatogram during stability analysis.
  • Question: I am seeing unexpected peaks in my HPLC analysis of a stressed azithromycin sample. How do I identify them?

  • Answer:

    • Review the Degradation Pathway: The primary degradation product in acidic conditions is decladinosylazithromycin. Ensure you have a reference standard for this compound to confirm its retention time.

    • Consider Secondary Degradation: Under prolonged stress or specific conditions, further degradation of the primary products can occur, leading to additional peaks.

    • Blank Injections: Inject your buffer and solvent blanks to ensure the extraneous peaks are not coming from your mobile phase or sample diluent.

    • Mass Spectrometry (MS) Detection: If available, couple your HPLC to a mass spectrometer. LC-MS analysis can provide molecular weight information for the unknown peaks, aiding in their identification.

    • Forced Degradation Studies: Perform forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, thermal) and compare the chromatograms. This can help in understanding the origin of the unexpected peaks.

Issue 3: Poor resolution between azithromycin and its degradation products in HPLC.
  • Question: I am having difficulty separating the azithromycin peak from its degradation product peaks. What can I do?

  • Answer:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content may improve resolution.

    • Change Mobile Phase pH: The retention of azithromycin and its degradation products can be sensitive to the pH of the mobile phase. Small adjustments to the mobile phase pH can significantly impact resolution.

    • Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a different C18 chemistry, phenyl-hexyl) or a smaller particle size for higher efficiency.

    • Adjust Column Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

    • Modify Flow Rate: A lower flow rate can increase the analysis time but may provide better separation.

Data Presentation

Table 1: Effect of pH on the Stability of Azithromycin at 37°C

pHT1/10 (Time for 10% Degradation) (minutes)Approximate Half-life (t1/2) (minutes)Approximate Pseudo-first-order Rate Constant (k) (min⁻¹)
1.02.013.80.050
2.020.1[1]138.60.005
3.020113860.0005
4.02010138600.00005

Note: Values for pH 1.0, 3.0, and 4.0 are extrapolated based on the reported tenfold increase in stability for each pH unit increase.[1] The half-life is calculated using the formula t1/2 = ln(2)/k, and the rate constant is estimated from the T1/10 value.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Azithromycin

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of azithromycin.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or sodium hydroxide (for pH adjustment)

  • Purified water

  • This compound reference standard

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with phosphoric acid or sodium hydroxide) and acetonitrile in a 40:60 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • For the stability study, dilute the stock solution with the acidic buffer to the desired concentration.

  • At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the peak area of azithromycin and any degradation products.

  • Calculate the percentage of azithromycin remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of Azithromycin in Acidic Conditions

This protocol describes how to perform a forced degradation study to identify potential degradation products.

1. Preparation of Acidic Solution:

  • Prepare a solution of 0.1 M hydrochloric acid.

2. Stress Conditions:

  • Dissolve a known concentration of this compound in the 0.1 M HCl.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The time and temperature can be adjusted to achieve a target degradation of 5-20%.

3. Sample Neutralization and Preparation:

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC analysis.

4. HPLC Analysis:

  • Analyze the stressed sample using the stability-indicating HPLC method described in Protocol 1.

  • Analyze an unstressed (control) sample of azithromycin for comparison.

  • Characterize the degradation peaks by comparing their retention times with known standards and, if possible, by using LC-MS for structural elucidation.

Mandatory Visualization

Azithromycin_Degradation_Pathway Azithromycin This compound Hydrolysis Acid-Catalyzed Hydrolysis Azithromycin->Hydrolysis Acid H+ (Acidic Buffer) Acid->Hydrolysis Decladinosylazithromycin Decladinosylazithromycin (Inactive Metabolite) Hydrolysis->Decladinosylazithromycin Cladinose Cladinose Sugar Hydrolysis->Cladinose

Caption: Acidic degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected HPLC Results Problem Identify the Issue Start->Problem Fast_Degradation Faster than Expected Degradation Problem->Fast_Degradation Degradation Rate Extra_Peaks Unexpected Peaks Problem->Extra_Peaks Chromatogram Profile Poor_Resolution Poor Peak Resolution Problem->Poor_Resolution Peak Shape Check_pH_Temp Verify pH and Temperature Fast_Degradation->Check_pH_Temp Run_Blanks Inject Blanks Extra_Peaks->Run_Blanks Optimize_Mobile_Phase Optimize Mobile Phase (Composition, pH) Poor_Resolution->Optimize_Mobile_Phase Check_Buffer Check Buffer & Ionic Strength Check_pH_Temp->Check_Buffer Check_Purity Verify Drug Purity Check_Buffer->Check_Purity Solution Problem Resolved Check_Purity->Solution LC_MS Use LC-MS Run_Blanks->LC_MS Forced_Degradation Compare with Forced Degradation Profile LC_MS->Forced_Degradation Forced_Degradation->Solution Change_Column Try Different Column Optimize_Mobile_Phase->Change_Column Adjust_Temp_Flow Adjust Temp/Flow Rate Change_Column->Adjust_Temp_Flow Adjust_Temp_Flow->Solution

References

Technical Support Center: Troubleshooting Peak Tailing for Azithromycin in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of azithromycin.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Azithromycin Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like azithromycin, primarily due to strong interactions with residual silanol groups on silica-based columns. This guide provides a systematic approach to diagnose and resolve this problem.

Is your azithromycin peak exhibiting tailing? Follow this workflow to identify the cause and implement the appropriate solution.

TroubleshootingWorkflow start Start: Azithromycin Peak Tailing Observed q1 1. Check Mobile Phase pH Is the pH optimized for azithromycin (pKa ~8.74)? start->q1 s1_yes Proceed to Column Chemistry q1->s1_yes Yes s1_no Adjust Mobile Phase pH Aim for pH ≥ pKa - 2 or pH ≤ pKa + 2 to ensure a single ionic state. Commonly used pH ranges are 6.0-8.0. q1->s1_no No q2 2. Evaluate Column Chemistry Are you using a suitable column for basic compounds? s1_yes->q2 s1_no->q1 Re-evaluate s2_yes Investigate Other Parameters q2->s2_yes Yes s2_no Select an Appropriate Column: - End-capped C18 column - Hybrid silica column (e.g., Xterra) - Polymer-based column - Column with low silanol activity q2->s2_no No q3 3. Assess Mobile Phase Composition & Temperature Are the organic modifier concentration and temperature optimized? s2_yes->q3 s2_no->q2 Re-evaluate s3_yes Consider Sample & System Issues q3->s3_yes Yes s3_no Optimize Mobile Phase & Temperature: - Adjust organic modifier (ACN or MeOH) concentration. - Increase column temperature (e.g., 40-60°C) to improve peak shape. - Add a competing base (e.g., triethylamine) to the mobile phase. q3->s3_no No q4 4. Check for Sample Overload or System Issues Is the injection volume/concentration appropriate? Is the system properly maintained? s3_yes->q4 s3_no->q3 Re-evaluate s4_yes Problem likely resolved. If not, consult further resources. q4->s4_yes Yes s4_no Address Sample & System Issues: - Reduce sample concentration or injection volume. - Ensure proper system connections and check for blockages. - Use a guard column to protect the analytical column. q4->s4_no No end End: Symmetrical Peak Achieved s4_yes->end s4_no->q4 Re-evaluate SilanolInteraction cluster_column Silica-Based C18 Stationary Phase Silanol Residual Silanol Group (Si-OH) C18 C18 Alkyl Chain Azithromycin Azithromycin (Basic Amine Group) Azithromycin->Silanol Secondary Ionic Interaction (Causes Tailing) Azithromycin->C18 Primary Hydrophobic Interaction (Desired)

Technical Support Center: Optimization of Dissolution Testing for Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of dissolution testing methods for azithromycin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the dissolution analysis of this widely-used antibiotic.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dissolution testing of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I observing low or incomplete dissolution of this compound?

Potential Causes:

  • Poor Solubility: Azithromycin dihydrate is known for its poor water solubility, which can lead to erratic dissolution in gastric and intestinal fluids.[1][2][3]

  • Inadequate Dissolution Medium: The pH and composition of the dissolution medium are critical. Azithromycin's solubility is pH-dependent, with higher solubility observed in acidic media.[4]

  • Coning Effect: In USP Apparatus 2 (paddle), the powder can form a mound or "cone" at the bottom of the vessel, reducing the surface area available for dissolution. This can be indicated by the recommendation of higher stirring speeds in official methods.[5]

  • Particle Size and Agglomeration: The particle size of the active pharmaceutical ingredient (API) can significantly impact the dissolution rate.[1][6] Larger particles or agglomerates will dissolve more slowly.

  • Drug Substance Stability: Degradation of azithromycin in the dissolution medium can lead to lower than expected results.[7]

Solutions:

  • Optimize Dissolution Medium:

    • The USP monograph for azithromycin tablets often specifies a pH 6.0 phosphate buffer.[8][9]

    • For some formulations, 0.1 N HCl has been used as the dissolution medium.[10]

    • Consider the use of biorelevant media that mimic physiological conditions in the gastrointestinal tract.[4][11]

  • Adjust Apparatus Parameters:

    • For tablets, a paddle speed of 75 rpm is commonly used with USP Apparatus 2.[8] For capsules, 100 rpm may be necessary.[5]

  • Enhance Solubility:

    • Solid Dispersions: Preparing solid dispersions of azithromycin with hydrophilic carriers like polyethylene glycols (PEGs) or urea has been shown to significantly improve dissolution rates.[1][2][12][13]

    • Co-crystals: Formation of co-crystals with compounds like paracetamol can enhance the dissolution rate.[14]

  • Control Particle Size: Reducing the particle size of the azithromycin API can increase the surface area and improve the dissolution rate.[6]

  • Ensure Method Robustness: Verify the chemical stability of azithromycin in the chosen dissolution medium.[7]

Q2: I'm seeing high variability in my dissolution results between replicate vessels. What could be the cause?

Potential Causes:

  • Improper Degassing: Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, reducing the wetted area and leading to erratic results.

  • Incorrect Apparatus Setup: Misalignment of the vessel, paddle/basket height, or wobbling of the paddle/basket can cause inconsistent hydrodynamics.

  • Inconsistent Sample Introduction: The way the dosage form is introduced into the vessel can affect the initiation of dissolution.

  • Vibrations: External vibrations can impact the dissolution process.

  • Incomplete Buffer Preparation: If using solid reagents to prepare buffers, ensure complete dissolution of all components.[7]

Solutions:

  • Thorough Degassing: Ensure the dissolution medium is properly degassed according to USP guidelines. Using a dissolved oxygen meter to confirm a concentration below 6 mg/L at 37°C can be beneficial.[7]

  • Verify Apparatus Calibration: Regularly check and calibrate all aspects of the dissolution apparatus, including vessel centering, paddle/basket height, and rotational speed.

  • Standardize Sample Introduction: Develop a consistent procedure for dropping the dosage form into the dissolution vessel.

  • Isolate from Vibrations: Place the dissolution bath on a sturdy, level surface away from sources of vibration.

  • Ensure Homogeneous Buffer: When preparing buffers from solid reagents, ensure all salts are fully dissolved and the solution is well-mixed before use.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical USP dissolution conditions for azithromycin tablets?

The USP monograph for azithromycin tablets commonly specifies the following conditions:

ParameterSpecification
Apparatus USP Apparatus 2 (Paddles)
Medium 900 mL of pH 6.0 phosphate buffer
Rotation Speed 75 rpm
Time 30 minutes
Tolerance Not less than 80% (Q) of the labeled amount dissolved

Source:[8][15]

Q2: How can I analyze the dissolution samples for azithromycin content?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical method. A typical method involves:

ParameterSpecification
Column C18
Mobile Phase A mixture of acetonitrile and a buffer (e.g., pH 7.5 potassium phosphate buffer)
Detection UV at 210 nm
Flow Rate 1.5 mL/min
Column Temperature 50°C

Source:[8][10]

A UV-Visible spectrophotometric method has also been developed, which involves acid hydrolysis of azithromycin and measuring the absorbance at 482 nm.[9][16]

Q3: Are there alternative dissolution media that can be used for azithromycin?

Yes, depending on the formulation and the goal of the study, other media can be employed:

  • 0.1 N Hydrochloric Acid (HCl): This has been used in comparative in vitro dissolution studies.[10]

  • Biorelevant Media: To better simulate in vivo conditions, biorelevant media that mimic the composition of gastric and intestinal fluids can be used. Studies have assessed the solubility of azithromycin in pediatric and adult biorelevant media.[4][11]

Experimental Protocols

Protocol 1: Standard Dissolution Testing for Azithromycin Tablets (USP Method)

  • Preparation of Dissolution Medium: Prepare a pH 6.0 phosphate buffer.

  • Apparatus Setup: Set up a USP Apparatus 2 (paddle) with 900 mL of the dissolution medium in each vessel, maintained at 37 ± 0.5°C.

  • Sample Introduction: Place one azithromycin tablet in each vessel.

  • Operation: Start the apparatus at a rotational speed of 75 rpm.

  • Sampling: At 30 minutes, withdraw an aliquot of the dissolution medium from each vessel.

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm filter.

  • Analysis: Analyze the filtered samples by a validated analytical method, typically HPLC-UV at 210 nm.[8]

  • Calculation: Calculate the percentage of the labeled amount of azithromycin dissolved.

Protocol 2: Preparation of Solid Dispersions for Enhanced Dissolution

  • Solvent Evaporation Method:

    • Dissolve a specific amount of azithromycin dihydrate in a suitable solvent (e.g., ethanol).[2]

    • Add a hydrophilic carrier (e.g., PEG 6000, urea) to the solution in a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).[2][13]

    • Stir the mixture until a clear solution is obtained.

    • Evaporate the solvent under controlled temperature.

    • Collect, sieve, and store the resulting solid dispersion in a desiccator for further analysis.[2]

  • Spray Drying Method:

    • Dissolve azithromycin dihydrate and a carrier (e.g., PVPK-30, β-Cyclodextrin) in a suitable solvent.[12]

    • Spray-dry the solution using a spray dryer with optimized parameters (e.g., inlet temperature, feed rate).

    • Collect the dried powder for characterization and dissolution testing.[12]

Visualizations

Dissolution_Troubleshooting_Workflow start Start: Low/Variable Dissolution Results check_apparatus Check Apparatus Setup & Calibration start->check_apparatus check_media Evaluate Dissolution Medium start->check_media check_api Investigate API Properties start->check_api resolve_apparatus Correct Apparatus Issues check_apparatus->resolve_apparatus optimize_media Optimize Medium (pH, Surfactants) check_media->optimize_media optimize_api Enhance Solubility (Solid Dispersion, etc.) check_api->optimize_api end_goal Achieve Complete & Reproducible Dissolution resolve_apparatus->end_goal optimize_media->end_goal optimize_api->end_goal

Caption: Troubleshooting workflow for azithromycin dissolution.

Azithromycin_Dissolution_Method_Development start Define Dissolution Test Objective media_selection Select Dissolution Medium (e.g., pH 6.0 Buffer) start->media_selection apparatus_selection Choose Apparatus & Speed (e.g., USP 2, 75 rpm) start->apparatus_selection analytical_method Develop & Validate Analytical Method (HPLC) start->analytical_method preliminary_test Perform Preliminary Dissolution Test media_selection->preliminary_test apparatus_selection->preliminary_test analytical_method->preliminary_test evaluation Evaluate Results (Completeness, Variability) preliminary_test->evaluation optimization Optimize Parameters (if necessary) evaluation->optimization Results not optimal validation Validate Dissolution Method evaluation->validation Results acceptable optimization->preliminary_test final_method Finalized Dissolution Method validation->final_method

Caption: Azithromycin dissolution method development pathway.

References

managing the hygroscopic nature of anhydrous azithromycin in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of anhydrous azithromycin in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with anhydrous azithromycin?

A1: The primary challenge is its hygroscopic nature. Anhydrous azithromycin readily absorbs moisture from the atmosphere, which can lead to its conversion to the more stable monohydrate or dihydrate forms.[1][2] This transformation can affect the material's physical and chemical properties, including its weight, flowability, dissolution rate, and overall stability.[3][4]

Q2: How does moisture absorption affect experimental results?

A2: Moisture absorption can lead to several issues that compromise experimental accuracy and reproducibility:

  • Inaccurate Weighing: The continuous uptake of water from the air can cause the mass of the sample to increase during weighing, leading to errors in concentration calculations.

  • Altered Physical Properties: Increased moisture content can cause the powder to clump or cake, affecting its handling, flow, and blending properties.[5]

  • Changes in Dissolution Profile: The conversion from the anhydrous to a hydrated form can alter the dissolution rate, which is a critical parameter in formulation and bioavailability studies.[3]

  • Chemical Degradation: For some substances, the presence of water can accelerate chemical degradation pathways.

Q3: What are the ideal storage conditions for anhydrous azithromycin?

A3: To minimize moisture absorption, anhydrous azithromycin should be stored in tightly sealed containers, preferably in a controlled, low-humidity environment such as a desiccator with a suitable desiccant (e.g., silica gel) or a glove box with a dry atmosphere.[6] Storage at a controlled room temperature is also recommended.

Q4: What is the difference between anhydrous, monohydrate, and dihydrate forms of azithromycin?

A4: The terms refer to the number of water molecules associated with each azithromycin molecule in the crystal structure.

  • Anhydrous: Contains no water molecules. It is the most hygroscopic form.

  • Monohydrate: Contains one water molecule per azithromycin molecule.

  • Dihydrate: Contains two water molecules per azithromycin molecule. This is generally the most stable and common commercially available form.[1][2]

The conversion between these forms is a key consideration in handling and formulation.

Troubleshooting Guides

Issue 1: Inaccurate and Drifting Weight Measurements
  • Symptom: The reading on the analytical balance continuously increases while weighing the anhydrous azithromycin powder.

  • Root Cause: The powder is absorbing moisture from the ambient air.

  • Solutions:

    • Work Quickly: Minimize the exposure time of the powder to the open air. Have all necessary equipment and containers ready before opening the stock bottle.

    • Use a Controlled Environment: If available, perform all weighing procedures inside a glove box with a controlled low-humidity atmosphere.

    • Weighing by Difference:

      • Tare a sealed container with a small amount of the powder.

      • Quickly transfer the desired approximate amount of powder to your receiving vessel.

      • Reseal the original container and weigh it again. The difference in weight is the accurate mass of the transferred powder.

    • Use a Weighing Vessel with a Lid: A vial or a weighing boat with a cover can help minimize air exposure during the weighing process.

Issue 2: Powder Clumping and Poor Flowability
  • Symptom: The anhydrous azithromycin powder is forming clumps, is difficult to transfer, and does not flow freely.

  • Root Cause: The absorption of moisture has led to the formation of liquid bridges between particles, increasing cohesion.[5]

  • Solutions:

    • Storage Review: Ensure the material has been stored correctly in a tightly sealed container and in a desiccator.

    • Drying: If clumping is observed, the material may need to be dried under vacuum at a controlled temperature. However, be aware that this can affect the solid-state properties of the material.

    • Controlled Environment Dispensing: Dispense the powder in a low-humidity environment to prevent further moisture uptake.

    • Use of Glidants/Excipients: In a formulation context, the addition of glidants or other excipients can improve the flow properties of the powder.

Issue 3: Inconsistent Dissolution Profiles
  • Symptom: The dissolution rate of the anhydrous azithromycin varies between batches or experiments.

  • Root Cause: The degree of hydration of the azithromycin is not consistent. The presence of hydrated forms can significantly alter the dissolution characteristics.[3]

  • Solutions:

    • Characterize the Material: Before each experiment, it is crucial to confirm the solid-state form of the azithromycin using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA).

    • Control the Experimental Environment: Perform dissolution studies in a controlled environment to prevent changes in hydration state during the experiment.

    • Standardize Sample Handling: Ensure a consistent and documented procedure for sample preparation to minimize variability in moisture exposure.

Data Presentation

Table 1: Moisture Sorption Behavior of Amorphous Azithromycin

This table summarizes the water absorption of spray-dried amorphous azithromycin when exposed to different relative humidity (RH) levels at 25°C. While this data is for the amorphous form, it provides a useful indication of the hygroscopic potential of a non-hydrated form of azithromycin.

Relative Humidity (%)Water Absorption (% w/w)
00
20~1
40~2
60~3.5
80~5
90~6

(Data adapted from a study on spray-dried amorphous azithromycin, which showed reversible water sorption)[7][8]

Experimental Protocols

Protocol: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the steps for determining the water content of anhydrous azithromycin, a critical quality control parameter.

1. Objective: To accurately quantify the water content in a sample of anhydrous azithromycin using volumetric Karl Fischer (KF) titration.

2. Materials and Equipment:

  • Karl Fischer Titrator (Volumetric)

  • KF Reagent (single-component or two-component system)

  • Anhydrous Methanol (or other suitable KF solvent)

  • Water standard for titer determination (e.g., Sodium Tartrate Dihydrate or a commercial liquid standard)

  • Analytical Balance

  • Gas-tight syringes

  • Spatulas

  • Weighing boats/vials

3. Procedure:

  • 3.1. Titer Determination:

    • Add fresh, anhydrous methanol to the titration vessel to a level that properly immerses the electrode.

    • Pre-titrate the solvent to a stable, dry endpoint.

    • Accurately weigh a suitable amount of the water standard or dispense a precise volume.

    • Inject the standard into the titration vessel.

    • Start the titration and record the volume of KF reagent consumed.

    • Calculate the titer of the KF reagent in mg H₂O/mL. Repeat at least twice to ensure reproducibility.

  • 3.2. Sample Analysis:

    • Ensure the KF vessel is at a stable, dry endpoint.

    • Accurately weigh a suitable amount of the anhydrous azithromycin sample (typically 20-25 mg) in a dry container.[9]

    • Quickly and carefully transfer the sample into the titration vessel, minimizing exposure to the atmosphere.

    • Start the titration immediately.

    • The titration will proceed until all the water from the sample has been consumed.

    • Record the volume of KF reagent used.

4. Calculation:

Water Content (%) = [(Volume of KF reagent for sample (mL) * Titer (mg/mL)) / (Sample weight (mg))] * 100

5. System Suitability:

  • The titer should be determined daily before sample analysis.

  • The drift of the instrument (background moisture) should be monitored and be within acceptable limits.

Visualizations

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_analysis Analysis/Use start Start: Receive Anhydrous Azithromycin storage Store in Desiccator start->storage env_control Prepare Low-Humidity Environment (Glove Box/Balance Shield) storage->env_control weigh Weigh Sample Quickly env_control->weigh check_drift Check for Weight Drift weigh->check_drift drift_yes Drift? check_drift->drift_yes weigh_diff Use Weighing by Difference Method drift_yes->weigh_diff Yes dissolve Prepare for Analysis (e.g., Dissolution) drift_yes->dissolve No weigh_diff->dissolve kf_analysis Perform Karl Fischer Titration dissolve->kf_analysis end End: Record Data kf_analysis->end

Caption: Workflow for handling anhydrous azithromycin.

troubleshooting_logic start Issue Encountered with Anhydrous Azithromycin issue_type What is the issue? start->issue_type weighing_issue Inaccurate Weighing issue_type->weighing_issue Weight Drift clumping_issue Powder Clumping issue_type->clumping_issue Poor Flow dissolution_issue Inconsistent Dissolution issue_type->dissolution_issue Variable Results weighing_solution Solution: Weigh in a controlled environment or use weighing by difference. weighing_issue->weighing_solution clumping_solution Solution: Check storage conditions and handle in a low-humidity environment. clumping_issue->clumping_solution dissolution_solution Solution: Characterize the solid form (XRPD/DSC) and standardize handling procedures. dissolution_issue->dissolution_solution

Caption: Troubleshooting decision tree.

References

optimizing mobile phase composition for azithromycin HPLC separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of azithromycin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of azithromycin, offering potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My azithromycin peak is showing significant tailing or fronting. What are the likely causes and how can I improve the peak symmetry?

  • Answer: Poor peak shape for azithromycin, an alkaline compound, is a frequent challenge in reversed-phase HPLC.[1] Tailing is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1] Here are the steps to troubleshoot this issue:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. Azithromycin has a pKa of approximately 8.74.[1] Operating at a pH far from the pKa can ensure consistent ionization and improve peak shape.

      • Recommendation: Increase the mobile phase pH to between 6.5 and 8.0.[2][3][4] At higher pH values, the silanol groups are deprotonated, minimizing secondary interactions. However, be aware that conventional silica columns are unstable at pH values above 8.[5] For high pH applications (up to 11), a hybrid or polymer-based column is recommended.[3]

    • Choice of Organic Modifier: Acetonitrile is often preferred over methanol as it can provide better peak shape and higher elution strength for azithromycin.[3]

    • Buffer Concentration: An inadequate buffer concentration can lead to poor peak shape.

      • Recommendation: Ensure your buffer concentration is sufficient, typically in the range of 15-30 mM.[1][3]

    • Use of Additives: Consider adding a competing base or an ion-pairing agent to the mobile phase.

      • Recommendation: Tetrabutylammonium hydroxide has been used to improve peak shape and resolution.[3]

Issue 2: Poor Resolution Between Azithromycin and Impurities

  • Question: I am struggling to separate azithromycin from its related substances. What adjustments can I make to the mobile phase to improve resolution?

  • Answer: Achieving adequate resolution between azithromycin and its numerous impurities is essential for accurate quantification and stability studies.[6]

    • Optimize Organic Modifier Percentage: The ratio of the organic modifier to the aqueous buffer directly impacts retention and selectivity.

      • Recommendation: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution of early-eluting impurities.[3]

    • Mobile Phase pH: Small changes in pH can significantly alter the selectivity between azithromycin and its impurities.

      • Recommendation: Perform a pH scouting study, for example, from pH 6.0 to 7.5, to find the optimal pH for the separation of your critical peak pairs.[3][7]

    • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient method may be necessary.

      • Recommendation: A shallow gradient with a slow increase in the organic modifier concentration can effectively separate closely eluting compounds.[8]

    • Column Temperature: Temperature can influence selectivity.

      • Recommendation: Increasing the column temperature (e.g., to 40-60 °C) can decrease viscosity, improve peak efficiency, and sometimes alter elution order, leading to better resolution.[1][2]

Issue 3: Long Run Times

  • Question: My analysis time is too long. How can I reduce the run time without compromising the separation?

  • Answer: Long run times can be a bottleneck in high-throughput environments. Here are some strategies to shorten your analysis:

    • Increase Flow Rate: A higher flow rate will decrease the retention time.

      • Recommendation: Flow rates can often be increased from 1.0 mL/min to 1.5 mL/min or higher, but be mindful of the system pressure limits and the potential impact on resolution.[2]

    • Increase Organic Modifier Strength: A higher percentage of the organic solvent in the mobile phase will lead to faster elution.

    • Use a Shorter Column or Smaller Particle Size: Modern HPLC and UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can provide faster separations with high efficiency.

    • Increase Column Temperature: As mentioned, a higher temperature reduces mobile phase viscosity, allowing for higher flow rates at lower backpressures and leading to shorter run times.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for azithromycin HPLC separation?

A1: A common and effective starting point for developing an azithromycin HPLC method is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or ammonium acetate buffer.[1][2] A typical starting composition could be Acetonitrile:Buffer (e.g., 25:75 v/v) with the buffer pH adjusted to around 6.8.[1] From this starting point, the mobile phase composition and pH can be optimized.

Q2: What is the optimal pH for the mobile phase in azithromycin analysis?

A2: The optimal pH for the mobile phase in azithromycin analysis is typically in the slightly acidic to neutral range (pH 6.5-7.5) for conventional silica-based columns to ensure good peak shape and reproducibility.[3][7] Some methods utilize higher pH values (up to pH 11) with specialized columns that can tolerate such conditions, which can further improve peak symmetry by ensuring the complete deprotonation of silanol groups.[3][5] It is crucial to select a pH at least 2 units away from the analyte's pKa to maintain a consistent ionization state.[1]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as the organic modifier. However, acetonitrile is often preferred for azithromycin analysis as it generally provides better peak shape, lower UV cutoff, and higher elution strength.[3] If using methanol, you may need to adjust the mobile phase composition and other parameters to achieve the desired separation.

Q4: My buffer is precipitating in the mobile phase. What should I do?

A4: Buffer precipitation, especially when mixing with high concentrations of organic solvent, is a serious issue that can damage your HPLC system.[5][8]

  • Reduce Buffer Concentration: Ensure you are not using an excessively high concentration of the buffer salt.

  • Check Buffer Solubility: Verify the solubility of your chosen buffer in the highest percentage of organic modifier used in your method. Phosphate buffers are particularly prone to precipitation in high concentrations of acetonitrile.[5] Consider switching to a more organic-soluble buffer like ammonium acetate.

  • Proper Mixing and Degassing: Always ensure your mobile phase is thoroughly mixed and degassed before use.

  • System Flushing: After each analysis, flush the system and column with a high percentage of water (without buffer) to remove any residual salts.[5]

Data Presentation

Table 1: Effect of Mobile Phase pH on Azithromycin Retention Time and Peak Shape

pHRetention Time (min)Tailing FactorObservations
5.0Shorter> 1.5Significant peak tailing observed.[3]
6.5Moderate~ 1.2Improved peak shape and resolution from impurities.[3]
7.0Longer< 1.2Good peak symmetry, but potential co-elution with some impurities.[3]
8.0Longest~ 1.0Excellent peak shape, but requires a pH-stable column.[2]

Table 2: Influence of Organic Modifier Composition on Separation

Acetonitrile:Buffer (v/v)Retention Time of Azithromycin (min)Resolution (Rs) with Critical Impurity Pair
20:8015.2> 2.0
25:7510.51.8
30:707.81.4

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile and Phosphate Buffer)

  • Buffer Preparation (0.1 M Potassium Phosphate, pH 6.5):

    • Dissolve an appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water to make a 0.1 M solution.

    • Adjust the pH to 6.5 using a dilute solution of potassium hydroxide or phosphoric acid while monitoring with a calibrated pH meter.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Measure the desired volumes of acetonitrile and the prepared phosphate buffer. For example, for a 25:75 (v/v) mobile phase, mix 250 mL of acetonitrile with 750 mL of the buffer.

    • Thoroughly mix the components.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: General HPLC Method for Azithromycin Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1 M Potassium Phosphate buffer pH 6.5 (25:75 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 43 °C[3]

  • Detection Wavelength: 215 nm[3]

  • Injection Volume: 20 µL

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals (e.g., resolution, run time) select_column Select Column (e.g., C18, C8) start->select_column select_organic Select Organic Modifier (Acetonitrile or Methanol) select_column->select_organic select_buffer Select Buffer and pH (e.g., Phosphate pH 6.5) select_organic->select_buffer initial_conditions Run Initial Isocratic Conditions (e.g., 25% Organic) select_buffer->initial_conditions evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution, Retention) initial_conditions->evaluate_chromatogram optimize_organic Optimize Organic % evaluate_chromatogram->optimize_organic Poor Resolution or Long Retention optimize_ph Optimize pH evaluate_chromatogram->optimize_ph Poor Peak Shape optimize_temp Optimize Temperature evaluate_chromatogram->optimize_temp Sub-optimal Selectivity final_method Final Optimized Method evaluate_chromatogram->final_method Goals Met optimize_organic->evaluate_chromatogram optimize_ph->evaluate_chromatogram optimize_temp->evaluate_chromatogram end End final_method->end

Caption: Workflow for HPLC mobile phase optimization for azithromycin.

Troubleshooting_Peak_Tailing start Problem: Azithromycin Peak Tailing check_ph Is Mobile Phase pH in optimal range (6.5-8.0)? start->check_ph adjust_ph Action: Adjust pH (Increase towards 7.5) check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (e.g., >15mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Action: Increase Buffer Concentration check_buffer->increase_buffer No check_column Is a high pH compatible column being used for pH > 8? check_buffer->check_column Yes increase_buffer->check_buffer change_column Action: Switch to a hybrid or polymer-based column check_column->change_column No solution Solution: Improved Peak Shape check_column->solution Yes change_column->solution

Caption: Troubleshooting decision tree for azithromycin peak tailing.

References

Technical Support Center: Accelerated Stability Testing of Azithromycin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the accelerated stability testing of azithromycin formulations. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical accelerated stability testing conditions for azithromycin formulations?

A1: Accelerated stability testing for azithromycin formulations is designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.[1] These studies, alongside real-time stability data, help predict the shelf-life of the product.[1] While specific conditions can vary based on the formulation and regulatory requirements, a common starting point involves elevated temperature and humidity. For example, storing the formulation at 40°C ± 2°C and 75% RH ± 5% RH for six months is a widely accepted condition. Other conditions may include exposure to temperatures 15°C above the intended storage temperature.[1] For formulations intended for storage in a freezer, conditions might be -20°C.

Q2: What are the major degradation pathways for azithromycin under stress conditions?

A2: Azithromycin is susceptible to degradation under several stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][3][4]

  • Acidic Hydrolysis: In acidic conditions, the primary degradation pathway involves the hydrolysis of the ether bond, leading to the loss of the cladinose sugar and the formation of decladinosylazithromycine.[2][5] This is a significant concern as oral formulations can be exposed to gastric acid.[6]

  • Alkaline Hydrolysis: Under alkaline conditions, azithromycin can also degrade, with decladinosylazithromycine being a major degradation product.[2]

  • Oxidative Degradation: Oxidation of azithromycin, particularly at the exocyclic amine group, can occur, leading to the formation of azithromycin N-oxide.[2][7]

  • Photodegradation: Exposure to UV light can cause degradation, with studies showing more significant degradation under UV-C light compared to UV-A.[4][8] The degradation can involve the cleavage of amino sugars from the lactone ring and further degradation of the ring itself.[8]

Q3: Which analytical methods are most suitable for stability testing of azithromycin?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for analyzing azithromycin and its degradation products due to its ability to separate and quantify the active ingredient in the presence of related substances.[9] Reverse-phase HPLC (RP-HPLC) with UV detection is frequently employed.[2][10] Key considerations for the HPLC method include:

  • Column: A C18 column is often used.[2][10]

  • Mobile Phase: The mobile phase composition is critical for achieving good separation. A common mobile phase consists of a mixture of a phosphate buffer, acetonitrile, and methanol.[2][9] The pH of the mobile phase is an important parameter to optimize.

  • Detection: UV detection is typically performed at wavelengths around 210 nm or 215 nm.[9][10]

  • Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]

Troubleshooting Guide

Issue 1: Rapid degradation of azithromycin is observed in an oral suspension formulation during accelerated stability testing.

  • Possible Cause: The pH of the formulation may be too low, leading to rapid acid-catalyzed hydrolysis. Azithromycin's stability is pH-dependent, with maximum stability observed around pH 6.3.[12]

  • Troubleshooting Steps:

    • Measure the pH of the formulation.

    • If the pH is acidic, consider adjusting the formulation with a suitable buffering agent to maintain a pH closer to 6.3.

    • Investigate the impact of any acidic excipients in the formulation that might be contributing to the low pH.

    • Re-evaluate the stability of the reformulated product under accelerated conditions.

Issue 2: The appearance of unknown peaks in the HPLC chromatogram during the stability study.

  • Possible Cause: These could be degradation products that were not anticipated or impurities from the excipients. Stresses like oxidation or photolysis might be occurring.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown compounds and elucidate their structures.[6]

    • Forced Degradation Studies: Perform forced degradation studies under specific conditions (acid, base, peroxide, light, heat) to see if you can intentionally generate the unknown peaks. This can help in identifying the degradation pathway.[3]

    • Excipient Compatibility Study: Analyze the excipients alone and in combination with azithromycin under stress conditions to check for any interactions or degradation of the excipients themselves.

    • Review Packaging: Ensure the packaging provides adequate protection from light and oxygen if photodegradation or oxidation is suspected.

Issue 3: Poor reproducibility of stability testing results.

  • Possible Cause: This could be due to issues with the analytical method, sample preparation, or inconsistent storage conditions.

  • Troubleshooting Steps:

    • Analytical Method Robustness: Verify the robustness of the HPLC method. Small variations in mobile phase pH, composition, column temperature, and flow rate should not significantly impact the results.[13]

    • Sample Preparation: Ensure the sample preparation procedure is well-defined and consistently followed. This includes accurate weighing, complete dissolution, and appropriate dilution.[9] Sonication may be required to ensure complete dissolution of azithromycin from certain formulations.[13]

    • Storage Condition Uniformity: Check the stability chambers for uniform temperature and humidity distribution. Ensure that samples are not placed in locations with significant fluctuations.

    • System Suitability: Always run system suitability tests before each batch of analysis to ensure the chromatographic system is performing adequately.[13]

Data Presentation

Table 1: Summary of Forced Degradation Studies of Azithromycin

Stress ConditionReagents and ConditionsMajor Degradation Products Identified
Acid Hydrolysis 0.1 M HCl at 70°C for 6 hours[4]Decladinosylazithromycine[2]
Alkaline Hydrolysis 0.1 M NaOH at 70°C for 6 hours[4]Decladinosylazithromycine[2]
Oxidative Degradation Hydrogen Peroxide Solution[4]Azithromycin N-oxide[2]
Photodegradation Exposure to UV light (254/284 nm)[4][8]Cleavage of amino sugars, degradation of the lactone ring[8]
Thermal Degradation 50-100°C for extended periods[4]Various degradation products

Table 2: Example HPLC Method Parameters for Azithromycin Stability Indicating Assay

ParameterConditionReference
Column Xterra RP C18 (250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile-0.1 M KH2PO4 (pH 6.5)–0.1 M tetrabutyl ammonium hydroxide (pH 6.5)-water (25:15:1:59 v/v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 215 nm[9]
Column Temperature 43 °C[9]

Experimental Protocols

Protocol 1: Accelerated Stability Study Setup

  • Sample Preparation: Prepare the final azithromycin formulation in its intended commercial packaging.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to the desired accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

  • Sampling Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for appearance, pH, assay of azithromycin, and degradation products using a validated stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the shelf-life of the product.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

  • Sample Preparation: Prepare a solution of the azithromycin formulation.

  • Acid Treatment: Add 5.0 mL of 0.1 M hydrochloric acid solution to the formulation solution.[4]

  • Heating: Heat the solution in a water bath at 70°C for 6 hours.[4]

  • Neutralization: Cool the solution and neutralize it with 5.0 mL of 0.1 M sodium hydroxide solution.[4]

  • Analysis: Dilute the sample to a suitable concentration and analyze it using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

G cluster_workflow Experimental Workflow: Accelerated Stability Testing prep 1. Prepare Formulation in Final Packaging storage 2. Place in Stability Chamber (e.g., 40°C / 75% RH) prep->storage sampling 3. Pull Samples at Time Points (0, 1, 3, 6 mo) storage->sampling analysis 4. Analyze Samples (Assay, Impurities, Physical) sampling->analysis data 5. Evaluate Data and Determine Shelf-Life analysis->data

Caption: Workflow for an accelerated stability study of azithromycin formulations.

G cluster_degradation Azithromycin Degradation Pathways AZM Azithromycin Acid Acidic Hydrolysis AZM->Acid Alkali Alkaline Hydrolysis AZM->Alkali Oxidation Oxidative Stress AZM->Oxidation Photo Photolytic Stress (UV) AZM->Photo Deg1 Decladinosylazithromycine Acid->Deg1 Alkali->Deg1 Deg2 Azithromycin N-oxide Oxidation->Deg2 Deg3 Sugar Moieties + Degraded Lactone Ring Photo->Deg3

Caption: Major degradation pathways of azithromycin under stress conditions.

References

minimizing degradation of azithromycin hydrate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of azithromycin hydrate during sample preparation for analytical testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: this compound is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:

  • pH: Azithromycin is highly unstable in acidic conditions and can also degrade under strong alkaline conditions.[1][2][3] Acid-catalyzed hydrolysis is a major degradation pathway.[2][4]

  • Temperature: Elevated temperatures accelerate the degradation process.[3][5][6]

  • Oxidizing Agents: Azithromycin can be oxidized, leading to the formation of degradation products like azithromycin N-oxide.[1][7]

  • Light: Exposure to UV and solar light can cause photodegradation.[3]

  • Solvents: The choice of solvent for dissolution and dilution is critical to maintaining stability.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of azithromycin in an aqueous solution is significantly dependent on pH. The molecule degrades rapidly in acidic environments. For instance, at a pH of 2 and a temperature of 37°C, approximately 10% of azithromycin can degrade in about 20 minutes.[2] Its stability increases with an increase in pH, showing a tenfold improvement for each unit increase in pH from 1.0 to 4.1.[2] While more stable at neutral to slightly alkaline pH, strong alkaline conditions can also lead to degradation.[1][3] For analytical purposes, maintaining a pH between 6.0 and 8.0 is generally recommended for sample solutions.

Q3: What are the recommended solvents for dissolving this compound?

A3: A mixture of an organic solvent and water is typically used to dissolve this compound for analysis. Common choices include:

  • Acetonitrile and Water: A 50:50 (v/v) mixture of acetonitrile and water is frequently used to prepare stock solutions.[7]

  • Methanol and Buffer: A mixture of methanol and a phosphate buffer is also a suitable solvent system.[8][9] It is crucial to avoid acidic solvents or solutions. The use of buffers to maintain a stable pH is a common practice.

Q4: What are the best practices for storing this compound solutions during an experiment?

A4: To ensure the stability of your prepared solutions throughout an analytical run, follow these guidelines:

  • Temperature: Keep sample solutions in a temperature-controlled autosampler, preferably cooled to 4-8°C.

  • Light: Protect solutions from direct light by using amber vials or covering the sample tray.

  • Time: Analyze samples as soon as possible after preparation. If storage is necessary, it should be for a minimal duration and at a low temperature.

Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?

A5: Unexpected peaks are often indicative of degradation products. The most common degradation products of azithromycin are formed through hydrolysis and oxidation.[1][4] Key degradation products include decladinosylazithromycin (from acid and alkaline hydrolysis) and azithromycin N-oxide (from oxidation).[1] Review your sample preparation procedure, paying close attention to pH, temperature, and potential sources of oxidation. Ensure that your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.

Troubleshooting Guide

If you are experiencing issues with this compound degradation, use the following decision tree to identify and resolve the problem.

Troubleshooting_Azithromycin_Degradation start Start: Unexpected Degradation Observed check_ph Check pH of all solutions (dissolution solvent, mobile phase, diluents) start->check_ph ph_acidic Is pH < 6.0? check_ph->ph_acidic adjust_ph Adjust pH to 6.5-7.5 using a suitable buffer (e.g., phosphate buffer) ph_acidic->adjust_ph Yes check_temp Review Temperature Conditions ph_acidic->check_temp No end_good Problem Resolved adjust_ph->end_good temp_high Are samples exposed to high temperatures (>25°C) during preparation or storage? check_temp->temp_high control_temp Use ice baths during sonication. Store samples in a cooled autosampler (4-8°C). temp_high->control_temp Yes check_oxidation Consider Oxidative Stress temp_high->check_oxidation No control_temp->end_good oxidants_present Are samples exposed to oxidizing agents (e.g., peroxides) or excessive air? check_oxidation->oxidants_present use_fresh_solvents Use freshly prepared, high-purity solvents. Consider sparging solvents with an inert gas (e.g., nitrogen). oxidants_present->use_fresh_solvents Yes check_light Evaluate Light Exposure oxidants_present->check_light No use_fresh_solvents->end_good light_exposure Are samples exposed to direct sunlight or strong UV light? check_light->light_exposure protect_from_light Use amber glassware or light-protective foil. light_exposure->protect_from_light Yes light_exposure->end_good No, problem persists. Consider method re-validation. protect_from_light->end_good

Caption: Troubleshooting decision tree for azithromycin degradation.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Effect of pH on Azithromycin Degradation

pHTemperature (°C)TimeApproximate Degradation (%)Reference
1.63710 min~90%[7]
2.03720.1 min10%[2]
9.0Not specified1 hourComplete degradation (with H₂O₂)[10]

Table 2: Effect of Temperature on Azithromycin Degradation

Temperature (°C)ConditionDurationObservationReference
50Ophthalmic Solution60 daysConsiderable loss of potency[3]
55Bulk Drug7 daysDegradation of up to 3.8% can occur without stabilizers[11]
80Dihydrate solid48 hoursConverts to anhydrous form[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for HPLC

This protocol describes the preparation of a 1 mg/mL stock solution.

  • Weighing: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 25 mL of acetonitrile to the flask.

  • Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution.[7]

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with distilled water. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm membrane filter before transferring it to an HPLC vial.[7]

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol is for intentionally degrading azithromycin to identify and separate degradation products.

  • Sample Preparation: Prepare a 5 mg/mL solution of azithromycin in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Addition: To a known volume of the sample solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubation: Incubate the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specified period (e.g., 6 hours).[3]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of sodium hydroxide (NaOH).

  • Analysis: Dilute the neutralized solution to a suitable concentration for HPLC analysis.

Visualizations

Azithromycin Degradation Pathways

The following diagram illustrates the main degradation pathways for azithromycin.

Azithromycin_Degradation_Pathways cluster_acid_alkaline Acid/Alkaline Hydrolysis cluster_oxidation Oxidation AZ This compound Decladinosylazithromycin Decladinosylazithromycin AZ->Decladinosylazithromycin H+ or OH- (Hydrolysis of cladinose sugar) N_Oxide Azithromycin N-Oxide AZ->N_Oxide [O] (e.g., H₂O₂)

Caption: Major degradation pathways of azithromycin.

Experimental Workflow for Stable Sample Preparation

This workflow outlines the key steps to ensure minimal degradation during sample preparation for analysis.

Sample_Prep_Workflow start Start: Weigh this compound dissolve Dissolve in Acetonitrile/Water (50:50) or other suitable solvent start->dissolve sonicate Sonicate in a controlled temperature bath (avoid overheating) dissolve->sonicate dilute Dilute to final concentration with pH-neutral diluent (e.g., mobile phase) sonicate->dilute filter Filter through 0.45 µm syringe filter dilute->filter transfer Transfer to amber HPLC vial filter->transfer analyze Analyze immediately or store in a cooled autosampler (4-8°C) transfer->analyze

Caption: Workflow for preparing stable azithromycin solutions.

References

Validation & Confirmatory

A Comparative Guide to Validated HPLC Methods for Azithromycin Hydrate Purity and Impurities Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of azithromycin hydrate purity and the quantification of its impurities. The information presented is collated from various scientific publications, offering a detailed overview of experimental protocols and performance data to assist in selecting the most suitable analytical method for your research and quality control needs.

Method Comparison

The selection of an appropriate HPLC method is critical for the accurate assessment of this compound quality. The following tables summarize the key chromatographic conditions and validation parameters from several published methods, providing a clear comparison of their performance.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[4]
Column C8XTerra® RP18 (250 mm × 4.6 mm, 5 µm)Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)C18 (250 × 4.6 mm; 5 µm)
Mobile Phase 0.0335M Phosphate Buffer (pH 7.5) and Methanol (20:80)Acetonitrile-0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v)Acetonitrile and Ammonium Acetate solution (30 mmolL-1, pH= 6.8) (82:18, v/v)Gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile
Flow Rate 1.2 mL/min1.0 mL/min0.7 mL/min0.9 mL/min
Detection UV at 210 nmUV at 215 nmUV at 210 nmUV at 210 nm
Column Temp. Not Specified43 °C60 °C55 °C
Injection Vol. Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Retention Time 8.35 minNot SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of Validation Parameters

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[5]
Linearity Range Not Specified50%–150% of nominal concentration5–200 μg/mLNot Specified
Correlation Coeff. 0.9970.997> 0.99990.9996
LOD 52.246 µg/ml0.02% (20 µg)0.476 µg/mL28.7 µg/ml
LOQ Not Specified0.078% (78 µg)1.443 µg/mL86.9 µg/ml
Accuracy (% Recovery) Not Specified100.7%Not SpecifiedNot Specified
Precision (%RSD) 0.830 (Method), Not Specified (System)Not SpecifiedNot Specified0.66% (Repeatability)
Specificity Method is specificDegradation products resolvedNo interference from excipients and degradation productsMethod is specific
Robustness Mobile phase variation (±2%), flow rate variation (±10%), column temp. variation (±5°C) showed robustnessMethod is robustUnaffected by minor variations in wavelength (±2 nm), pH (±0.2), mobile phase composition (±1 v/v), flow rate (±0.1 mL/min), and oven temperature (±2 °C)Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are representative protocols based on the compared methods.

Method 1: Isocratic RP-HPLC Method[1]
  • Preparation of Mobile Phase: A mixture of 0.0335M Phosphate Buffer (pH 7.5) and Methanol in a 20:80 ratio is prepared, filtered, and degassed.

  • Preparation of Standard Stock Solution: Accurately weigh and transfer 50mg of Azithromycin powder into a 50ml volumetric flask. Add 30ml of diluent, sonicate to dissolve, and then make up the volume with the diluent. Filter the solution through a 0.45µ filter paper.

  • Chromatographic System:

    • Column: C8

    • Flow Rate: 1.2 mL/min

    • Detection: UV at 210 nm

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the peak responses.

Method 2: Robust Isocratic RP-HPLC Method for Stability Indicating Assay[2]
  • Preparation of Mobile Phase: A solution of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water is prepared in the ratio of 25:15:1:59 (v/v/v/v).

  • Preparation of Standard and Sample Solutions:

    • Bulk Sample: Dissolve 50 mg of azithromycin in 25 mL of acetonitrile with sonication, then dilute to 50 mL with distilled water.

    • Suspensions: Weigh a quantity of suspension equivalent to 40 mg/mL into a 5 mL volumetric flask, dissolve in 2.5 mL of acetonitrile with sonication for 15 minutes, and then make up to volume with distilled water. Filter through a 0.45 µm membrane filter.

  • Chromatographic System:

    • Column: XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 43 °C

    • Detection: UV at 215 nm

  • Procedure: Inject the prepared solutions and analyze the chromatograms.

Method 3: Stability-Indicating RP-HPLC Method[3]
  • Preparation of Mobile Phase: A mixture of acetonitrile and 30 mmolL-1 ammonium acetate solution (pH 6.8) in an 82:18 (v/v) ratio is used.

  • Chromatographic System:

    • Column: Hypersil GOLD C18 (250 mm x 4.6 mm ID x 5 µm)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 60 °C

    • Detection: UV at 210 nm

  • Procedure: The method was validated for system suitability, specificity, linearity, precision, and accuracy. Forced degradation studies were also performed.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis, as guided by regulatory standards.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Parameter Optimization (Mobile Phase, Column, Flow Rate, etc.) B Specificity A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Detection Limit (LOD) E->F G Quantitation Limit (LOQ) F->G H Robustness G->H I Routine Analysis of Azithromycin Purity & Impurities H->I

Caption: Workflow for HPLC Method Validation.

References

Confirming the Crystal Structure of Azithromycin Hydrate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of a drug's solid-state form is a critical aspect of ensuring its quality, stability, and bioavailability. This guide provides a detailed comparison of X-ray crystallography with other key analytical methods for confirming the crystal structure of azithromycin hydrate, a widely used macrolide antibiotic.

Azithromycin is known to exist in various crystalline forms, including a dihydrate and several monohydrate solvates.[1][2] The specific hydrate form can significantly impact the drug's physicochemical properties. Therefore, robust analytical methods are essential to unequivocally identify and characterize the crystal structure.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the three-dimensional atomic arrangement within a crystal.[3] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, offering unambiguous confirmation of the crystal structure. For azithromycin hydrates, SCXRD has been instrumental in identifying various polymorphic and pseudopolymorphic forms.[4][5][6]

Powder X-ray diffraction (PXRD) is a more commonly used technique for routine analysis and quality control.[3] It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. While it doesn't provide the same level of structural detail as SCXRD, it is highly effective for identifying known crystal forms and assessing sample purity.[7]

Experimental Protocol: X-ray Powder Diffraction (PXRD)

A typical experimental setup for PXRD analysis of this compound would involve the following steps:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Instrument Setup: The sample is placed in a diffractometer. The X-ray source, commonly a copper anode (Cu Kα radiation), is activated.

  • Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector. The instrument scans through a predefined range of 2θ angles.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of known this compound forms to confirm its identity.

Comparative Analysis of Analytical Techniques

While X-ray crystallography is central to crystal structure confirmation, a multi-faceted approach employing complementary techniques provides a more comprehensive understanding of the material's properties. The following table summarizes the key techniques and their respective strengths in characterizing this compound.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.Unambiguous structure determination.Requires a suitable single crystal of sufficient size and quality.[3]
Powder X-ray Diffraction (PXRD) Characteristic diffraction pattern for a specific crystalline form, lattice parameters.Rapid and non-destructive, suitable for routine analysis and quality control.[3]Provides less structural detail than SCXRD, preferred orientation can affect results.
Solid-State NMR (ssNMR) Information about the local chemical environment of specific nuclei (e.g., 13C).Sensitive to subtle changes in crystal packing and conformation, can distinguish between different polymorphic forms.[4][5][7]Less direct structural information compared to X-ray diffraction.
Thermal Analysis (DSC/TGA) Information on melting points, phase transitions, and water content.Provides information on the thermal stability and hydration state of the crystal.[2][7]Does not provide direct structural information.
Raman Spectroscopy Vibrational modes of molecules, providing a characteristic spectral fingerprint.Non-destructive, can be used for in-situ monitoring of phase transformations.[8]Interpretation can be complex, may not be as sensitive as PXRD for quantitative analysis.

Experimental Workflow for Crystal Structure Confirmation

The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound sample, integrating multiple analytical techniques for a robust confirmation of its crystal structure.

G Experimental Workflow for this compound Crystal Structure Confirmation cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Data Analysis and Confirmation A This compound Sample B Powder X-ray Diffraction (PXRD) A->B C Thermal Analysis (DSC/TGA) A->C G Comparison with Reference Data B->G C->G D Single-Crystal X-ray Diffraction (SCXRD) H Structure Refinement D->H E Solid-State NMR (ssNMR) E->G F Raman Spectroscopy F->G I Confirmed Crystal Structure G->I H->I

Caption: A flowchart illustrating the integrated analytical approach for confirming the crystal structure of this compound.

Quantitative Data Summary

The following tables present exemplary quantitative data obtained from various analytical techniques for different forms of this compound.

Table 1: Representative Powder X-ray Diffraction Peaks (2θ) for Azithromycin Hydrates

Form2θ Peak 12θ Peak 22θ Peak 32θ Peak 42θ Peak 5
Azithromycin Dihydrate9.311.713.016.518.6
Azithromycin Monohydrate6.49.211.512.815.7
Note: Peak positions can vary slightly depending on the instrument and experimental conditions.

Table 2: 13C Solid-State NMR Chemical Shifts (ppm) for Azithromycin Forms

FormCarbonyl Carbon (C=O)C1C1''
Azithromycin Monohydrate (Form D)178.1 ± 0.2103.9 ± 0.295.1 ± 0.2
Azithromycin Monohydrate (Form F)179.5 ± 0.2, 178.6 ± 0.2--
Note: Chemical shifts are relative to a standard reference.[4][5]

Table 3: Thermal Analysis Data for Azithromycin Hydrates

FormDehydration Onset (°C)Weight Loss (%)
Azithromycin Dihydrate~90~4.6
Azithromycin MonohydrateVaries with solvate~2-6
Note: Values can be influenced by heating rate and atmospheric conditions.[2]

Conclusion

Confirming the crystal structure of this compound requires a comprehensive analytical strategy. While X-ray crystallography, particularly SCXRD, remains the cornerstone for definitive structure elucidation, complementary techniques such as PXRD, ssNMR, thermal analysis, and Raman spectroscopy provide crucial supporting data. By integrating these methods, researchers and drug development professionals can achieve a thorough understanding of the solid-state properties of azithromycin hydrates, ensuring the development of safe, stable, and effective pharmaceutical products.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating analytical methods for the quantification of azithromycin in bulk drug and pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC) methods, which are predominantly used for their specificity, accuracy, and precision in separating azithromycin from its degradation products and related substances. The information presented is collated from several published research articles to aid in the selection and implementation of a suitable analytical method for quality control and stability studies.

Comparative Performance of Analytical Methods

The following tables summarize the key performance characteristics of different stability-indicating HPLC methods developed for azithromycin analysis. These parameters are crucial for evaluating the suitability of a method for a specific application.

Table 1: Chromatographic Conditions of Various Stability-Indicating HPLC Methods for Azithromycin

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Method A Xterra RP C18 (temperature controlled at 50°C)14 mM Disodium hydrogen phosphate (pH 10.5), Methanol, Acetonitrile, Tetrahydrofuran (40:30:30:0.1 v/v/v/v)Not Specified215[1]
Method B XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm)Acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M Tetrabutyl ammonium hydroxide (pH 6.5), Water (25:15:1:59 v/v/v/v)1.0215[2]
Method C Phenomenex C18 (150 x 4.6 mm i.d., 5µ)Acetonitrile, 0.5% Formic acid (40:60 v/v)1.0215[3]
Method D C18Phosphate buffer, Methanol (20:80 v/v)Not Specified210[4]
Method E Hypersil GOLD C-18 (250 mm x 4.6 mm ID x 5 µm)Ammonium acetate solution (30 mmolL-1, pH= 6.8), Acetonitrile (18:82, v/v)0.7210[5]

Table 2: Comparison of Validation Parameters for Different HPLC Methods

Parameter Method A Method B Method C Method D Method E
Linearity Range (µg/mL) 2 - 180050% - 150% of nominal concentration20 - 600 (ng/mL)300 - 20005 - 200
Correlation Coefficient (r²) 0.99990.997Not Specified>0.999>0.9999
Accuracy (% Recovery) Not Specified100.7%98.75% - 99.44%100.5%Intra-day: 0.03% - 0.06%
Precision (%RSD) Not Specified<1.5%Not Specified0.2%Intra-day: 0.12% - 0.2%
LOD (µg/mL) Not Specified0.02% (20 µg)Not Specified0.50.476
LOQ (µg/mL) Not Specified0.078% (78 µg)Not SpecifiedNot Specified1.443

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for forced degradation studies and chromatographic validation.

Forced Degradation Studies Protocol

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: A solution of azithromycin (e.g., 5 mg/mL) is incubated in an acidic medium (e.g., 0.1 M to 1 M HCl or H₃PO₄) at a specified temperature (e.g., 37°C or 60°C) for a defined period.[2][6] Samples are withdrawn at intervals, neutralized, and analyzed.

  • Alkaline Hydrolysis: A similar procedure to acid hydrolysis is followed, but using an alkaline medium (e.g., 0.1 M to 1 M NaOH).[6]

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 0.0005% to 3% v/v H₂O₂), at a controlled temperature.[2][5]

  • Thermal Degradation: A solid sample of the drug or a solution is exposed to high temperatures (e.g., 80°C or 105°C) for a set duration.[5][6]

  • Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV or fluorescent light to assess its photosensitivity.[6] A common exposure level is 1.2 million lux hours.[6]

Method Validation Protocol (as per ICH Guidelines)

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks in the chromatogram of stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the response against concentration. A linear relationship is indicated by a correlation coefficient (r²) close to 1.[2][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.[5]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating analytical method for azithromycin.

Stability_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Finalization MD1 Literature Review & Method Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 FD1 Prepare Azithromycin Stock Solution MD2->FD1 FD2 Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) FD1->FD2 FD3 Analyze Stressed Samples by HPLC FD2->FD3 FD4 Identify Degradation Products & Assess Peak Purity FD3->FD4 V1 Specificity FD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 F1 Data Analysis & Statistical Evaluation V6->F1 F2 Method Documentation & SOP Preparation F1->F2

Caption: Workflow for the validation of a stability-indicating analytical method.

This comprehensive guide provides a foundational understanding for researchers and professionals involved in the development and validation of analytical methods for azithromycin. By comparing existing methods and adhering to systematic validation protocols, robust and reliable data can be generated to ensure the quality, safety, and efficacy of azithromycin products.

References

cross-validation of different analytical techniques for azithromycin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical techniques for the quantification and characterization of azithromycin hydrate. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the logical workflow for cross-validation to aid in the selection of the most appropriate analytical methodology for your research and development needs.

Overview of Analytical Techniques

The analysis of azithromycin, a macrolide antibiotic, is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.[1] Several analytical techniques are employed for its determination, with High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS) being the most prevalent.[2] This guide focuses on a comparative analysis of these three methods. While HPLC is a widely used technique for quantifying azithromycin, Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest sensitivity.[3]

Comparative Performance Data

The performance of HPLC, UV-Vis Spectrophotometry, and LC-MS for the analysis of this compound was evaluated based on key validation parameters as per the International Conference on Harmonization (ICH) guidelines. The results are summarized in the tables below.

Table 1: High-Performance Liquid Chromatography (HPLC)
Validation ParameterReported Performance Data
Linearity Range 0.3–2.0 mg/mL[4], 50%–150% of nominal concentration[5]
Correlation Coefficient (r²) > 0.999[4], 0.997[5]
Accuracy (% Recovery) 100.5%[4], 100.7%[5]
Precision (% RSD) 0.2%[4]
Limit of Detection (LOD) 0.0005 mg/mL[4], 20 µg (0.02%)[5]
Limit of Quantification (LOQ) 78 µg (0.078%)[5]
Table 2: UV-Visible Spectrophotometry
Validation ParameterReported Performance Data
Linearity Range 20 to 60 μg/mL[6], 10-75 µg/ml[7]
Correlation Coefficient (r²) 0.9994[6], 0.9978[7]
Accuracy (% Recovery) 99.25%[6]
Precision (% RSD) < 2%[6]
Limit of Detection (LOD) 1.936 μg/mL[6], 1.6µg/ml[8]
Limit of Quantification (LOQ) 5.868 μg/mL[6], 5µg/ml[8]
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Validation ParameterReported Performance Data
Linearity Range 10-1000 ng/mL[9], 0.5−50.0 ng/mL[10]
Correlation Coefficient (r²) > 0.999[9], 0.9998[10]
Accuracy (% Recovery) >75%[9], 98.11%[10]
Precision (% RSD) < 11%[9], Intra-day: 1.64% – 8.43%, Inter-day: 2.32% – 9.92%[10]
Limit of Detection (LOD) 0.0005 µg/mL[3]
Limit of Quantification (LOQ) 10 ng/mL[9], 0.5 ng/mL[10]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of azithromycin in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[4]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer and methanol (e.g., 20:80 v/v) is used.[4] Another reported mobile phase is a mixture of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water (25:15:1:59 v/v/v/v).[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: UV detection is performed at 210 nm or 215 nm.[4][5]

  • Temperature: The column temperature is maintained at 43 °C.[5]

  • Standard Solution Preparation: A stock solution of azithromycin dihydrate is prepared by dissolving an accurately weighed amount in a mixture of acetonitrile and water (50:50 v/v).[5]

  • Sample Preparation (Tablets): Twenty tablets are weighed and pulverized. A quantity of powder equivalent to a specific amount of azithromycin is dissolved in a mixture of acetonitrile and water, sonicated, and then diluted to the final concentration. The solution is filtered through a 0.45 µm membrane filter before injection.[5]

  • Sample Preparation (Suspensions): An amount of suspension equivalent to a specific dose of azithromycin is dissolved in acetonitrile, sonicated, and diluted with distilled water. The sample is then filtered through a 0.45 µm membrane filter.[5]

UV-Visible Spectrophotometry

This method is a simple and cost-effective technique for the quantification of azithromycin.

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is used.[6]

  • Principle: One method involves the reaction of azithromycin with concentrated sulfuric acid, which leads to a hydrolytic reaction at the glycosidic bond, producing a yellow-colored aglycone solution.[6] Another method involves the oxidation of azithromycin with potassium permanganate to liberate formaldehyde, which then reacts with acetyl acetone in the presence of ammonium acetate to form a yellow chromogen.[7]

  • Method 1 (with Sulfuric Acid):

    • Reagents: Concentrated H2SO4 and distilled water.[6]

    • Standard Solution Preparation: A standard stock solution (e.g., 1 mg/mL) is prepared by dissolving azithromycin dihydrate in 0.1M H2SO4.[6] Working standards are prepared by further dilution with distilled water and the addition of concentrated H2SO4.[6]

    • Sample Preparation: An accurately weighed portion of the powdered tablet is dissolved in 0.1M H2SO4, filtered, and then treated similarly to the standard solution.[6]

    • Measurement: The absorbance of the resulting yellow solution is measured at 480 nm against a reagent blank.[6]

  • Method 2 (with Potassium Permanganate):

    • Reagents: Potassium permanganate solution (0.25% w/v), oxalic acid solution (10% w/v), and ammonium acetate-acetyl acetone reagent.[7]

    • Procedure: A specific volume of the standard or sample solution is treated with glacial acetic acid and potassium permanganate solution and heated. The excess potassium permanganate is neutralized with oxalic acid. The reagent solution is then added, and the mixture is heated again. After cooling, the volume is adjusted with distilled water.[7]

    • Measurement: The absorbance of the yellow chromogen is measured at 412 nm against a reagent blank.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a highly sensitive and specific method, particularly suitable for the analysis of azithromycin in biological matrices.

  • Instrumentation: An LC system coupled with a mass spectrometer (e.g., triple quadrupole or ion trap) is used.[10][11]

  • Column: A C18 column is typically used for chromatographic separation.[9]

  • Mobile Phase: A common mobile phase consists of a mixture of methanol, water, ammonium hydroxide, and ammonium acetate.[9] Another option is a gradient elution with acetonitrile and an ammonium acetate buffer.[12]

  • Flow Rate: A flow rate of 0.2 mL/min is often used.[9]

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is employed.[12][13]

  • Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) is used for quantification. For azithromycin, the transition m/z 749.6 → 591.4 is often monitored.[9]

  • Internal Standard: An internal standard, such as clarithromycin or a deuterium-labeled azithromycin, is used for accurate quantification.[10][13]

  • Sample Preparation (Plasma): Protein precipitation or liquid-liquid extraction is commonly used to extract azithromycin and the internal standard from the plasma matrix.[9]

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of different analytical techniques for this compound analysis. This process ensures that the results obtained from different methods are comparable and reliable.

CrossValidationWorkflow A Define Analytical Requirements B Select Candidate Analytical Techniques (HPLC, UV-Vis, LC-MS) A->B C Method Development & Optimization for each Technique B->C D Individual Method Validation (ICH Guidelines) C->D F Analyze Samples using all Validated Methods D->F E Prepare a Single Batch of Homogeneous Samples (this compound) E->F G Statistical Comparison of Results (e.g., t-test, ANOVA) F->G H Evaluate & Conclude on Method Comparability G->H

Caption: Workflow for cross-validation of analytical techniques.

This guide provides a foundational comparison of HPLC, UV-Vis, and LC-MS techniques for this compound analysis. The selection of the most suitable method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Confirming Azithromycin in Cell Culture: A Guide to Concentration and Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell and drug development, ensuring the precise concentration and stability of antibiotics like azithromycin in cell culture media is critical for reproducible and accurate experimental outcomes. This guide provides a comparative overview of key methods to quantify azithromycin and assess its stability, alongside common alternatives such as Penicillin-Streptomycin and Gentamicin. Detailed experimental protocols and data are presented to support informed methodological choices.

Comparison of Quantification Methods

The choice of quantification method depends on whether the goal is to measure the absolute chemical concentration or the biological activity of the antibiotic. High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the parent compound and its degradation products. In contrast, microbiological bioassays measure the functional ability of the antibiotic to inhibit microbial growth, which can be a more relevant measure of its effective concentration in culture.

MethodPrincipleTarget Analyte(s)Typical Linearity RangeLimit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.Azithromycin & degradation products0.5 - 2000 ng/mL[1]0.5 ng/mL[1]High specificity and sensitivity; can quantify parent drug and metabolites/degradants simultaneously.Requires expensive equipment and specialized expertise.
Microbiological Bioassay Inhibition of microbial growth (e.g., Micrococcus luteus, Bacillus subtilis) in agar diffusion or turbidimetric assays.Biologically active azithromycin0.1 - 0.4 µg/mL (M. luteus)[2][3]; 50 - 200 µg/mL (B. subtilis)~0.1 µg/mL[2][3]Measures biological activity, which is often the parameter of interest; relatively inexpensive.Lower specificity (interference from other active compounds is possible); can be more variable than chemical methods.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Azithromycin5 - 200 µg/mL[4]1.443 µg/mL[4]Widely available equipment; robust and reliable.Lower sensitivity than LC-MS/MS; azithromycin has weak UV absorbance, requiring specific detection wavelengths (e.g., 210 nm)[4].

Stability of Azithromycin and Alternatives in Cell Culture Conditions

The stability of an antibiotic in culture medium is influenced by factors such as temperature, pH, and light exposure. Azithromycin is known for its improved acid stability compared to older macrolides. However, like all reagents, its potency can diminish over time under standard incubator conditions (37°C, 5% CO2). Forced degradation studies are essential to understand its stability profile.

AntibioticConditionStability/Degradation ProfileReference(s)
Azithromycin Acidic Hydrolysis (0.025 M HCl, 70°C)Significant degradation observed.[5][5]
Alkaline Hydrolysis (0.05 M NaOH)Undergoes degradation, forming two main products.[5][5]
Oxidation (3% H2O2)The fastest degradation was noted in the presence of an oxidizing agent at room temperature.
Thermal (37°C in media)Generally stable, but specific stability in complex media should be empirically determined.
Photodegradation (UV and Solar Light)Suffered degradation when exposed to ultraviolet, germicidal, and solar light.[6][6]
Penicillin-Streptomycin Thermal (37°C in media)Stable for approximately 3 days.
pHPenicillin is unstable in acidic and alkaline pH; Streptomycin is rapidly destroyed at alkaline pH.[7][7]
Gentamicin Thermal (37°C in media)Stable for 5 to 15 days.[2][5][8][2][5][8]
pHStable over a wide pH range (4.5 to 7.0).[8][9][8][9]

Experimental Protocols

Quantification of Azithromycin by LC-MS/MS

This protocol is a representative method for quantifying azithromycin in a biological matrix like cell culture medium.

a. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma (or cell culture supernatant), add an internal standard (e.g., AZI-d5).

  • Perform a solid-phase extraction to remove interfering substances from the matrix.[1]

  • Elute the analyte and internal standard from the extraction column.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., ACE C18, 2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol-acetonitrile (1:1, v/v).[1]

  • Flow Rate: 0.25 mL/min.[1]

  • Column Temperature: 60°C.[4]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Azithromycin: m/z 749.50 > 591.45[1][10]

    • Azithromycin-d5 (Internal Standard): m/z 754.50 > 596.45[1]

Quantification by Microbiological Agar Diffusion Assay (Cylinder-Plate Method)

This bioassay determines the concentration of active azithromycin based on its ability to inhibit the growth of a susceptible microorganism.

a. Preparation of Materials:

  • Test Organism: Use a standardized culture of Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 9372.[2]

  • Assay Medium: Prepare the appropriate agar medium (e.g., Antibiotic Medium No. 11).[11]

  • Standard Solutions: Prepare a series of azithromycin standard solutions of known concentrations in a suitable buffer.

  • Sample Preparation: Dilute the cell culture samples to an expected concentration within the range of the standard curve.

b. Assay Procedure:

  • Inoculate a molten agar medium with the test organism and pour it into petri dishes to create a uniform layer.

  • Once solidified, place sterile stainless-steel cylinders onto the agar surface.

  • Pipette the standard solutions and test samples into separate cylinders.

  • Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C).

  • Measure the diameter of the zone of growth inhibition around each cylinder.

  • Construct a standard curve by plotting the zone diameter against the logarithm of the antibiotic concentration.

  • Determine the concentration of the test samples from the standard curve.[2]

Azithromycin Stability Assessment via Forced Degradation

This protocol outlines how to stress azithromycin to identify its degradation pathways and kinetics.

a. Stress Conditions:

  • Acid Hydrolysis: Dissolve azithromycin in 0.025 M HCl and incubate at various temperatures (e.g., 30, 50, 70°C). Take samples at different time points.

  • Alkaline Hydrolysis: Dissolve azithromycin in 0.05 M NaOH and incubate at elevated temperatures (e.g., 60, 70, 90°C).

  • Oxidative Degradation: Treat an azithromycin solution with 3% hydrogen peroxide (H2O2) at room temperature.[4]

  • Thermal Degradation: Heat an azithromycin solution in a water bath at 80°C for a defined period (e.g., 2 hours).[4]

  • Photodegradation: Expose an azithromycin solution to UV light (254 nm or 284 nm) or solar light for various durations.[6]

b. Analysis:

  • At each time point, neutralize the sample if necessary.

  • Analyze the remaining concentration of the parent azithromycin and the formation of degradation products using a stability-indicating method like HPLC-UV, TLC-Densitometry, or LC-MS/MS.[4]

Visualizing Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_quant Quantification cluster_stab Stability Assessment cluster_data Data Analysis CultureSample Cell Culture Sample (with Azithromycin) Dilution Dilution / Extraction CultureSample->Dilution Stress Forced Degradation (Acid, Base, Heat, Light, Oxidant) CultureSample->Stress Subject to stress LCMS LC-MS/MS Analysis (Chemical Concentration) Dilution->LCMS Inject Bioassay Microbiological Bioassay (Biological Activity) Dilution->Bioassay Apply to plate Conc Concentration (ng/mL or µg/mL) LCMS->Conc Bioassay->Conc StabilityHPLC Stability-Indicating HPLC (Degradant Profile) Stress->StabilityHPLC Stab Stability Profile (% remaining) StabilityHPLC->Stab

Workflow for Azithromycin Analysis in Cell Culture.

G cluster_protein Azithromycin Azithromycin Ribosome Bacterial 50S Ribosomal Subunit Azithromycin->Ribosome binds to Inhibition Inhibition ProteinSynth Protein Synthesis Ribosome->ProteinSynth mRNA mRNA mRNA->Ribosome NoProtein Bacterial Growth Inhibited ProteinSynth->NoProtein is blocked, leading to Inhibition->ProteinSynth

Mechanism of Action of Azithromycin.

References

A Researcher's Guide to Verifying the Antibacterial Potency of New Azithromycin Hydrate Batches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the consistent antibacterial potency of new batches of azithromycin hydrate is a critical step in quality control and preclinical assessment. This guide provides a detailed comparison of the two primary methods for this verification: the traditional microbiological bioassay and the modern high-performance liquid chromatography (HPLC) method. We will delve into their experimental protocols, present comparative performance data, and illustrate the underlying biological and experimental workflows.

Method Comparison: Microbiological Bioassay vs. HPLC

The choice between a microbiological bioassay and an HPLC method for determining the potency of azithromycin depends on a variety of factors, including the specific information required, available equipment, and desired throughput. The microbiological assay directly measures the biological activity of the antibiotic, providing a true indication of its ability to inhibit bacterial growth. In contrast, HPLC is a physicochemical method that quantifies the concentration of the active pharmaceutical ingredient (API) with high precision and specificity.

A strong correlation has been demonstrated between the two methods for azithromycin, with a reported correlation coefficient of r² = 0.96, indicating excellent agreement in their measurements.[1] While HPLC is often favored for its speed and precision, the bioassay remains the gold standard for confirming biological activity, as it can detect subtle changes in the molecule that might not be apparent through chemical analysis alone but could impact its efficacy.[2]

Quantitative Performance Data

The following table summarizes key validation parameters for both the microbiological bioassay and the HPLC method for azithromycin potency determination, compiled from various studies.

ParameterMicrobiological Bioassay (Cylinder-Plate)High-Performance Liquid Chromatography (HPLC)
Principle Measures inhibition of microbial growthQuantifies the concentration of the analyte
Linearity (Correlation Coefficient) r = 0.998[3]R² > 0.999[4][5]
Precision (Relative Standard Deviation - RSD) 1.19% - 1.73%[3]< 2.0%[4][6]
Accuracy (Recovery) Data indicates good accuracy[3]> 99%[4][7]
Sensitivity (LOD/LOQ) Typically in the µg/mL rangeLOD: ~0.476 µg/mL, LOQ: ~1.443 µg/mL[5]
Specificity Can be influenced by other antimicrobial substancesHigh, separates azithromycin from impurities
Analysis Time 18-24 hours (incubation)< 15 minutes per sample[6]

Experimental Protocols

Below are detailed methodologies for performing both the microbiological bioassay and the HPLC assay for azithromycin potency.

Microbiological Bioassay: Cylinder-Plate Method

This method is based on the diffusion of azithromycin from a cylinder through a solidified agar medium, resulting in a zone of inhibition of a susceptible microorganism. The diameter of this zone is proportional to the concentration of the antibiotic.

1. Test Organism and Media:

  • Test Organism: Micrococcus luteus (ATCC 9341) is a commonly used and sensitive organism.[3]

  • Culture Medium: Prepare a suitable agar medium, such as Antibiotic Medium No. 11, and sterilize.

  • Inoculum Preparation: Culture the test organism in a suitable broth and dilute to a standardized turbidity. Add a specified volume of this inoculum to the molten agar medium cooled to 48-50°C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of USP Azithromycin Reference Standard and dissolve in a small volume of a suitable solvent (e.g., acetonitrile), then dilute to a final concentration with a specified buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).

  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution to create a standard curve. For Micrococcus luteus, a typical concentration range is 0.1 to 0.4 µg/mL.[3]

  • Sample Solution: Accurately weigh the new batch of this compound and prepare a stock solution in the same manner as the standard. Dilute to a concentration expected to fall within the range of the standard curve.

3. Assay Procedure:

  • Pour a base layer of uninoculated agar into sterile petri dishes and allow it to solidify.

  • Overlay the base layer with a seeded layer of inoculated agar.

  • Aseptically place sterile stainless steel cylinders onto the surface of the solidified agar.

  • Carefully fill the cylinders with the standard and sample solutions.

  • Incubate the plates at a specified temperature (e.g., 32-35°C) for 18-24 hours.

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Plot the logarithm of the concentration of the standard solutions against the mean zone diameters and determine the concentration of the sample solution from the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

This method provides a rapid and precise quantification of azithromycin.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[4][6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.5) in a ratio of approximately 50:50 (v/v) is a common mobile phase.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[4][6]

  • Detection: UV detection at 215 nm is suitable for azithromycin.[4]

  • Injection Volume: 50 µL is a typical injection volume.[4]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh USP Azithromycin RS and dissolve in the mobile phase to a known concentration (e.g., 500 µg/mL).

  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 300-700 µg/mL).[4]

  • Sample Solution: Accurately weigh the new this compound batch and dissolve it in the mobile phase to a concentration within the calibration range.

3. Assay Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of azithromycin in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow and Mechanisms of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the bioassay and the molecular mechanisms of azithromycin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and Sterilize Culture Media pour_plates Pour Agar Plates (Base and Seeded Layers) prep_media->pour_plates prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->pour_plates prep_solutions Prepare Standard and Sample Solutions fill_cylinders Fill Cylinders with Solutions prep_solutions->fill_cylinders place_cylinders Place Sterile Cylinders pour_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (18-24h) fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calc_potency Calculate Potency of New Batch plot_curve->calc_potency

Experimental workflow for the cylinder-plate microbiological bioassay.

antibacterial_mechanism cluster_bacterium Bacterial Cell azithromycin Azithromycin ribosome 50S Ribosomal Subunit azithromycin->ribosome Binds to protein_synthesis Protein Synthesis (Translation) ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth Leads to

Antibacterial mechanism of action of azithromycin.

immunomodulatory_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response azithromycin Azithromycin nfkb NF-κB Pathway azithromycin->nfkb Inhibits stat1 STAT1 Pathway azithromycin->stat1 Inhibits m2_polarization Macrophage M2 Polarization (Anti-inflammatory) azithromycin->m2_polarization Promotes lps pro_inflammatory Pro-inflammatory Cytokine Production nfkb->pro_inflammatory stat1->pro_inflammatory

Immunomodulatory signaling pathway of azithromycin.

Conclusion

Both microbiological bioassays and HPLC methods are valuable tools for verifying the potency of new this compound batches. The microbiological bioassay provides a direct measure of biological activity, which is crucial for ensuring therapeutic efficacy. On the other hand, HPLC offers superior speed, precision, and specificity, making it ideal for high-throughput screening and routine quality control. The choice of method will depend on the specific goals of the analysis. For comprehensive batch release testing, a combination of both methods can provide the most complete picture of the product's quality, confirming both the quantity of the active ingredient and its biological functionality.

References

Elucidation and Confirmation of Azithromycin Hydrate Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the degradation products of azithromycin hydrate under various stress conditions. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of azithromycin's stability profile against other macrolide antibiotics, supported by experimental data.

Degradation Profile of this compound

Azithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions. Forced degradation studies are crucial to identify potential degradants that may arise during manufacturing, storage, and administration. The following table summarizes the degradation of this compound under different stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.

Stress ConditionReagents and ConditionsMajor Degradation Products IdentifiedExtent of DegradationReference
Acid Hydrolysis 0.1 M HCl, heatDesosaminylazithromycin, Anhydroerythromycin AComplete degradation observed in some studies.[1][2][1][2][3]
Base Hydrolysis 0.1 M NaOH, heatStable or slight degradation observed.Minimal degradation.[1][4][1][2][4]
Oxidative Degradation 3-35% H₂O₂, room temperatureN-oxide, N-desmethyl, and N-didesmethyl forms.Significant degradation.[4][5][6][2][4][5][6]
Thermal Degradation 80°C, 2 hoursMinimal degradation.Generally stable.[4][4]
Photolytic Degradation UV light (365 nm), 24 hoursN-oxide, N-desmethyl, and N-didesmethyl forms under sunlight irradiation.Stable under UV light alone, but degrades under sunlight.[4][6][4][6]

Comparative Stability of Macrolide Antibiotics

Understanding the stability of azithromycin in comparison to other macrolides is essential for drug development and formulation. Erythromycin, the progenitor of macrolides, and clarithromycin, another widely used derivative, serve as key comparators.

MacrolideAcid StabilityBase StabilityOxidative StabilityPhotostability
Azithromycin Unstable; degrades to several products.[1][2]Generally stable.[1][4]Susceptible to oxidation.[4][5][6]Degrades under sunlight.[6]
Erythromycin Highly unstable; rapidly forms inactive anhydroerythromycin A.[7][8][9]Susceptible to hydrolysis.Degrades into multiple products.[1]Degrades under UVC irradiation.[10]
Clarithromycin More stable than erythromycin but degrades below pH 3 to 5-O-desosaminyl-6-O-methyl-erythronolide A.[11][12]More stable than erythromycin.Susceptible to oxidation, forming N-oxide and N-desmethyl derivatives.[][14]Degrades under sunlight.[15]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products under accelerated conditions. A typical workflow is illustrated below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Start Prepare this compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photo Photolytic Degradation (e.g., UV/Sunlight) Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC, TLC) Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify

Forced Degradation Experimental Workflow

A general procedure for forced degradation involves dissolving the drug substance in a suitable solvent and exposing it to various stress conditions for a specified duration.[2][4] Aliquots are withdrawn at different time points, neutralized if necessary, and then analyzed by a stability-indicating analytical method.[5][16]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of azithromycin and its degradation products is reverse-phase HPLC with UV detection.[5][17]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[5][17]

  • Detection: UV detection at a low wavelength, typically around 210-215 nm, as azithromycin lacks a strong chromophore.[5][17]

  • Flow Rate: Typically 1.0 mL/min.[5]

Thin-Layer Chromatography (TLC)-Densitometry: This method provides a simpler alternative for the quantification of azithromycin and its impurities.[2]

  • Stationary Phase: Silica gel 60 F254 plates.[2]

  • Mobile Phase: A mixture of solvents such as methanol, acetone, and ammonia.[2]

  • Detection: Post-chromatographic derivatization, for instance, by spraying with a sulfuric acid-ethanol mixture followed by heating, with densitometric analysis around 483 nm.[2]

Degradation Pathways and Comparative Stability

Acidic Degradation Pathway of Azithromycin

Under acidic conditions, azithromycin undergoes significant degradation. The primary pathway involves the hydrolysis of the cladinose sugar, leading to the formation of desosaminylazithromycin.

G AZM Azithromycin Acid Acidic Conditions AZM->Acid DP1 Desosaminylazithromycin Acid->DP1 Hydrolysis of Cladinose Sugar DP2 Other Minor Degradants Acid->DP2

Azithromycin Acidic Degradation Pathway
Comparative Acid Stability of Macrolides

The acid stability of macrolides is a critical factor influencing their oral bioavailability. Azithromycin's structure, with a nitrogen atom in the lactone ring, confers greater acid stability compared to erythromycin.

G cluster_0 High Instability cluster_1 Moderate Instability cluster_2 Improved Stability Ery Erythromycin Azi Azithromycin Ery->Azi More Stable Cla Clarithromycin Azi->Cla More Stable

Comparative Acid Stability of Macrolides

Erythromycin is highly susceptible to acid-catalyzed degradation in the stomach, leading to the formation of inactive spiroketal products.[7][8] Clarithromycin, with a methoxy group at the C-6 position, exhibits improved acid stability over erythromycin.[11] Azithromycin's unique azalide structure provides better stability in acidic environments compared to erythromycin, which is a key advantage for oral administration.[6]

References

Confirming the Removal of Isomers from Purified Azithromycin Dihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. For complex molecules like azithromycin, a macrolide antibiotic, the presence of closely related isomers poses a significant challenge during purification. This guide provides a comparative overview of common purification strategies for removing isomers from azithromycin dihydrate, supported by experimental data. It also details the analytical methodology required to confirm the successful removal of these impurities.

Introduction to Azithromycin Isomers

Azithromycin's intricate structure gives rise to several potential isomers, which are molecules with the same chemical formula but different spatial arrangements. These isomers can form during the synthesis or degradation of the API. "Azithromycin B" is a commonly cited process-related impurity. Regulatory bodies require stringent control and monitoring of these isomers to ensure the final drug product's quality and safety.

Comparison of Purification Methods

Crystallization is the most prevalent and economically viable method for purifying azithromycin dihydrate and reducing isomer content on an industrial scale. The principle lies in the differential solubility of azithromycin and its isomers in a given solvent system. By carefully controlling parameters such as solvent composition, temperature, and addition rates, it is possible to selectively crystallize the desired azithromycin dihydrate, leaving the more soluble isomers in the mother liquor.

While preparative chromatography could theoretically be used for isomer separation, it is generally not the preferred method for large-scale purification of azithromycin due to higher costs and solvent consumption. Crystallization remains the industry standard.

The following table summarizes the effectiveness of different crystallization conditions on the removal of azithromycin isomers, based on published data.

Purification Method Starting Isomer Content (%) Final Isomer Content (%) Solvent System Key Parameters Yield (%) Reference
Crystallization Azithromycin B: 2.44Azithromycin B: 0.93Acetone-WaterStepwise water addition at 35°C91.8
Crystallization Azithromycin B: 1.53Azithromycin B: 1.47Methanol-WaterSingle water addition at 30°C94.0
Crystallization Isomers: ~0.5 - 1.0Isomers: < 0.1Acetone-WaterTwo-step water addition at 20-25°C> 90[1]

Note: The data presented is derived from patent literature and may vary based on the specific scale and equipment used.

Experimental Protocols

This protocol is a representative example based on common practices for reducing isomer content.

Objective: To reduce the percentage of isomers in crude azithromycin through controlled crystallization to obtain purified azithromycin dihydrate.

Materials:

  • Crude Azithromycin (containing isomers)

  • Acetone (ACS grade)

  • Purified Water

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Charge the jacketed glass reactor with crude azithromycin and acetone (e.g., a 1:3 w/v ratio).

  • Heating: Heat the mixture to 35°C while stirring until the azithromycin is completely dissolved.

  • First Water Addition: Slowly add a specified volume of purified water (e.g., 0.7 volumes relative to acetone) to the solution over a period of 2 hours, maintaining the temperature at 35°C.

  • Stirring: Stop the water addition and continue to stir the solution at 35°C for 4 hours. The solution may become turbid as crystals begin to form.

  • Second Water Addition: Add a second portion of purified water (e.g., 0.7 volumes relative to acetone) over 2 hours at 35°C.

  • Third Water Addition: Add a final portion of purified water (e.g., 1 volume relative to acetone) over 1 hour at 35°C.

  • Cooling and Crystallization: After the final water addition, slowly cool the suspension to room temperature and then further to 0-5°C and stir for an additional 2 hours.

  • Filtration: Isolate the crystallized product by filtration. Wash the filter cake with cold purified water.

  • Drying: Dry the purified azithromycin dihydrate under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis: Analyze the dried product for purity and isomer content using the HPLC method detailed below.

This HPLC method is suitable for the quantitative determination of azithromycin and the separation of its related isomers.

Objective: To confirm the removal of isomers and determine the purity of the azithromycin dihydrate sample.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a 20:80 (v/v) mixture of 0.05 M potassium phosphate buffer (pH adjusted to 8.2) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of azithromycin reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution to different concentrations. Also, prepare a standard solution of the known isomer(s) if available.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the purified azithromycin dihydrate sample in the mobile phase to achieve a concentration within the calibration range of the standards.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like theoretical plates, tailing factor, and reproducibility of the peak area.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing: Identify and integrate the peaks corresponding to azithromycin and its isomers based on their retention times compared to the standards.

  • Quantification: Calculate the percentage of each isomer in the sample using the peak areas and the calibration curve generated from the standard solutions. The purity of azithromycin can also be determined.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the purification and analytical workflows.

PurificationWorkflow cluster_purification Purification Process Crude Azithromycin Crude Azithromycin Dissolution Dissolution Crude Azithromycin->Dissolution Acetone Controlled Crystallization Controlled Crystallization Dissolution->Controlled Crystallization Water Addition & Cooling Filtration Filtration Controlled Crystallization->Filtration Drying Drying Filtration->Drying Purified Azithromycin Dihydrate Purified Azithromycin Dihydrate Drying->Purified Azithromycin Dihydrate

Caption: Purification workflow for azithromycin dihydrate.

AnalyticalWorkflow cluster_analysis Analytical Confirmation Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition UV Detection Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Calibration Curve Purity & Isomer Report Purity & Isomer Report Quantification->Purity & Isomer Report

Caption: Analytical workflow for isomer confirmation.

Conclusion

The removal of isomers from azithromycin dihydrate is a critical step in ensuring the quality and safety of the final drug product. Controlled crystallization from a suitable solvent system, such as acetone-water, has been demonstrated to be an effective method for significantly reducing isomer content to acceptable levels (typically below 0.1%). The successful removal of these impurities must be confirmed using a validated and robust analytical method, with reverse-phase HPLC being the standard technique. By implementing well-defined purification and analytical protocols, researchers and drug development professionals can consistently produce high-purity azithromycin dihydrate that meets stringent regulatory requirements.

References

A Comparative Guide to UV-Vis Spectrophotometric Assay Validation for Azithromycin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Azithromycin, a widely prescribed macrolide antibiotic, in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. While High-Performance Liquid Chromatography (HPLC) is a commonly employed method, UV-Vis spectrophotometry presents a simpler, more cost-effective, and rapid alternative for routine analysis. This guide provides a comprehensive comparison of the UV-Vis spectrophotometric assay for azithromycin with other analytical techniques, supported by experimental data and detailed protocols for validation as per International Council for Harmonisation (ICH) guidelines.

Performance Comparison: UV-Vis Spectrophotometry vs. HPLC

UV-Vis spectrophotometry for azithromycin analysis can be categorized into two main approaches: direct UV measurement and indirect methods involving a chromogenic reaction. The choice of method can influence sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique often considered the benchmark for pharmaceutical analysis.[1] A comparison of these methods is summarized below.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorbance by the drug molecule or a colored derivative.Separation of the drug from excipients based on its affinity for a stationary phase, followed by detection.[1]
Instrumentation UV-Vis SpectrophotometerHPLC system with a pump, injector, column, and detector (e.g., UV, Electrochemical, Mass Spectrometry).[2]
Speed Rapid analysis time.Longer run times per sample.[3]
Cost Lower instrument and operational costs.[3]Higher initial investment and ongoing maintenance costs.[3]
Specificity Can be susceptible to interference from excipients or degradation products, though method variations can improve this.[3]High specificity due to the separation of components before detection.[2]
Sensitivity Generally lower sensitivity compared to HPLC, though some derivatization methods can enhance it.[4]High sensitivity, with various detectors available for trace-level analysis.[2]
Solvent Consumption Minimal solvent usage.Higher consumption of organic solvents.

Validated UV-Vis Spectrophotometric Methods for Azithromycin

Several UV-Vis spectrophotometric methods have been developed and validated for the determination of azithromycin in pharmaceutical dosage forms. These methods often vary in the solvent system, wavelength of maximum absorbance (λmax), and the use of derivatizing agents.

Method 1: Direct UV Spectrophotometry in Phosphate Buffer

A straightforward and rapid method involves the direct measurement of azithromycin's absorbance in a suitable buffer system.

Experimental Protocol:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of azithromycin reference standard and dissolve it in a 10 mL volumetric flask with 0.1 N HCl. Further dilute with pH 6.8 phosphate buffer to obtain a working standard solution of 100 µg/mL.[5]

  • Preparation of Sample Solution: For tablets, weigh and powder ten tablets. Take an amount of powder equivalent to 10 mg of azithromycin, dissolve in 0.1 N HCl, and then dilute with pH 6.8 phosphate buffer to a final concentration within the linearity range.[5] For other formulations, an equivalent amount of the active pharmaceutical ingredient (API) should be processed.

  • Determination of λmax: Scan the working standard solution from 200-400 nm against a phosphate buffer blank to determine the wavelength of maximum absorbance. For azithromycin in pH 6.8 phosphate buffer, the λmax is typically observed around 208 nm.[5]

  • Calibration Curve: Prepare a series of dilutions from the working standard solution (e.g., 10-50 µg/mL) and measure their absorbance at the determined λmax.[5] Plot a graph of absorbance versus concentration to establish the calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Validation Parameters for Direct UV Method:

ParameterResult
Linearity Range 10-50 µg/mL[5]
Correlation Coefficient (R²) 0.9962[5]
Accuracy (% Recovery) 99.72%[5]
Precision (%RSD) < 2%[5]
Limit of Detection (LOD) 1.6 µg/mL[5]
Limit of Quantification (LOQ) 5.0 µg/mL[5]
Method 2: Indirect Spectrophotometry via Chromogen Formation

This method enhances sensitivity and specificity by reacting azithromycin with a reagent to form a colored product that can be measured in the visible region, reducing interference from UV-absorbing excipients.[6][7]

Experimental Protocol:

  • Principle: Azithromycin is oxidized by potassium permanganate to liberate formaldehyde. The formaldehyde then reacts with acetyl acetone and ammonium acetate to form a yellow-colored chromogen, 3,5-diacetyl-2,6-dihydrolutidine.[6][7]

  • Preparation of Reagents:

    • Potassium permanganate solution.

    • Acetyl acetone-ammonium acetate reagent.[7]

  • Preparation of Standard and Sample Solutions: Prepare stock solutions of the azithromycin reference standard and the pharmaceutical formulation in distilled water.

  • Color Development: To a series of volumetric flasks containing aliquots of the standard or sample solutions, add the potassium permanganate solution and allow the oxidation to proceed. Decolorize the excess permanganate with a suitable reagent like oxalic acid. Then, add the acetyl acetone-ammonium acetate reagent and heat in a water bath (e.g., at 37°C for 1 minute).[6][7]

  • Spectrophotometric Measurement: After cooling, dilute the solutions to the mark with distilled water and measure the absorbance of the yellow-colored solution at its λmax, which is typically around 412 nm, against a reagent blank.[6]

  • Calibration and Analysis: Construct a calibration curve using the absorbance values of the processed standards and determine the concentration of azithromycin in the sample.

Validation Parameters for Indirect Colorimetric Method:

ParameterResult
Linearity Range 10-75 µg/mL[6]
Correlation Coefficient (R²) 0.9978[6]
Accuracy (% Recovery) Typically >99%
Precision (%RSD) Intra-day and Inter-day RSD ≤ 2.0%[7]

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in validating a UV-Vis spectrophotometric assay for azithromycin according to ICH guidelines.

Assay_Validation_Workflow start Start: Method Development linearity Linearity & Range start->linearity ICH Q2(R1) Guidelines accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report Compile Data end Method Approved validation_report->end

Caption: Workflow for the validation of a UV-Vis spectrophotometric assay.

Comparison of Analytical Techniques

The selection of an analytical method depends on various factors, including the specific requirements of the analysis, available resources, and the nature of the sample. The following diagram provides a comparative overview of common analytical techniques for azithromycin determination.

Analytical_Technique_Comparison center Azithromycin Analysis uv_vis UV-Vis Spectrophotometry center->uv_vis Simple & Cost-Effective hplc HPLC center->hplc High Specificity & Sensitivity other Other Methods (e.g., LC-MS, Microbiological Assay) center->other Specialized Applications uv_attr ✓ Rapid ✓ Low Cost ✗ Lower Specificity hplc_attr ✓ High Specificity ✓ High Sensitivity ✗ High Cost & Complexity other_attr ✓ Very High Sensitivity (LC-MS) ✓ Measures Biological Activity (Microbio.) ✗ Complex & Time-Consuming

Caption: Comparison of analytical techniques for azithromycin determination.

Conclusion

Validated UV-Vis spectrophotometric methods offer a practical and efficient alternative to HPLC for the routine quality control analysis of azithromycin in pharmaceutical formulations. The choice between direct and indirect methods will depend on the sample matrix and the required sensitivity. While HPLC remains the gold standard for stability-indicating assays and the analysis of complex mixtures, the simplicity, speed, and cost-effectiveness of UV-Vis spectrophotometry make it a valuable tool for many applications in the pharmaceutical industry. The data and protocols presented in this guide provide a solid foundation for the development and validation of robust UV-Vis spectrophotometric assays for azithromycin.

References

Comparative Analysis

A Comparative Guide to the In Vitro Efficacy of Azithromycin Hydrate and Clarithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two widely used macrolide antibiotics: azithromycin hydrate and clarithromycin. The information presented is based on experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action

Both azithromycin and clarithromycin are macrolide antibiotics that inhibit bacterial protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the translation of messenger RNA (mRNA).[2] This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but at higher concentrations, they can be bactericidal against certain pathogens.[1]

In Vitro Efficacy Comparison

The in vitro activity of azithromycin and clarithromycin varies depending on the bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for key respiratory pathogens.

Table 1: In Vitro Activity against Streptococcus pneumoniae
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MPC₅₀ (mg/L)MPC₉₀ (mg/L)
Azithromycin0.130.2514
Clarithromycin0.0310.0630.130.5

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.[4][5][6] MPC₅₀/₉₀: Mutant prevention concentration for 50% and 90% of isolates, respectively.[4][6]

Studies consistently show that clarithromycin is more potent in vitro against susceptible strains of Streptococcus pneumoniae when compared to azithromycin.[1][7] The lower MIC and MPC values for clarithromycin suggest it may have a lower propensity to select for resistant mutants of S. pneumoniae.[4][5][8]

Table 2: In Vitro Activity against Haemophilus influenzae
AntibioticMIC Range (mg/L)MIC₉₀ (mg/L)
Azithromycin0.5 - 2.01 - 2
Clarithromycin4 - 168 - 16

MIC Range and MIC₉₀ values are typical ranges reported across various studies.[1][7][9]

In contrast to its activity against S. pneumoniae, azithromycin demonstrates greater in vitro potency against Haemophilus influenzae than clarithromycin.[1][3][9][10] It is important to note, however, that the active metabolite of clarithromycin, 14-hydroxy-clarithromycin, can act synergistically with the parent compound, enhancing its activity against H. influenzae.[1][9]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methods. The following is a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Diagram 1: Generalized Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Standardized_Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Isolate->Standardized_Inoculum Culture & Adjust Turbidity Inoculation Inoculate Dilutions with Bacterial Suspension Standardized_Inoculum->Inoculation Serial_Dilutions Serial Dilutions of Azithromycin & Clarithromycin Serial_Dilutions->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology Details
  • Bacterial Strains and Culture Conditions: Clinical isolates of bacteria such as S. pneumoniae and H. influenzae are cultured on appropriate media (e.g., Mueller-Hinton agar supplemented with blood for fastidious organisms).[11][12]

  • Inoculum Preparation: A standardized inoculum is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]

  • Susceptibility Testing Methods:

    • Broth Microdilution: This is a common method where serial dilutions of the antibiotics are prepared in a liquid growth medium in microtiter plates.[14][15] Each well is then inoculated with the standardized bacterial suspension.[14]

    • Agar Dilution: In this method, the antibiotic is incorporated into an agar medium at various concentrations.[13][15] The standardized bacterial inoculum is then spotted onto the surface of the agar plates.

  • Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric conditions (e.g., ambient air or CO₂ enriched) at 35-37°C for 16-24 hours.[12][14]

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[13][14]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of macrolide antibiotics at the bacterial ribosome.

Diagram 2: Macrolide Mechanism of Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Polypeptide Growing Polypeptide Chain 50S->Polypeptide Exits Inhibition Inhibition of Protein Synthesis 50S->Inhibition Blocks Translocation mRNA mRNA mRNA->30S Binds tRNA tRNA tRNA->50S Enters P-site Macrolide Azithromycin / Clarithromycin Macrolide->50S Binds to P-site

Caption: Macrolides bind to the 50S ribosomal subunit, inhibiting protein synthesis.

Conclusion

References

Azithromycin Hydrates: A Comparative Stability Analysis of Monohydrate versus Dihydrate Forms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and formulation scientists on the comparative stability of azithromycin monohydrate and dihydrate, supported by experimental data and detailed protocols.

In the development of robust pharmaceutical formulations, a thorough understanding of the solid-state properties of the active pharmaceutical ingredient (API) is paramount. Azithromycin, a widely used macrolide antibiotic, can exist in different hydrated forms, primarily as a monohydrate and a dihydrate. The degree of hydration can significantly influence the physicochemical properties of the API, including its stability, solubility, and bioavailability. This guide provides a detailed comparative stability analysis of azithromycin monohydrate and dihydrate, presenting key experimental data and methodologies to aid researchers in selecting the optimal form for their formulation needs.

Executive Summary

Overall, experimental evidence strongly indicates that azithromycin dihydrate is the more thermodynamically stable form compared to the monohydrate and the anhydrous form. The monohydrate is described as a stable crystalline form, but it can convert to the more stable dihydrate, particularly in the presence of moisture. The anhydrous form is highly hygroscopic and readily converts to the dihydrate form upon exposure to ambient conditions. Commercially available azithromycin is typically the dihydrate form.

Data Presentation: Physicochemical Properties and Stability

The following tables summarize the key comparative data between azithromycin monohydrate and dihydrate based on available scientific literature.

Table 1: Comparative Physicochemical Properties

PropertyAzithromycin MonohydrateAzithromycin DihydrateReferences
Molecular Formula C₃₈H₇₂N₂O₁₂·H₂OC₃₈H₇₂N₂O₁₂·2H₂O
Water Content (theoretical) ~2.3%~4.6%
Hygroscopicity Considered hygroscopic, can convert to dihydrateNon-hygroscopic under normal storage conditions
Solubility May convert to dihydrate during solubility studies, leading to no significant difference in equilibrium solubility.Lower intrinsic solubility compared to the anhydrous form, but is the stable form in aqueous environments.

Table 2: Comparative Thermal Stability

ParameterAzithromycin MonohydrateAzithromycin DihydrateReferences
Dehydration Onset (TGA) Dehydration and melting may occur simultaneously.Dehydration starts around 25°C under nitrogen flow and is complete by 120°C.
Weight Loss (TGA) Corresponds to the loss of one water molecule.A weight loss of approximately 4.38% corresponds to the stoichiometric loss of two water molecules.
Melting Point (DSC) Dehydration and melting may occur concurrently.Exhibits an endothermic event corresponding to dehydration and melting.

Experimental Protocols

Detailed methodologies for the key experiments cited in the stability analysis are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal decomposition profile of azithromycin hydrates.

Methodology:

  • Instrument: Mettler TGA apparatus or equivalent.

  • Sample Preparation: 1-5 mg of the azithromycin hydrate sample is placed in an aluminum pan.

  • Analysis Conditions:

    • Purge Gas: Nitrogen at a flow rate of 40 ml/min.

    • Heating Rate: A linear heating rate of 1°C/min is applied.

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25°C) up to 250°C.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The percentage of weight loss corresponding to the loss of water molecules is calculated.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions, such as melting and dehydration, of azithromycin hydrates.

Methodology:

  • Instrument: DSC apparatus (e.g., TA Instruments DSC 2920) calibrated with indium.

  • Sample Preparation: 10-15 mg of the sample is weighed into sealed or open aluminum pans. An empty pan is used as a reference.

  • Analysis Conditions:

    • Purge Gas: Nitrogen.

    • Heating Rate: A heating rate of 2°C/min is employed.

    • Temperature Range: The analysis is typically run from 0°C to 250°C after an initial stabilization period.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic events are identified and analyzed.

X-Ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline structure of azithromycin hydrates and identify different polymorphic or hydrated forms.

Methodology:

  • Instrument: X-ray diffractometer (e.g., PANalytical X'pert PRO MPM) with Cu Kα radiation.

  • Sample Preparation: The powder sample is placed on a sample holder.

  • Analysis Conditions:

    • Radiation: Cu Kα radiation (tube typically operated at 45 kV and 40 mA).

    • Scan Range: Data is collected over an angular range of 5° to 50° 2θ.

    • Temperature and Humidity: The analysis is performed at room temperature (e.g., 20°C) and controlled relative humidity (e.g., ~50%).

  • Data Analysis: The diffraction pattern (intensity versus 2θ angle) is recorded and compared with reference patterns for azithromycin monohydrate and dihydrate to determine the crystalline form.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative stability analysis of azithromycin hydrates.

experimental_workflow cluster_start Sample Preparation cluster_analysis Physicochemical Analysis cluster_stability Stability Studies cluster_results Data Comparison & Conclusion start Azithromycin Monohydrate tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc xrpd X-Ray Powder Diffraction (XRPD) start->xrpd thermal Thermal Stress (e.g., 40°C, 60°C) start->thermal humidity Humidity Stress (e.g., 75% RH) start->humidity start2 Azithromycin Dihydrate start2->tga start2->dsc start2->xrpd start2->thermal start2->humidity comparison Comparative Data Analysis tga->comparison dsc->comparison xrpd->comparison thermal->comparison humidity->comparison conclusion Determination of Relative Stability comparison->conclusion

Caption: Experimental workflow for comparative stability analysis.

Conclusion

The selection of the appropriate hydrated form of azithromycin is a critical decision in drug development. The available data consistently points to the superior thermodynamic stability of the dihydrate form over the monohydrate and anhydrous forms. The monohydrate, while crystalline, exhibits a tendency to convert to the more stable dihydrate, particularly under humid conditions. For the development of a stable and robust solid dosage form, azithromycin dihydrate is the preferred choice. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and scientists working on the formulation of azithromycin.

Azithromycin Hydrate Shows Superior Stability Over Erythromycin in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data confirms that azithromycin hydrate exhibits significantly greater stability in acidic conditions compared to erythromycin. This key difference, attributed to a structural modification in the azithromycin molecule, prevents the acid-catalyzed degradation that rapidly inactivates erythromycin, a finding of critical importance for drug development and formulation scientists.

Erythromycin, a well-established macrolide antibiotic, is known for its instability in the acidic environment of the stomach. This instability leads to the formation of inactive degradation products, reducing its oral bioavailability.[1][2][3][4] In contrast, azithromycin, a newer azalide antibiotic, was specifically designed to overcome this limitation.[5] Its chemical structure blocks the internal dehydration pathway that plagues erythromycin, resulting in enhanced acid stability.[6][7]

Quantitative Comparison of Stability

Experimental data highlights the stark contrast in the acid stability of these two macrolides. In a solution at pH 2 and 37°C, erythromycin undergoes 10% degradation in a mere 3.7 seconds. Under the same conditions, azithromycin demonstrates remarkably higher stability, with a 10% degradation time of 20.1 minutes.[6][7] This represents a several hundred-fold increase in stability for azithromycin.

The activation energy required for the degradation of each compound further underscores this difference. The acid-catalyzed hydrolysis of azithromycin has a significantly higher activation energy of 25.3 kcal/mol, compared to the 15.6 kcal/mol required for the internal dehydration of erythromycin.[6][7] This indicates that more energy is needed to initiate the degradation of azithromycin, making it inherently more stable in acidic environments.

ParameterAzithromycin DihydrateErythromycinReference(s)
Degradation Pathway Acid-catalyzed hydrolysis of the cladinose sugarIntramolecular dehydration to form anhydroerythromycin[6][7]
Time for 10% Decay (T1/10) at pH 2, 37°C 20.1 minutes3.7 seconds[6][7]
Activation Energy for Degradation 25.3 kcal/mol15.6 kcal/mol[6][7]
Key Structural Difference Methyl-substituted nitrogen at the 9a positionCarbonyl group at the 9a position[6][7]

Degradation Pathways

The differing stabilities of azithromycin and erythromycin are a direct result of their distinct chemical structures and consequent degradation pathways under acidic conditions.

G cluster_0 Erythromycin Degradation cluster_1 Azithromycin Degradation Erythromycin Erythromycin Hemiketal Erythromycin-6,9-hemiketal Erythromycin->Hemiketal Rapid intramolecular dehydration Anhydroerythromycin Anhydroerythromycin (Inactive) Hemiketal->Anhydroerythromycin Azithromycin Azithromycin Hydrolysis Acid-catalyzed hydrolysis Azithromycin->Hydrolysis Slow Degradation_Product Loss of cladinose sugar Hydrolysis->Degradation_Product

Caption: Degradation pathways of Erythromycin and Azithromycin in acidic conditions.

Erythromycin rapidly degrades in acidic aqueous media through an intramolecular dehydration process, forming inactive anhydroerythromycin.[6][7] Azithromycin's structure, which includes a methyl-substituted nitrogen at the 9a position of the aglycone ring, blocks this internal dehydration pathway.[6][7] Consequently, azithromycin's degradation occurs through a much slower acid-catalyzed hydrolysis of the ether bond to the cladinose sugar.[6][7]

Experimental Protocols

The determination of the acid stability of macrolide antibiotics like azithromycin and erythromycin is typically conducted following a systematic experimental protocol. The International Council for Harmonisation (ICH) guidelines for stability testing provide a framework for these studies.

Objective: To compare the degradation kinetics of this compound and erythromycin in an acidic solution.

Materials:

  • Azithromycin dihydrate reference standard

  • Erythromycin reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Acidic Buffer:

    • Prepare a buffer solution of the desired pH (e.g., pH 2.0) using appropriate reagents (e.g., HCl and KCl).

    • Verify the pH using a calibrated pH meter.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of azithromycin dihydrate and erythromycin reference standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare individual stock solutions of a specific concentration (e.g., 1 mg/mL).

  • Initiation of Degradation Study:

    • Pipette a precise volume of the stock solution into a volumetric flask containing the pre-heated acidic buffer (e.g., 37°C) to achieve the desired final concentration.

    • Immediately withdraw a sample at time zero (t=0) and neutralize it to halt the degradation process. This can be done by adding a predetermined amount of a basic solution (e.g., NaOH).

    • Place the flasks in a thermostatically controlled environment (e.g., a water bath at 37°C).

  • Sampling:

    • Withdraw aliquots of the reaction mixture at predetermined time intervals. The sampling frequency should be higher for the less stable compound (erythromycin).

    • Immediately neutralize each sample to stop the degradation.

  • Sample Analysis (HPLC):

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method for macrolides would involve:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

      • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

      • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

      • Temperature: Controlled column temperature.

  • Data Analysis:

    • Quantify the amount of the parent drug remaining at each time point by comparing the peak area with a standard curve.

    • Plot the natural logarithm of the drug concentration versus time. The degradation rate constant (k) can be determined from the slope of this line.

    • Calculate the time for 10% degradation (T1/10) using the equation: T1/10 = 0.105 / k.

The following diagram illustrates the general workflow for this experimental protocol.

G prep_buffer Prepare Acidic Buffer (e.g., pH 2) initiate_study Initiate Degradation Study (Add stock to heated buffer) prep_buffer->initiate_study prep_stock Prepare Antibiotic Stock Solutions prep_stock->initiate_study sampling Collect Samples at Time Intervals initiate_study->sampling neutralize Neutralize Samples sampling->neutralize hplc_analysis Analyze by HPLC neutralize->hplc_analysis data_analysis Calculate Degradation Rate & T1/10 hplc_analysis->data_analysis

Caption: Experimental workflow for antibiotic acid stability testing.

This rigorous comparison provides clear evidence of the superior stability of this compound in acidic conditions, a crucial factor in its enhanced oral bioavailability and clinical efficacy compared to erythromycin. These findings are essential for researchers and professionals involved in the development and formulation of oral antibiotic therapies.

References

Azithromycin's In Vitro Efficacy Against Respiratory Pathogens: A Comparative Analysis with Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, macrolides hold a significant position in the management of respiratory tract infections. This guide provides an objective in vitro comparison of azithromycin against other commonly used macrolides, namely clarithromycin, erythromycin, and roxithromycin. The analysis is based on experimental data for key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Comparative In Vitro Activity

The in vitro potency of macrolides is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for azithromycin and other macrolides against major respiratory pathogens.

Table 1: In Vitro Activity Against Streptococcus pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Azithromycin≤0.12 - 0.25≤0.12 - 0.5
Clarithromycin≤0.06 - 0.12≤0.06 - 0.125
Erythromycin≤0.06 - 0.125≤0.12 - 0.125
Roxithromycin0.250.5

Data compiled from multiple sources. Ranges indicate variations observed across different studies.

Against Streptococcus pneumoniae, clarithromycin and erythromycin generally exhibit lower MIC values compared to azithromycin, suggesting greater in vitro potency.[1][2] Azithromycin's activity is comparable, with MIC90 values remaining within a clinically relevant range for susceptible isolates.[3]

Table 2: In Vitro Activity Against Haemophilus influenzae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Azithromycin0.5 - 11 - 2
Clarithromycin2 - 44 - 8
Erythromycin2 - 44 - 8
Roxithromycin24

Data compiled from multiple sources. Ranges indicate variations observed across different studies.

Azithromycin demonstrates superior in vitro activity against Haemophilus influenzae when compared to other macrolides.[4][5][6][7][8] Its MIC values are consistently lower, indicating that a smaller concentration of the drug is required to inhibit the growth of this pathogen.

Table 3: In Vitro Activity Against Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Azithromycin≤0.06≤0.06 - 0.12
Clarithromycin≤0.12≤0.12 - 0.25
Erythromycin≤0.12≤0.12 - 0.25
Roxithromycin0.120.25

Data compiled from multiple sources. Ranges indicate variations observed across different studies.

Against Moraxella catarrhalis, azithromycin is the most potent agent in vitro, exhibiting the lowest MIC50 and MIC90 values among the compared macrolides.[4]

Table 4: In Vitro Activity Against Mycoplasma pneumoniae

AntibioticMIC90 (µg/mL)
Azithromycin0.00024
Clarithromycin0.0078
Erythromycin0.0156
Roxithromycin0.03125

Data from a single study, highlighting the high potency of macrolides against this atypical pathogen.[9]

Azithromycin shows exceptional in vitro activity against Mycoplasma pneumoniae, being the most potent antimicrobial agent tested among the macrolides in this particular study.[9]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized in vitro susceptibility testing methods. The following is a generalized description of the key experimental protocols used.

Bacterial Isolates Clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are obtained from various medical centers. The isolates are identified to the species level using standard microbiological techniques.

Antimicrobial Agents Standard laboratory powders of azithromycin, clarithromycin, erythromycin, and roxithromycin are obtained from their respective manufacturers. Stock solutions are prepared according to the manufacturers' instructions.

Minimum Inhibitory Concentration (MIC) Determination The MICs are determined using either the agar dilution or broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or other relevant standards such as the Deutsches Institut für Normung (DIN).[10][11]

  • Agar Dilution Method:

    • Serial twofold dilutions of each antimicrobial agent are prepared and added to molten Mueller-Hinton agar. For H. influenzae, the medium is supplemented with hemin and NAD (Haemophilus Test Medium). For S. pneumoniae, supplementation with 5% sheep blood is used.

    • The agar is poured into petri dishes and allowed to solidify.

    • Bacterial isolates are cultured overnight and the suspensions are adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

    • A standardized inoculum of each bacterial suspension is applied to the surface of the agar plates containing the different antibiotic concentrations.

    • The plates are incubated at 35-37°C for 18-24 hours. For H. influenzae and S. pneumoniae, incubation is performed in an atmosphere of 5% CO2.

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Broth Microdilution Method: [12]

    • Serial twofold dilutions of the antimicrobial agents are prepared in a liquid broth medium (e.g., cation-adjusted Mueller-Hinton broth) in 96-well microtiter plates.

    • A standardized inoculum of the test organism is added to each well.

    • The plates are incubated under appropriate conditions as described for the agar dilution method.

    • The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or a color change, indicating bacterial growth.[12]

Quality Control Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are included in each experiment to ensure the accuracy and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of different macrolides against respiratory pathogens.

MIC_Determination_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase cluster_methods Methodology start Start: Obtain Bacterial Isolates & Antibiotic Powders prep_isolates Prepare Standardized Bacterial Inoculum start->prep_isolates prep_antibiotics Prepare Serial Dilutions of Macrolides start->prep_antibiotics inoculation Inoculate Media with Bacteria prep_isolates->inoculation prep_antibiotics->inoculation incubation Incubate under Controlled Conditions inoculation->incubation agar_dilution Agar Dilution inoculation->agar_dilution broth_microdilution Broth Microdilution inoculation->broth_microdilution read_results Read and Record MIC Values incubation->read_results compare_data Compare MIC50/MIC90 of Different Macrolides read_results->compare_data end end compare_data->end End: Comparative Efficacy Data

Caption: Workflow for MIC Determination of Macrolides.

Conclusion

The in vitro data consistently demonstrate that while macrolides as a class are active against common respiratory pathogens, there are notable differences in their potency. Azithromycin shows superior in vitro activity against H. influenzae and M. catarrhalis.[4] Clarithromycin and erythromycin tend to be more potent against S. pneumoniae in vitro.[1][2] It is important to note that in vitro activity is one of several factors, including pharmacokinetics and local resistance patterns, that influence the clinical efficacy of an antibiotic.[5] This guide provides foundational data to inform further research and drug development efforts in the field of respiratory infectious diseases.

References

Azithromycin vs. Clarithromycin: An In Vitro Comparison Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of azithromycin and clarithromycin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. The following sections present a comprehensive analysis based on experimental data, detailing the antimicrobial activity, mechanisms of action, and resistance pathways.

Quantitative Analysis of In Vitro Activity

The in vitro potency of azithromycin and clarithromycin against Streptococcus pneumoniae is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC data from various studies, offering a comparative view of the two macrolides.

Metric Azithromycin (mg/L) Clarithromycin (mg/L) Reference
Modal MIC0.1250.031[1]
MIC900.250.063[1]
MIC Range0.12 - 40.015 - 16[2]

Table 1: Comparative MIC Values for Azithromycin and Clarithromycin against S. pneumoniae

Penicillin Susceptibility Antibiotic MIC90 (µg/mL) Reference
Penicillin-Susceptible & IntermediateAzithromycin≤ 0.125[3]
Clarithromycin≤ 0.125[3]
Penicillin-ResistantAzithromycin> 128.0[3]
Clarithromycin> 128.0[3]

Table 2: Influence of Penicillin Susceptibility on Macrolide MIC90s

In general, clarithromycin demonstrates greater in vitro potency against susceptible S. pneumoniae isolates, often exhibiting MIC values that are one to two dilutions lower than those of azithromycin.[3] However, for strains resistant to erythromycin, cross-resistance to both azithromycin and clarithromycin is observed.[3] It is also noteworthy that against penicillin-resistant strains, the efficacy of both macrolides is significantly diminished.[3]

Mechanisms of Action and Resistance

Azithromycin and clarithromycin are macrolide antibiotics that inhibit bacterial protein synthesis.[4] They achieve this by binding to the 50S ribosomal subunit, thereby interfering with the translation of mRNA.[5]

Resistance of Streptococcus pneumoniae to macrolides is primarily mediated by two main mechanisms:

  • Target Site Modification: This is most commonly due to the methylation of the 23S rRNA, a component of the 50S ribosomal subunit. This modification is carried out by an enzyme encoded by the erm(B) gene, which leads to a high level of resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[4][6]

  • Active Efflux: This mechanism involves the active pumping of the antibiotic out of the bacterial cell. This is mediated by an efflux pump encoded by the mef (macrolide efflux) genes, such as mef(E).[4][7] This typically confers a lower level of resistance to 14- and 15-membered macrolides.[7]

A smaller percentage of macrolide resistance can be attributed to mutations in the ribosomal proteins or 23S rRNA.[6]

Experimental Protocols

The determination of in vitro susceptibility of Streptococcus pneumoniae to azithromycin and clarithromycin is crucial for understanding their comparative efficacy. The following are detailed methodologies for key experiments cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized S. pneumoniae inoculum E1 Inoculate each well of a microtiter plate with the bacterial suspension P1->E1 P2 Prepare serial two-fold dilutions of azithromycin and clarithromycin in Mueller-Hinton broth with 3% lysed horse blood E2 Add antibiotic dilutions to the corresponding wells P2->E2 E3 Incubate plates at 35-37°C in ambient air E1->E3 E2->E3 A1 Visually inspect plates for turbidity after 20-24 hours E3->A1 A2 Determine MIC: the lowest concentration with no visible growth A1->A2

Caption: Workflow for MIC determination by broth microdilution.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

An alternative standardized method for MIC determination.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Mueller-Hinton agar plates containing serial two-fold dilutions of azithromycin and clarithromycin E1 Spot-inoculate the bacterial suspension onto the surface of each agar plate P1->E1 P2 Prepare standardized S. pneumoniae inoculum P2->E1 E2 Incubate plates at 35-37°C E1->E2 A1 Examine plates for bacterial growth after 20-24 hours E2->A1 A2 Determine MIC: the lowest concentration that inhibits visible growth A1->A2

Caption: Workflow for MIC determination by agar dilution.

Macrolide Resistance Gene Detection by PCR

This protocol is used to identify the genetic determinants of macrolide resistance.

G cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis P1 Extract bacterial DNA from S. pneumoniae isolates PCR1 Set up PCR reaction with primers specific for erm(B) and mef(A/E) genes P1->PCR1 PCR2 Perform thermal cycling to amplify target genes PCR1->PCR2 A1 Run PCR products on an agarose gel PCR2->A1 A2 Visualize DNA bands under UV light A1->A2 A3 Identify presence or absence of resistance genes based on band size A2->A3

Caption: Workflow for detecting macrolide resistance genes via PCR.

Signaling Pathways and Resistance Mechanisms

The interaction of macrolides with the bacterial ribosome and the subsequent resistance mechanisms do not involve classical signaling pathways with cascades of protein phosphorylation. Instead, the process is a direct molecular interaction and subsequent modification or efflux.

G cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Macrolide Azithromycin / Clarithromycin Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to Reduced_Binding Reduced Macrolide Binding Macrolide->Reduced_Binding Drug_Expulsion Macrolide Expulsion Macrolide->Drug_Expulsion Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth Leads to ErmB erm(B) gene Methylase Ribosomal Methylase ErmB->Methylase Encodes Modified_Ribosome Altered 50S Ribosome Methylase->Modified_Ribosome Methylates Modified_Ribosome->Reduced_Binding MefE mef(E) gene Efflux_Pump Efflux Pump MefE->Efflux_Pump Encodes Efflux_Pump->Drug_Expulsion

Caption: Macrolide action and primary resistance mechanisms in S. pneumoniae.

References

a comparative review of modern analytical methods for azithromycin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Modern Analytical Methods for Azithromycin

Azithromycin, a broad-spectrum macrolide antibiotic, is widely used to treat various bacterial infections.[1] Its prevalence in clinical use necessitates robust, accurate, and sensitive analytical methods for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide provides a comparative overview of modern analytical techniques, presenting their performance data, experimental protocols, and a generalized workflow for researchers, scientists, and drug development professionals. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Methods, with additional mention of Capillary Electrophoresis (CE).

Method Comparison and Performance

The choice of an analytical method for azithromycin depends heavily on the application, required sensitivity, and the available instrumentation. While HPLC with UV detection is common for routine quality control of pharmaceutical forms, LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity and specificity.[2] Electrochemical methods offer a cost-effective and sensitive alternative, particularly for specific applications.[3]

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for azithromycin analysis.[4] Coupled with an Ultraviolet (UV) detector, it provides a reliable method for assay and impurity profiling in bulk drugs and dosage forms.[5][6] Since azithromycin's chromophore provides weak UV absorbance, detection is typically performed at low wavelengths, such as 210-215 nm.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for quantifying low concentrations of azithromycin in complex biological matrices like plasma and tears.[2][9][10] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.[9][11]

Electrochemical Methods present a sensitive and often simpler alternative to chromatography.[12] Techniques like differential pulse voltammetry (DPV) can be used for azithromycin determination in pharmaceutical products and environmental samples.[13] These methods are based on the electrochemical oxidation of azithromycin at a modified electrode surface.[12]

Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of azithromycin.[14] It offers high efficiency and requires minimal solvent consumption. Notably, azithromycin itself has been investigated as a chiral selector in CE for separating enantiomers of other drugs.[15][16]

Data Presentation

The following table summarizes the quantitative performance data for various modern analytical methods used for azithromycin determination.

MethodMatrix/ApplicationLinearity RangeLOD/LOQAccuracy/RecoveryPrecision (%RSD)Citation(s)
RP-HPLC-UV Bulk & Dosage Forms10 - 50 µg/mLLOD: 1.6 µg/mL; LOQ: 5 µg/mL--[2]
RP-HPLC-UV Bulk & Dosage Forms0.3 - 2.0 mg/mLLOD: 0.0005 mg/mL100.5%0.2%[8]
RP-HPLC-UV Bulk & Dosage Forms-LOD: 0.02%; LOQ: 0.078%100.7%-[17]
LC-MS/MS Human Plasma0.5 - 2,000 ng/mL-~90%-[9]
LC-MS/MS Human Tears5 - 1,000 ng/mLLLOQ: 5 ng/mLWithin ±15%<10%[10][11]
Electrochemical (DPV) Water Samples0.5 - 10.0 µMLOD: 0.08 µM; LOQ: 0.3 µM--[13]
Electrochemical (FIA-AM) Pharmaceutical Forms1.00x10⁻⁶ - 1.50x10⁻⁵ MLOD: 4.44x10⁻⁷ M-Good reproducibility[18]
Capillary Electrophoresis Formulations-LOD: 0.0125 mg/mL; LOQ: 0.03 mg/mL99 - 101.7%Intraday: ≤1.0%; Interday: <3.7%[14]
HPTLC Bulk & Capsule Forms5 - 30 mcg/spotLOQ: 2 mcg/spot-Intra-assay: ≤0.54%; Inter-assay: ≤0.86%[19]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; DPV: Differential Pulse Voltammetry; FIA-AM: Flow Injection Analysis-Amperometric Detection; HPTLC: High-Performance Thin-Layer Chromatography.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and serve as a reference for method development.

RP-HPLC-UV Method for Bulk and Pharmaceutical Dosage Forms

This method is an alternative to the official USP method and uses a more common UV detector.[5][7]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18, 5 µm, 250 mm × 4.6 mm.[5]

  • Mobile Phase: An isocratic mixture of methanol and a buffer solution in a 90:10 (v/v) ratio.[5][7]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection: UV at 210 nm.[7]

  • Injection Volume: 500 µL.[5]

  • Column Temperature: 45 °C or 50 °C.[8][20]

  • Sample Preparation: Azithromycin standards and samples are dissolved in a suitable solvent, typically the mobile phase, to achieve a concentration within the linear range.

LC-MS/MS Method for Azithromycin in Human Plasma

This protocol describes a high-throughput method for pharmacokinetic studies.[9]

  • Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and a mixture of methanol–acetonitrile (1:1, v/v).[9]

  • Flow Rate: 0.25 mL/min.[9]

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection (MRM):

    • Azithromycin transition: m/z 749.50 > 591.45.[9]

    • Internal Standard (Azithromycin-d5) transition: m/z 754.50 > 596.45.[9]

  • Sample Preparation: Solid-phase extraction (SPE) is used to isolate azithromycin from 100 µL of human plasma.[9] The extraction recovery is typically around 90%.[9]

Electrochemical Determination using a Modified Electrode

This protocol outlines a sensitive voltammetric method for azithromycin quantification.[13]

  • Instrumentation: An electrochemical workstation with a three-electrode system.

  • Working Electrode: A screen-printed carbon electrode (SPCE) modified with a molecularly imprinted polymer (MIP).[13]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte: A suitable buffer solution (e.g., phosphate buffer).[18]

  • Technique: Differential Pulse Voltammetry (DPV).[13]

  • Procedure: The modified electrode is immersed in the electrolyte solution containing the azithromycin sample. The potential is scanned, and the resulting peak current, which is proportional to the azithromycin concentration, is measured.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the analysis of azithromycin, particularly applicable to chromatographic methods like HPLC and LC-MS.

Azithromycin_Analysis_Workflow cluster_sample 1. Sample Source cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing cluster_result 5. Final Output Sample Sample Receipt (Bulk Drug, Formulation, Biological Matrix) Prep Dissolution / Dilution Solid-Phase Extraction (SPE) Protein Precipitation Sample->Prep Instrument LC System Injection Prep->Instrument Separation Chromatographic Separation (C18 Column) Instrument->Separation Detection Detection (UV or MS/MS) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Peak Integration & Quantification Acquisition->Analysis Report Result Reporting (Assay, Impurity Profile, Concentration) Analysis->Report

General workflow for chromatographic analysis of azithromycin.

References

Azithromycin-Beta-Lactam Combination Therapy: A Superior Strategy to Monotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that the combination of azithromycin with a beta-lactam antibiotic offers significant advantages over beta-lactam monotherapy in animal models of severe bacterial infections. This enhanced efficacy is attributed not to a direct synergistic antibacterial action, but to the potent immunomodulatory effects of azithromycin, which dampen excessive inflammation and modulate the host immune response.

For researchers and drug development professionals, understanding the preclinical evidence is crucial for designing effective therapeutic strategies against severe infections like pneumonia and sepsis. This guide provides a detailed comparison of azithromycin-beta-lactam combination therapy versus beta-lactam monotherapy, supported by quantitative data from murine models, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Superior Survival and Inflammation Control with Combination Therapy

Multiple studies in mouse models of pneumococcal pneumonia and polymicrobial sepsis have demonstrated a significant survival benefit with the combination of a beta-lactam (such as ceftriaxone) and azithromycin, compared to ceftriaxone alone.[1][2][3] This improved survival is consistently observed even in cases where the infecting pathogen is resistant to azithromycin, underscoring the importance of its non-antibiotic properties.[4]

A key finding across these studies is that the combination therapy does not typically result in a greater reduction in bacterial load in the lungs or blood compared to beta-lactam monotherapy.[1][2][3][5] Instead, the benefit appears to stem from azithromycin's ability to modulate the host's inflammatory response. Animals treated with the combination therapy exhibit a significant reduction in the influx of neutrophils into the lungs and lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both plasma and lung tissue.[2][3][4]

Quantitative Efficacy Data in Murine Models
Outcome Measure Infection Model Beta-Lactam Monotherapy Azithromycin + Beta-Lactam Combination Key Finding Reference
Survival Rate Pneumococcal Pneumonia20-40%80-100%Significant survival benefit with combination therapy.[1]
Survival Rate Polymicrobial Sepsis (CLP)37.5% (subprotective dose)75%Combination therapy significantly improved survival.[2][3]
Bacterial Load (Lung) Pneumococcal PneumoniaSignificant reduction vs. no treatmentNo significant difference compared to monotherapySurvival benefit is independent of enhanced bacterial clearance.[1]
Bacterial Load (Blood, Peritoneal Fluid, Lung) Polymicrobial Sepsis (CLP)Significant reduction vs. no treatmentNo further reduction compared to monotherapyAzithromycin's benefit is not due to synergistic antibacterial action.[2][3][5]
Neutrophil Influx (BALF) Pneumococcal PneumoniaHighSignificantly lower than monotherapyCombination therapy reduces lung inflammation.[1][4]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Polymicrobial Sepsis (CLP)ElevatedSignificantly attenuated levels in plasma and lungAzithromycin dampens the systemic inflammatory response.[2][3][6]

CLP: Cecal Ligation and Puncture; BALF: Bronchoalveolar Lavage Fluid.

The Immunomodulatory Mechanism of Azithromycin

The enhanced efficacy of the combination therapy is primarily linked to the immunomodulatory properties of azithromycin. Mechanistic studies have revealed that azithromycin can reprogram the host's immune response, shifting it from a pro-inflammatory state to a more regulated, pro-resolution and repair phenotype.[7] This is achieved through the modulation of key inflammatory signaling pathways.

Key Signaling Pathways Modulated by Azithromycin

Azithromycin exerts its immunomodulatory effects by targeting critical signaling cascades within immune cells, particularly macrophages. The two primary pathways affected are the NF-κB and STAT1 signaling pathways.

  • Inhibition of NF-κB Signaling: Azithromycin prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[4][8] This leads to a downstream reduction in the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[1][7]

  • Modulation of Macrophage Polarization: Azithromycin promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[4][7][9][10] This shift is mediated, in part, by the inhibition of the STAT1 signaling pathway, which is crucial for M1 macrophage activation.[4][5] M2 macrophages are involved in the resolution of inflammation and tissue repair.

Azithromycin_Signaling cluster_inhibition Azithromycin's Immunomodulatory Action cluster_nfkb NF-κB Pathway cluster_stat1 STAT1 Pathway & Macrophage Polarization AZM Azithromycin IKKb IKKβ AZM->IKKb inhibits pSTAT1 pSTAT1 AZM->pSTAT1 inhibits IkBa IκBα IKKb->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->ProInflammatory_Genes activates STAT1 STAT1 STAT1->pSTAT1 phosphorylated M1_Genes M1 Macrophage Gene Expression pSTAT1->M1_Genes activates M1_Macrophage M1 Macrophage (Pro-inflammatory) M1_Genes->M1_Macrophage M2_Macrophage M2 Macrophage (Anti-inflammatory) M1_Macrophage->M2_Macrophage shifts polarization

Caption: Azithromycin's modulation of NF-κB and STAT1 signaling pathways.

Experimental Protocols in Murine Models

The findings presented are based on well-established murine models of pneumonia and sepsis. While specific parameters may vary between studies, the general experimental workflow follows a consistent pattern. Standardization of these models is an ongoing effort to improve the reproducibility and clinical translation of preclinical data.[11][12][13][14]

Murine Pneumonia Model: A Standardized Workflow

The following diagram illustrates a typical experimental workflow for evaluating antibiotic efficacy in a murine model of bacterial pneumonia.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., CD-1 mice, 6-8 weeks old) start->acclimatization immunosuppression Immunosuppression (optional, e.g., cyclophosphamide for neutropenia) acclimatization->immunosuppression infection Bacterial Infection (e.g., intratracheal or intranasal instillation of S. pneumoniae or P. aeruginosa) immunosuppression->infection treatment Initiation of Treatment (e.g., 2-6 hours post-infection) infection->treatment groups Treatment Groups: - Vehicle Control - Beta-Lactam Monotherapy - Azithromycin Monotherapy - Combination Therapy treatment->groups monitoring Monitoring (Survival, clinical scores, body weight) groups->monitoring endpoints Endpoint Analysis (e.g., 24, 48, 72 hours post-infection) monitoring->endpoints analysis Sample Collection & Analysis: - Lung homogenates (bacterial load) - BALF (cell counts, cytokines) - Blood (bacterial load, cytokines) endpoints->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for a murine pneumonia model.

Key Methodological Considerations:

  • Animal Models: Outbred CD-1 or inbred C57BL/6 mice are commonly used. Immunocompetent or neutropenic models can be employed depending on the research question.[11][12]

  • Bacterial Strains and Inoculum: Clinically relevant strains of pathogens such as Streptococcus pneumoniae, Pseudomonas aeruginosa, or a combination of enteric bacteria in sepsis models are used. The inoculum size is a critical parameter that is optimized to establish a robust infection without causing overwhelming early mortality.

  • Antibiotic Dosing and Administration: Dosages are often selected to be clinically relevant and may be administered via subcutaneous, intraperitoneal, or oral routes. In some studies, a subprotective dose of the beta-lactam is used in the combination arm to better highlight the contribution of azithromycin's immunomodulatory effects.[2][3]

  • Endpoints: The primary outcome is often survival. Secondary endpoints include bacterial burden in various organs (lungs, spleen, blood), inflammatory cell counts in bronchoalveolar lavage fluid (BALF), and cytokine and chemokine levels in BALF and plasma.[1][2][3]

Conclusion

The evidence from preclinical models strongly supports the use of azithromycin-beta-lactam combination therapy over beta-lactam monotherapy for severe bacterial infections. The significant survival advantage conferred by the combination therapy is primarily driven by the immunomodulatory effects of azithromycin, which mitigate the detrimental hyper-inflammatory response of the host without compromising, and often improving, overall outcomes. These findings provide a solid rationale for the clinical use of this combination therapy and for further research into host-directed therapies for infectious diseases. For drug development professionals, these models and the mechanistic insights they provide are invaluable for the preclinical evaluation of novel anti-infective and immunomodulatory agents.

References

Azithromycin vs. Erythromycin: A Comparative Analysis of Adverse Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the adverse effect profiles of the macrolide antibiotics azithromycin and erythromycin reveals a significant divergence in tolerability, particularly concerning gastrointestinal and cardiovascular events. While both are effective antibacterial agents, azithromycin generally exhibits a more favorable safety profile, a factor that has contributed to its widespread clinical use over its predecessor, erythromycin.

This guide provides a detailed comparative analysis of the adverse effect profiles of azithromycin and erythromycin, drawing upon data from clinical trials and scientific literature. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative safety of these two commonly prescribed antibiotics.

Key Differences in Adverse Effect Profiles

Erythromycin, the first macrolide antibiotic, is well-known for its propensity to cause gastrointestinal disturbances.[1] Azithromycin, a semi-synthetic derivative, was developed to improve upon erythromycin's limitations, including a better side-effect profile. The core structural differences between the two molecules are believed to underlie their distinct pharmacokinetic properties and adverse effect profiles.

The most pronounced difference in the adverse effect profiles of azithromycin and erythromycin lies in the incidence of gastrointestinal side effects. Clinical data consistently demonstrates a significantly higher rate of these events with erythromycin.[2][3][4][5] Both drugs also carry a risk of cardiovascular side effects, primarily related to the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a potentially fatal heart rhythm disturbance known as torsades de pointes.[6][7][8] However, the risk appears to be more pronounced with erythromycin.[6][8] Ototoxicity, or damage to the inner ear, has been reported with both medications, though the comparative incidence is less clearly defined in human studies.[9][10][11]

Quantitative Comparison of Adverse Effects

The following table summarizes the incidence of key adverse effects reported for azithromycin and erythromycin from available clinical data and user-reported experiences. It is important to note that the data from user reviews are not from controlled clinical trials and may be subject to reporting bias.

Adverse EffectAzithromycinErythromycinSource
Gastrointestinal
Any GI Side Effects19.4%65.5%[2][3]
Diarrhea30.7% (user-reported)17.9% (user-reported)[12]
Nausea23.7% (user-reported)20.9% (user-reported)[12]
Upset Stomach15.0% (user-reported)19.4% (user-reported)[12]
Vomiting7.2% (user-reported)11.9% (user-reported)[12]
Stomach Pain13.1% (user-reported)10.4% (user-reported)[12]
Cardiovascular
TdP/QT Abnormalities (Case Reports)63 cases19 cases[6]
Ototoxicity
Reversible Hearing LossReportedReported[9][11]

Experimental Protocols

Assessment of Gastrointestinal Adverse Events

A prospective, randomized clinical trial comparing single-dose azithromycin with a 7-day course of erythromycin for the treatment of chlamydia cervicitis in pregnant women provides a clear example of the methodology for assessing gastrointestinal side effects.[2][3] In this study, patients were monitored and directly questioned about the occurrence of any gastrointestinal disturbances following drug administration. The incidence of reported side effects, such as nausea, vomiting, and abdominal pain, was then statistically compared between the two treatment groups.[2][3]

Evaluation of Cardiovascular Safety (QTc Interval Prolongation)

The potential for a drug to prolong the QT interval is a critical safety assessment in drug development. The standard methodology is outlined in the FDA's E14 guidance for clinical evaluation of QT/QTc interval prolongation.[1] This typically involves a "thorough QT/QTc study," which is a randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study in healthy volunteers.

The core components of this protocol include:

  • Baseline and Serial ECGs: 12-lead ECGs are recorded at baseline and at multiple time points after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.[1]

  • Heart Rate Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR), to provide the QTc interval.[1]

  • Centralized ECG Reading: To ensure consistency and accuracy, all ECGs are typically analyzed at a central laboratory by a limited number of trained readers who are blinded to treatment allocation.[1]

  • Data Analysis: The change in QTc from baseline is compared between the drug, placebo, and positive control groups. A predefined margin of clinical significance (often a 10 ms increase in QTc) is used to assess the drug's effect.[1]

Assessment of Ototoxicity

The evaluation of ototoxicity in clinical trials typically involves audiometric testing. A prospective study on erythromycin-induced ototoxicity provides a relevant protocol.[13]

  • Baseline and Follow-up Audiograms: Pure-tone audiometry is performed at baseline before the initiation of antibiotic therapy.[13]

  • Sequential Monitoring: Audiograms are repeated at specified intervals during and after treatment to detect any changes in hearing thresholds.[13]

  • Symptom Monitoring: Patients are also monitored for subjective symptoms of ototoxicity, such as tinnitus (ringing in the ears) and hearing loss.[13]

  • Confirmation of Findings: Any symptomatic reports of hearing loss are confirmed with audiometric testing.[13]

Signaling Pathways and Experimental Workflows

Adverse_Effect_Assessment_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up Assessments cluster_analysis Data Analysis Patient_Population Target Patient Population Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_ECG Baseline ECG (for QTc) Informed_Consent->Baseline_ECG Baseline_Audiogram Baseline Audiogram Informed_Consent->Baseline_Audiogram Baseline_GI_Symptoms Baseline GI Symptom Assessment Informed_Consent->Baseline_GI_Symptoms Randomization Randomization to Azithromycin or Erythromycin Baseline_ECG->Randomization Baseline_Audiogram->Randomization Baseline_GI_Symptoms->Randomization Drug_Administration Drug Administration Randomization->Drug_Administration Adverse_Event_Monitoring Ongoing Adverse Event Monitoring (Patient Diaries, Questionnaires) Drug_Administration->Adverse_Event_Monitoring Followup_ECG Follow-up ECGs at Peak Plasma Concentrations Adverse_Event_Monitoring->Followup_ECG Followup_Audiogram Follow-up Audiograms Adverse_Event_Monitoring->Followup_Audiogram Followup_GI_Assessment Follow-up GI Symptom Assessment Adverse_Event_Monitoring->Followup_GI_Assessment Statistical_Analysis Statistical Comparison of Adverse Event Incidence Followup_ECG->Statistical_Analysis Followup_Audiogram->Statistical_Analysis Followup_GI_Assessment->Statistical_Analysis

Caption: Workflow for a clinical trial assessing adverse effects.

Macrolide_Adverse_Effects_Relationship cluster_drugs Macrolide Antibiotics cluster_aes Adverse Effects Azithromycin Azithromycin GI_Effects Gastrointestinal Effects (Nausea, Vomiting, Diarrhea) Azithromycin->GI_Effects Lower Incidence CV_Effects Cardiovascular Effects (QTc Prolongation) Azithromycin->CV_Effects Lower Risk Ototoxicity Ototoxicity (Hearing Loss, Tinnitus) Azithromycin->Ototoxicity Potential Risk Erythromycin Erythromycin Erythromycin->GI_Effects Higher Incidence Erythromycin->CV_Effects Higher Risk Erythromycin->Ototoxicity Potential Risk

Caption: Relationship between macrolides and adverse effects.

Conclusion

The available evidence strongly indicates that azithromycin has a more favorable adverse effect profile compared to erythromycin. The significantly lower incidence of gastrointestinal disturbances with azithromycin is a major clinical advantage, leading to better patient compliance. While both drugs have the potential to cause QT interval prolongation, the risk appears to be lower with azithromycin. The comparative risk of ototoxicity is less well-established in humans, but both drugs warrant caution in patients with pre-existing auditory or vestibular dysfunction. For drug development professionals and researchers, the distinct safety profiles of these two structurally related macrolides underscore the importance of minor chemical modifications in influencing a drug's interaction with biological systems and its ultimate clinical tolerability.

References

comparing physicochemical properties of azithromycin-paracetamol co-crystal to pure drug

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

The formation of co-crystals represents a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic pharmacological activity. This guide provides a comprehensive comparison of the physicochemical properties of an azithromycin-paracetamol co-crystal versus the individual pure drugs. The data presented is compiled from scientific literature, offering an objective overview supported by experimental evidence.

Executive Summary

Co-crystallization of azithromycin and paracetamol has been shown to modify key physicochemical parameters. Notably, the co-crystal exhibits altered thermal behavior, a unique crystalline structure, and enhanced dissolution and solubility profiles compared to the pure forms of azithromycin and paracetamol. These changes can have significant implications for drug formulation, bioavailability, and therapeutic efficacy.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data comparing the azithromycin-paracetamol co-crystal with pure azithromycin dihydrate and pure paracetamol.

Table 1: Thermal Properties

PropertyAzithromycin DihydrateParacetamolAzithromycin-Paracetamol Co-crystal
Melting Point (°C) ~126 °C (with decomposition)169–170.5 °C~118 °C (sharp endotherm)
Decomposition Onset (°C) Gradual decomposition after meltingStable up to melting pointOnset of significant weight loss > 200°C

Table 2: Crystallographic Properties

PropertyAzithromycin DihydrateParacetamolAzithromycin-Paracetamol Co-crystal
Crystal System Not specified in provided contextMonoclinicNew crystalline phase
Key PXRD Peaks (2θ) Distinct peaks characteristic of the dihydrate formCharacteristic peaks of Form IUnique peaks indicating a new crystalline structure

Table 3: Solubility and Dissolution

PropertyAzithromycin DihydrateParacetamolAzithromycin-Paracetamol Co-crystal
Aqueous Solubility Minimally soluble in waterSoluble in water (1:70 at 20°C)[1]Enhanced solubility compared to pure azithromycin
In Vitro Dissolution Rate Slow dissolutionHigh solubility, but dissolution can be formulation dependentSignificantly enhanced dissolution rate compared to pure azithromycin

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the azithromycin-paracetamol co-crystal and its constituent pure drugs.

Co-Crystal Synthesis: Slow Solvent Evaporation

The azithromycin-paracetamol co-crystals were prepared using the slow solvent evaporation method.[2]

  • Preparation of Solution: Equimolar amounts of azithromycin dihydrate and paracetamol were dissolved in a suitable solvent system, such as a mixture of methanol and water.

  • Sonication: The solution was sonicated for approximately 10 minutes to ensure complete dissolution and homogeneity.

  • Evaporation: The resulting clear solution was allowed to stand undisturbed at room temperature, protected from light, to facilitate slow evaporation of the solvent.

  • Crystal Collection: After a period of time, the formed crystals were harvested, washed with a small amount of the solvent, and dried under vacuum.

Differential Scanning Calorimetry (DSC)

DSC analysis was performed to determine the thermal properties of the samples.

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) was accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter was used.

  • Heating Program: The samples were heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., 30 °C to 300 °C).

  • Atmosphere: The experiment was conducted under an inert nitrogen atmosphere with a constant purge gas flow rate.

  • Data Analysis: The heat flow as a function of temperature was recorded. Endothermic and exothermic events, such as melting and decomposition, were analyzed to determine transition temperatures and enthalpies.

Thermogravimetric Analysis (TGA)

TGA was used to evaluate the thermal stability and solvent/water content of the samples.

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) was placed in a tared TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer was used.

  • Heating Program: The sample was heated at a controlled rate, for instance, 10 °C/min, over a defined temperature range (e.g., 30 °C to 400 °C).

  • Atmosphere: The analysis was carried out under a controlled nitrogen atmosphere.

  • Data Analysis: The change in mass of the sample as a function of temperature was recorded to identify weight loss events corresponding to desolvation or decomposition.

Powder X-ray Diffraction (PXRD)

PXRD was employed to analyze the crystalline structure of the samples.

  • Sample Preparation: The powder sample was gently packed into a sample holder to ensure a flat, uniform surface.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source was used.

  • Data Collection: The diffraction patterns were collected over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Data Analysis: The resulting diffractograms, plotting intensity versus 2θ, were analyzed. The positions and intensities of the diffraction peaks were used to identify the crystalline phase and compare the structures of the co-crystal and the pure components.

Solubility and Dissolution Studies

The aqueous solubility and in vitro dissolution rates were determined to assess any improvements in these properties.

  • Solubility Study:

    • An excess amount of the sample (co-crystal or pure drug) was added to a known volume of distilled water in a sealed container.

    • The suspension was agitated at a constant temperature (e.g., 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium was reached.

    • The saturated solution was then filtered, and the concentration of the dissolved drug was determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • In Vitro Dissolution Study:

    • A USP-compliant dissolution apparatus (e.g., paddle or basket type) was used.

    • A known amount of the sample was placed in the dissolution vessel containing a specified volume of dissolution medium (e.g., phosphate buffer at pH 7.4) maintained at 37 °C.

    • The apparatus was operated at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals, aliquots of the dissolution medium were withdrawn, filtered, and analyzed by HPLC to determine the concentration of the dissolved drug.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparison of physicochemical properties between the azithromycin-paracetamol co-crystal and the pure drugs.

experimental_workflow cluster_synthesis Co-crystal Synthesis cluster_materials Materials cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis synthesis Slow Solvent Evaporation cocrystal Azithromycin-Paracetamol Co-crystal synthesis->cocrystal az Pure Azithromycin dsc DSC az->dsc tga TGA az->tga pxrd PXRD az->pxrd sol Solubility az->sol diss Dissolution az->diss par Pure Paracetamol par->dsc par->tga par->pxrd par->sol par->diss cocrystal->dsc cocrystal->tga cocrystal->pxrd cocrystal->sol cocrystal->diss comparison Comparison of Properties dsc->comparison tga->comparison pxrd->comparison sol->comparison diss->comparison

Caption: Experimental workflow for comparing physicochemical properties.

Conclusion

The formation of an azithromycin-paracetamol co-crystal leads to a new solid phase with distinct physicochemical properties compared to the individual active pharmaceutical ingredients. The notable enhancements in dissolution rate and solubility for azithromycin in its co-crystal form highlight the potential of this approach to improve the biopharmaceutical performance of poorly soluble drugs. The provided data and experimental protocols offer a foundational guide for researchers and professionals in the field of drug development and crystal engineering.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Azithromycin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azithromycin hydrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is classified as a sensitizer, which may cause an allergic skin reaction and may lead to allergy or asthma-like symptoms or breathing difficulties if inhaled[1][2][3][4]. Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following PPE is required to minimize exposure and ensure safety:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shieldsProtects eyes from dust and potential splashes[1][2].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents skin contact and potential allergic reactions[1][5][6].
Body Protection Impervious clothing, such as a lab coatMinimizes skin exposure to the compound[1][2][7].
Respiratory Protection A suitable respirator (e.g., N95 or P1 dust mask for nuisance dust) should be used, especially when generating dust or aerosols, or in areas with inadequate ventilation. For significant spills, a self-contained breathing apparatus may be necessary.Avoids inhalation of the compound, which can cause respiratory sensitization[1][2][5][8].
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueSpeciesReference
Occupational Exposure Limit (OEL) 500 µg/m³ (8-hour Time-Weighted Average)Human[9]
Oral LD50 > 2000 mg/kgRat[2][10]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or an area with local exhaust ventilation[1][5].

  • Weighing and Aliquoting : When weighing the solid form of this compound, perform this task in a ventilated enclosure to minimize the generation and dispersal of dust. Use appropriate tools to handle the solid material.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling : Throughout the process, avoid direct contact with the skin, eyes, and clothing[11]. Do not eat, drink, or smoke in the laboratory area[2].

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water[2]. Clean the work area to remove any residual contamination.

Emergency Procedures
IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][8]. If skin irritation or a rash occurs, seek medical attention[3][4][10].
Eye Contact Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention[8].
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist[1][3][8].
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
Spill and Disposal Plan
  • Spill Containment : In the event of a spill, evacuate unnecessary personnel from the area. Wear full PPE, including respiratory protection.

  • Spill Cleanup : For small spills, use appropriate tools to carefully sweep up the solid material and place it into a designated, labeled waste container. Avoid generating dust. Clean the spill area with a damp cloth or a filtered vacuum[5][6][9]. For large spills, use a shovel to place the material into a convenient waste disposal container[5].

  • Waste Disposal : Dispose of this compound waste, including contaminated materials and unused product, in accordance with all applicable local, state, and federal regulations[1][3][10]. Stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected for appropriate disposal[12].

  • Media Disposal : Used cell culture media containing Azithromycin should be treated as chemical waste, as autoclaving may not inactivate the antibiotic[12].

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, to ensure a safe and efficient process.

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.